4-Pentylbenzene-1-sulfonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pentylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWXZRVWJHEWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224653 | |
| Record name | 4-t-Amylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73948-18-2 | |
| Record name | 4-t-Amylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073948182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-t-Amylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Pentylbenzene-1-sulfonyl chloride (CAS: 73948-18-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentylbenzene-1-sulfonyl chloride, with the CAS number 73948-18-2, is a reactive organic compound that serves as a crucial building block in synthetic chemistry. Its structure, featuring a pentyl-substituted benzene ring attached to a sulfonyl chloride moiety, makes it a valuable precursor for the synthesis of a variety of organic molecules, most notably sulfonamides. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, playing a significant role in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to the pharmaceutical and life sciences industries.
Chemical and Physical Properties
This compound is a moisture-sensitive solid that may also present as a colorless to pale yellow liquid.[1] It is characterized by its high reactivity, primarily attributed to the electrophilic nature of the sulfonyl chloride group. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 73948-18-2 | [1] |
| Molecular Formula | C₁₁H₁₅ClO₂S | [1] |
| Molecular Weight | 246.75 g/mol | [1] |
| Appearance | White to pale cream crystals, powder, or fused solid | [1] |
| Melting Point | 37.0-46.0 °C | [1] |
| Boiling Point | 163 °C @ 6.4 Torr | [1] |
| Density | 1.183 g/cm³ (predicted) | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and ether; insoluble in water. | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the pentyl chain, and the terminal methyl group. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.5-8.0 ppm). The methylene group adjacent to the benzene ring would be a triplet around δ 2.6 ppm, followed by a series of multiplets for the other methylene groups, and a triplet for the terminal methyl group at approximately δ 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most deshielded. The aliphatic carbons of the pentyl chain would appear in the upfield region.
-
FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O group in the sulfonyl chloride, typically found around 1375 cm⁻¹ and 1185 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the alkylbenzene and sulfonyl chloride moieties.
Experimental Protocols
Synthesis of this compound
A general and widely applicable method for the synthesis of 4-alkylbenzenesulfonyl chlorides is the direct chlorosulfonation of the corresponding alkylbenzene. A plausible synthetic route for this compound involves the reaction of pentylbenzene with chlorosulfonic acid.
Reaction Scheme:
Figure 1. Synthesis of this compound.
Experimental Procedure (General):
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for hydrogen chloride, place pentylbenzene.
-
Cool the reaction vessel in an ice bath.
-
Slowly add chlorosulfonic acid (typically in molar excess) to the stirred pentylbenzene, maintaining a low temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The product, this compound, will separate as an oily layer or a solid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation or recrystallization.
Note: This is a generalized procedure and the specific reaction conditions (e.g., molar ratios, temperature, reaction time) may need to be optimized.
Synthesis of Sulfonamides from this compound
The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.
Reaction Scheme:
Figure 2. General synthesis of sulfonamides.
Experimental Procedure (General):
-
Dissolve the primary or secondary amine in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran) in a reaction flask.
-
If a non-basic solvent is used, add a base (e.g., triethylamine or pyridine) to act as a scavenger for the hydrogen chloride byproduct.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for a period of time until the reaction is complete (monitoring by TLC is recommended).
-
If pyridine is used as the solvent, it can be removed under reduced pressure.
-
Work up the reaction mixture by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with dilute acid (to remove excess amine and base), followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.
Applications in Drug Development and Research
The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents.[2][3] Consequently, this compound is a valuable intermediate for the synthesis of novel drug candidates. The pentyl group can modulate the lipophilicity of the resulting sulfonamide, which can influence its pharmacokinetic and pharmacodynamic properties.
While specific drugs derived from this compound are not prominently documented in publicly available literature, the broader class of benzenesulfonamides has been extensively studied for various biological activities, including:
-
Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial drugs.[3]
-
Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of key enzymes in cancer signaling pathways.[2]
-
Enzyme Inhibition: Benzenesulfonamides are a well-known class of inhibitors for various enzymes, most notably carbonic anhydrases, which are involved in physiological processes such as pH regulation and have been targeted for the treatment of glaucoma, epilepsy, and certain types of cancer.[2]
-
Antioxidant Activity: Recent studies have shown that certain benzenesulfonamide-piperazine hybrids exhibit significant antioxidant properties.[3]
The general mechanism of action for many biologically active sulfonamides involves the inhibition of specific enzymes. The sulfonamide moiety can coordinate with metal ions in the active site of metalloenzymes or form hydrogen bonds with key amino acid residues, leading to the inhibition of the enzyme's catalytic activity.
Figure 3. Workflow from synthesis to potential therapeutic application.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce hydrochloric acid. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a versatile and reactive chemical intermediate with significant potential in the field of drug discovery and development. Its ability to readily form sulfonamides allows for the synthesis of a diverse range of compounds that can be screened for various biological activities. While specific applications of this particular compound are not yet widely reported, the established importance of the sulfonamide scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for future research and the development of novel therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its corrosive and reactive nature.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Pentylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-pentylbenzene-1-sulfonyl chloride, a versatile reagent in organic synthesis. The information is presented to be a valuable resource for laboratory work and drug development endeavors.
Core Physical Properties
This compound, also known as 4-n-amylbenzenesulfonyl chloride, is an organic compound with the chemical formula C11H15ClO2S.[1] It is characterized as an off-white to faint yellow crystalline solid.[1] This compound is sensitive to moisture and should be handled under inert atmospheric conditions.[1][2]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound:
| Property | Value | Source |
| Molecular Weight | 246.75 g/mol | [1] |
| Melting Point | <30°C | [1] |
| Boiling Point | 163 °C at 6.4 Torr | [1] |
| Density (Predicted) | 1.183 ± 0.06 g/cm³ | [1] |
| Physical Form | Crystalline Solid | [1] |
| Color | Off-white to faint yellow | [1] |
Note: It is important to distinguish between isomers. The data presented here is for 4-n-pentylbenzene-1-sulfonyl chloride. A related isomer, 4-(tert-pentyl)benzene-1-sulfonyl chloride, has a reported boiling point of 311.4°C at 760 mmHg and a melting point of 44-49°C.
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid like this compound is typically determined using a melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. Given the low melting point of this compound, a cooling bath may be necessary for accurate determination.
Boiling Point Determination
The boiling point is determined at a specific pressure, as it is a pressure-dependent property. For a compound like this compound, which has a high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent decomposition.
Methodology (Vacuum Distillation):
-
The compound is placed in a distillation flask connected to a vacuum pump and a manometer to measure the pressure.
-
The system is evacuated to the desired pressure (e.g., 6.4 Torr).
-
The flask is heated, and the temperature of the vapor that distills is recorded as the boiling point at that specific pressure.
Logical Relationships in Synthesis
This compound is a key intermediate in the synthesis of various organic compounds, particularly sulfonamides. The following diagram illustrates its role in a general sulfonamide synthesis workflow.
Caption: Sulfonamide formation workflow.
This diagram illustrates a fundamental reaction where the sulfonyl chloride group of this compound reacts with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide and a salt byproduct. This type of reaction is crucial in the synthesis of various pharmaceutical compounds.
References
4-Pentylbenzene-1-sulfonyl chloride chemical structure and formula
An In-depth Technical Guide to 4-Pentylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound that serves as a crucial intermediate in organic synthesis. Its structure, featuring a pentyl group attached to a benzene ring with a sulfonyl chloride functional group, makes it a versatile reagent, particularly in the preparation of sulfonamides. Sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key reactions of this compound.
Chemical Structure and Formula
The chemical structure of this compound consists of a benzene ring substituted with a pentyl group at the para position (position 4) and a sulfonyl chloride group at position 1.
Chemical Formula: C11H15ClO2S[1][2]
SMILES (Simplified Molecular-Input Line-Entry System): O=S(C1=CC=C(CCCCC)C=C1)(Cl)=O[3][4]
IUPAC Name: this compound[2]
Synonyms: 4-(n-Pentyl)benzenesulfonyl chloride, 4-Amylbenzenesulfonyl chloride[2][5]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 73948-18-2 | [1][2] |
| Molecular Weight | 246.75 g/mol | [1][5] |
| Melting Point | <30°C | [5] |
| Boiling Point | 163 °C (at 6.4 Torr) | [5] |
| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [5] |
| Appearance | Off-white to faint yellow crystalline solid | [5] |
| Sensitivity | Moisture Sensitive | [5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding arene with an excess of chlorosulfonic acid.[6] The following protocol is a representative procedure for the preparation of this compound.
Materials:
-
Pentylbenzene
-
Chlorosulfonic acid
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium sulfate (or magnesium sulfate) for drying
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool an excess of chlorosulfonic acid (typically 2-4 equivalents) to 0-5°C using an ice bath.
-
Slowly add pentylbenzene to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the sulfonation reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
Synthesis of Sulfonamides
This compound is a key reagent in the synthesis of sulfonamides, which are of significant interest in drug discovery. The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine.[7]
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable solvent (e.g., pyridine, acetone, dichloromethane)
-
A base (e.g., pyridine, triethylamine) if the solvent is not basic
Procedure:
-
Dissolve the amine in a suitable solvent. If the solvent is not a base, add a base like triethylamine to neutralize the HCl that will be formed during the reaction.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (as monitored by TLC).
-
If a precipitate forms, filter the reaction mixture. Otherwise, wash the reaction mixture with water to remove any water-soluble byproducts.
-
Extract the sulfonamide product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude sulfonamide.
-
The product can be purified by recrystallization or column chromatography.
Diagrams
Caption: Synthesis of this compound.
Caption: Workflow for sulfonamide synthesis and drug discovery.
References
- 1. 1pchem.com [1pchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 73948-18-2|this compound|BLD Pharm [bldpharm.com]
- 4. 73948-18-2 | this compound | Aryls | Ambeed.com [ambeed.com]
- 5. 4-(N-PENTYL)BENZENESULFONYL CHLORIDE | 73948-18-2 [chemicalbook.com]
- 6. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Spectral Analysis of 4-Pentylbenzene-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-pentylbenzene-1-sulfonyl chloride, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties. This document also outlines generalized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the expected spectral data for this compound. This data is compiled based on the analysis of structurally analogous compounds and established principles of spectroscopy.
Nuclear Magnetic resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.85 | Doublet | 2H | Aromatic (ortho to -SO₂Cl) |
| ~ 7.35 | Doublet | 2H | Aromatic (ortho to pentyl) |
| ~ 2.65 | Triplet | 2H | -CH₂- (benzylic) |
| ~ 1.60 | Multiplet | 2H | -CH₂- |
| ~ 1.30 | Multiplet | 4H | -CH₂-CH₂- |
| ~ 0.90 | Triplet | 3H | -CH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 152.0 | Aromatic C (ipso, attached to pentyl) |
| ~ 145.0 | Aromatic C (ipso, attached to -SO₂Cl) |
| ~ 129.5 | Aromatic CH (ortho to pentyl) |
| ~ 127.0 | Aromatic CH (ortho to -SO₂Cl) |
| ~ 36.0 | -CH₂- (benzylic) |
| ~ 31.0 | -CH₂- |
| ~ 30.5 | -CH₂- |
| ~ 22.5 | -CH₂- |
| ~ 14.0 | -CH₃ |
Mass Spectrometry (MS)
Expected Fragmentation Pattern
| m/z | Interpretation |
| 246/248 | Molecular ion ([M]⁺, [M+2]⁺) due to ³⁵Cl and ³⁷Cl isotopes |
| 211 | [M - Cl]⁺ |
| 183 | [M - SO₂Cl]⁺ |
| 141 | [C₆H₄SO₂Cl]⁺ |
| 91 | Tropylium ion ([C₇H₇]⁺) |
| 71 | Pentyl fragment ([C₅H₁₁]⁺) |
Infrared (IR) Spectroscopy
Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2955-2850 | Strong | Aliphatic C-H stretch |
| ~ 1600, 1485 | Medium-Weak | Aromatic C=C stretch |
| ~ 1375 | Strong | Asymmetric SO₂ stretch |
| ~ 1180 | Strong | Symmetric SO₂ stretch |
| ~ 820 | Strong | para-disubstituted C-H bend |
| ~ 650 | Medium | C-S stretch |
| ~ 570 | Medium | S-Cl stretch |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for this compound. Instrument parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if coupled with gas chromatography (GC-MS), inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 40-350 to detect the molecular ion and expected fragment ions.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (M+ and M+2 in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet: If the compound is a solid, grind a small amount (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride or chloroform) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Mechanism of Action of 4-Pentylbenzene-1-sulfonyl Chloride in Sulfonylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action, synthesis, and application of 4-Pentylbenzene-1-sulfonyl chloride in sulfonylation reactions. The document details the fundamental principles governing its reactivity, the influence of the 4-pentyl substituent, and provides detailed experimental protocols for its synthesis and use. Quantitative data from related studies are summarized to offer a comparative perspective on its reactivity. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the effective utilization of this versatile reagent.
Introduction
This compound is an important organic reagent primarily utilized for the introduction of the 4-pentylbenzenesulfonyl group into a variety of molecules. This is most commonly achieved through sulfonylation reactions with nucleophiles, leading to the formation of sulfonamides, a structural motif present in a wide array of biologically active compounds and pharmaceuticals. The reactivity of this compound is centered at the electrophilic sulfur atom of the sulfonyl chloride functional group. The presence of the 4-pentyl group on the benzene ring, an electron-donating alkyl group, subtly modulates the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. Understanding the mechanism of action and having access to robust experimental protocols is crucial for its effective application in research and development.
Mechanism of Action in Sulfonylation
The primary mechanism of action of this compound in sulfonylation reactions is a nucleophilic substitution at the sulfur atom. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center.
The SN2-type Mechanism at Sulfur
The sulfonylation of a nucleophile, such as a primary or secondary amine, with this compound can be depicted as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the nitrogen atom of an amine) attacks the electrophilic sulfur atom of the sulfonyl chloride. This is the rate-determining step of the reaction.
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride ion) are in apical positions.
-
Leaving Group Departure: The chloride ion, a good leaving group, departs, leading to the formation of the sulfonated product (a sulfonamide in the case of an amine nucleophile).
-
Proton Transfer: If the nucleophile was an amine, a protonated sulfonamide is initially formed. A base, either added to the reaction mixture or another molecule of the amine, will deprotonate the nitrogen to yield the final neutral sulfonamide.
The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.
Influence of the 4-Pentyl Group on Reactivity
The 4-pentyl group is an electron-donating group (EDG) due to hyperconjugation and inductive effects. This has a modest but noticeable impact on the reactivity of the sulfonyl chloride:
-
Electronic Effect: The electron-donating nature of the pentyl group slightly increases the electron density on the benzene ring and, to a lesser extent, on the sulfur atom of the sulfonyl chloride. This makes the sulfur atom slightly less electrophilic compared to that in unsubstituted benzenesulfonyl chloride. Consequently, the reaction rate with a given nucleophile may be slightly slower.
-
Steric Effect: The pentyl group is in the para position, which is remote from the reaction center (the sulfonyl chloride group). Therefore, it does not exert any significant steric hindrance on the approaching nucleophile.
The electronic effect of substituents on the rate of reaction of arenesulfonyl chlorides often follows the Hammett equation. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a positive ρ-value of +2.02 has been reported, indicating that electron-withdrawing groups accelerate the reaction by making the sulfur atom more electrophilic, while electron-donating groups, such as the 4-pentyl group, slow it down.[1][2]
Quantitative Data
| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | Rate Constant (k₂) x 10³ (L mol⁻¹ s⁻¹) |
| 4-OCH₃ | -0.27 | 1.5 |
| 4-CH₃ | -0.17 | 2.8 |
| 4-C₅H₁₁ (Pentyl) | -0.15 (approx.) | ~3.0 (estimated) |
| H | 0.00 | 5.2 |
| 4-Cl | +0.23 | 15.0 |
| 4-NO₂ | +0.78 | 185.0 |
Note: The rate constant for this compound is an estimation based on its Hammett constant, which is expected to be similar to that of the 4-methyl group.
Experimental Protocols
Synthesis of this compound
A plausible two-step method for the synthesis of this compound, adapted from a general procedure for p-substituted alkylbenzene sulfonyl chlorides, is described below.[3]
Step 1: Sulfonation of Pentylbenzene
-
To a stirred solution of pentylbenzene (1.0 eq) in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid (2.0 eq) dropwise over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-pentylbenzenesulfonic acid.
Step 2: Conversion to Sulfonyl Chloride
-
To the crude 4-pentylbenzenesulfonic acid from the previous step, add thionyl chloride (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).
-
Heat the mixture to reflux (approximately 70-80 °C) and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.
General Protocol for Sulfonylation of an Amine
This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
-
In a round-bottom flask, dissolve the amine (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C.
-
To this stirred solution, add a solution of this compound (1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthesis of this compound.
Caption: Mechanism of sulfonylation of an amine.
Caption: General experimental workflow for sulfonylation.
Conclusion
This compound is a valuable reagent for the synthesis of sulfonamides and other sulfonated compounds. Its mechanism of action in sulfonylation reactions follows a well-established SN2-type pathway at the sulfur atom. The para-pentyl group exerts a mild electron-donating effect, which slightly attenuates the reactivity of the sulfonyl chloride compared to unsubstituted or electron-withdrawn analogues. The provided experimental protocols for its synthesis and application in sulfonylation offer a practical guide for researchers. This technical guide serves as a foundational resource for the effective utilization of this compound in synthetic and medicinal chemistry endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 4-Pentylbenzene-1-sulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-pentylbenzene-1-sulfonyl chloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's chemical structure and the known behavior of analogous aryl sulfonyl chlorides. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a typical reaction workflow involving this class of compounds.
Introduction to this compound
This compound (CAS No. 73948-18-2) is an organic compound with the molecular formula C₁₁H₁₅ClO₂S.[1][2] It belongs to the class of sulfonyl chlorides, which are important reagents in organic synthesis, notably for the formation of sulfonamides and sulfonate esters.[3][4] The structure, featuring a nonpolar pentyl chain attached to a benzene ring and a polar sulfonyl chloride group, dictates its solubility behavior. The compound is a solid at room temperature.[5]
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like."[6] Given the molecular structure of this compound, which has both a significant nonpolar component (the pentylbenzene moiety) and a polar reactive group (the sulfonyl chloride), its solubility is expected to vary across different organic solvents.
Aryl sulfonyl chlorides generally exhibit low solubility in water due to their predominantly nonpolar nature and their susceptibility to hydrolysis.[7][8][9] However, they are often soluble in a range of common organic solvents.[10][11] The long pentyl group in this compound further enhances its lipophilicity, suggesting a higher affinity for nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar pentylbenzene backbone will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents can solvate both the polar sulfonyl chloride group and the nonpolar part of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate | The polarity of the hydroxyl group can interact with the sulfonyl chloride group, but the nonpolar alkyl chain may limit high solubility. Reaction with the solvent is possible over time. |
| Highly Polar | Water | Low / Insoluble | The large nonpolar hydrocarbon portion of the molecule leads to poor solvation by water. The compound is also prone to hydrolysis.[7][8] |
Experimental Protocol for Solubility Determination
The following is a general experimental procedure for the qualitative and semi-quantitative determination of the solubility of an organic compound like this compound. This protocol is adapted from standard laboratory techniques.[12][13][14]
Objective: To determine the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula and analytical balance
-
Graduated pipettes or micropipettes
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Sample Addition: Accurately weigh approximately 25 mg of this compound and place it into each labeled test tube.
-
Solvent Addition: Add 0.5 mL of the corresponding solvent to each test tube.
-
Mixing: Vigorously shake or vortex each test tube for 60 seconds to facilitate dissolution.[13]
-
Observation: Allow the tubes to stand for a few minutes and observe. Note whether the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not dissolved, add another 0.5 mL of the solvent and repeat the mixing process. Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.
-
Classification:
-
Soluble: The compound completely dissolves.
-
Partially Soluble: A portion of the compound dissolves.
-
Insoluble: The compound does not appear to dissolve at all.[13]
-
-
Data Recording: Record the observations for each solvent in a systematic manner. For a more quantitative measure, one can determine the mass of solute that dissolves in a specific volume of solvent to calculate the solubility in g/L or mg/mL.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sulfonyl chlorides are moisture-sensitive and can be corrosive. Handle with care.
The logical flow for a qualitative solubility test is outlined in the diagram below.
Figure 1. General workflow for a qualitative solubility test.
Application in Organic Synthesis: Sulfonamide Formation
This compound is a key intermediate for synthesizing sulfonamides, a class of compounds with significant applications in medicinal chemistry. The reaction, known as the Hinsberg reaction, involves the treatment of the sulfonyl chloride with a primary or secondary amine in the presence of a base.[3]
The general workflow for this synthetic application is depicted below.
References
- 1. 1pchem.com [1pchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Sulfonyl chlorides - Georganics [georganics.sk]
- 4. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. 4-(N-PENTYL)BENZENESULFONYL CHLORIDE | 73948-18-2 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. scribd.com [scribd.com]
Stability and Storage of 4-Pentylbenzene-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Pentylbenzene-1-sulfonyl chloride. Adherence to these guidelines is critical to ensure the compound's integrity, maximize its shelf life, and ensure the safety of laboratory personnel. This document synthesizes information from safety data sheets and general chemical knowledge of sulfonyl chlorides.
Chemical Properties and Inherent Instability
This compound is a reactive organic compound due to the presence of the sulfonyl chloride functional group. This group is highly susceptible to nucleophilic attack, particularly by water. This inherent reactivity dictates the stringent storage and handling requirements.
Stability Profile
The primary factor affecting the stability of this compound is its sensitivity to moisture.[1] The compound will readily hydrolyze upon contact with water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This decomposition is irreversible and renders the compound unfit for most applications.
-
Moisture/Humidity: The most significant factor leading to degradation.
-
Elevated Temperatures: Can accelerate the rate of decomposition, especially in the presence of moisture.
-
Presence of Nucleophiles: Reacts with alcohols, amines, and other nucleophiles.
Under recommended storage conditions, the product is chemically stable.
Recommended Storage and Handling
To maintain the quality and ensure safe handling of this compound, the following storage and handling protocols are mandatory.
Storage Conditions
Proper storage is paramount to prevent decomposition. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale | Citation |
| Temperature | Cool, dry place. Some suppliers recommend 2-8°C. | Minimizes decomposition kinetics. | [2][3] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen). | Prevents contact with atmospheric moisture. | [1][2] |
| Container | Tightly closed, original container. | Prevents moisture ingress and contamination. | [2][4] |
| Location | Well-ventilated, corrosives area. | Ensures safety in case of accidental release. | [2] |
| Incompatibilities | Strong oxidizing agents, strong bases. | To prevent vigorous or hazardous reactions. | [1][5] |
Handling Procedures
Due to its corrosive nature and reactivity with water, specific handling procedures must be followed.
| Aspect | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [2][4] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | [1][4] |
| Dispensing | Avoid creating dust. Use appropriate tools for solids. | [1][3] |
| Spills | Absorb with inert, dry material and dispose of as hazardous waste. Do not use water for cleanup. | [6] |
Decomposition Pathway
The primary decomposition pathway for this compound in the presence of water is hydrolysis. This reaction is depicted in the diagram below.
References
Handling precautions for 4-Pentylbenzene-1-sulfonyl chloride
An In-depth Technical Guide to Handling 4-Pentylbenzene-1-sulfonyl Chloride
Introduction
This compound (CAS No. 73948-18-2) is a sulfonyl chloride compound that serves as a key intermediate in various organic syntheses.[1][2] Due to its reactive nature, particularly the sulfonyl chloride functional group, it necessitates careful handling to mitigate potential hazards. This guide provides comprehensive information on its properties, hazards, and detailed procedures for safe handling, emergency response, and use in a laboratory setting. It is intended for researchers, chemists, and professionals in the field of drug development and chemical research.
Hazard Identification and Classification
This compound is classified as a corrosive substance that poses significant health risks upon exposure.
-
GHS Classification:
The primary hazards are associated with its corrosivity and its reaction with moisture. The substance can cause severe burns to the skin and eyes upon contact.[3][4] Inhalation of vapors or dust can lead to respiratory irritation. A critical and immediate hazard is its reaction with water or moisture, which liberates toxic hydrogen chloride (HCl) gas.[4]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 73948-18-2 | [1][2][4] |
| Molecular Formula | C11H15ClO2S | [1][2][3] |
| Molecular Weight | 246.75 g/mol | [1][2][3] |
| Appearance | Off-white to faint yellow crystalline solid | [2] |
| Melting Point | <30°C | [2] |
| Boiling Point | 163 °C at 6.4 Torr | [2] |
| Density | 1.183 g/cm³ (Predicted) | [2] |
| Sensitivity | Moisture Sensitive | [2][4] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All handling operations must be conducted in a well-ventilated area. A certified chemical fume hood is required to minimize inhalation exposure.[5][6]
-
Closed Systems: For larger quantities or repetitive operations, the use of a closed system or glovebox is recommended to prevent any release into the work environment.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles that are tightly fitting are required. For operations with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[4][7]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene) that have been inspected for integrity before use.[7]
-
Protective Clothing: A lab coat or chemical-resistant apron is necessary. For larger-scale work, full protective clothing may be required to prevent any skin contact.[5]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[4][7]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Inert Atmosphere: Due to its moisture sensitivity, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[4][7]
-
Incompatibilities: Keep away from bases, strong oxidizing agents, and water/moisture.[4] The container should be stored in a locked cabinet or area with restricted access.[4][5]
Emergency and First-Aid Procedures
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear full personal protective equipment, including respiratory protection. Avoid breathing dust or vapors.[7]
-
Containment and Cleanup: Cover the spill with a dry, inert material such as sand or vermiculite. Sweep or scoop up the material and place it into a suitable, labeled container for disposal. Do not use water for cleanup.[3][5] Ensure the cleanup area is well-ventilated.
Logical Workflow for Safe Handling
The following diagram illustrates the logical progression of safety considerations when working with this compound, from initial assessment to emergency response.
Caption: Logical workflow for handling hazardous chemicals.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This section provides a generalized protocol for the synthesis of a sulfonamide from an amine using this compound. This protocol integrates the necessary safety precautions.
Objective: To synthesize N-substituted-4-pentylbenzenesulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Aqueous HCl solution (e.g., 1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
-
Reaction flask, addition funnel, magnetic stirrer, and other standard glassware (all oven-dried)
Procedure:
-
Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a magnetic stirrer, a nitrogen inlet, and a dropping funnel) inside a chemical fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the sulfonyl chloride.
-
Reagent Preparation:
-
In the reaction flask, dissolve the amine and the tertiary amine base (typically 1.1 to 1.5 equivalents) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
-
Reaction:
-
Transfer the this compound solution to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. A precipitate (triethylammonium chloride, if using triethylamine) may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with the solvent if necessary.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.
-
Experimental Workflow Diagram
The following diagram outlines the key steps and safety checkpoints for the generalized sulfonamide synthesis protocol.
Caption: Experimental workflow for sulfonamide synthesis.
Conclusion
This compound is a valuable reagent that must be handled with a high degree of caution. Its corrosive nature and reactivity with water are the primary hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe laboratory practices, the risks associated with its use can be effectively managed. Always consult the most current Safety Data Sheet (SDS) before use and ensure all personnel are trained on the specific hazards and handling procedures.
References
An In-depth Technical Guide to Sulfonyl Chlorides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonyl chlorides are a cornerstone of modern organic synthesis, serving as highly versatile intermediates for the introduction of the sulfonyl group into a wide array of molecular architectures. Their reactivity makes them indispensable in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities, and sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis of sulfonyl chlorides, their principal reactions, and their applications, with a particular focus on their role in drug discovery and development. Detailed experimental protocols for key transformations, quantitative data on reaction yields, and mechanistic insights are presented to equip researchers with the practical knowledge required for the effective utilization of this important class of reagents.
Introduction to Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) attached to a chlorine atom. The sulfur atom in a sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This inherent reactivity allows sulfonyl chlorides to readily react with a variety of nucleophiles, making them powerful reagents in organic synthesis.[1]
The importance of sulfonyl chlorides stems primarily from their role as precursors to sulfonamides and sulfonate esters. Sulfonamides are a critical class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and antiviral drugs.[2][3] Sulfonate esters are widely used as leaving groups in substitution and elimination reactions, offering a reliable method for the activation of alcohols.[4]
Synthesis of Sulfonyl Chlorides
A variety of methods have been developed for the synthesis of sulfonyl chlorides, starting from a range of readily available precursors. The choice of method often depends on the nature of the desired R group (aryl or alkyl) and the presence of other functional groups in the molecule.
From Sulfonic Acids and Their Salts
The most traditional methods for preparing sulfonyl chlorides involve the chlorination of sulfonic acids or their salts. Common chlorinating agents include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and chlorosulfonic acid (HSO₃Cl).[5][6]
Table 1: Synthesis of Aryl Sulfonyl Chlorides from Sulfonic Acid Derivatives
| Sulfonic Acid Derivative | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Reference(s) |
| Sodium benzenesulfonate | PCl₅ | Heat at 170–180 °C, 15 hours | Benzenesulfonyl chloride | 74-87 | [5] |
| Sodium benzenesulfonate | POCl₃ | Heat | Benzenesulfonyl chloride | 74-87 | [5] |
| p-Toluenesulfonic acid | Chlorosulfonic acid | Chloroform, 25 °C, 3 hours | p-Toluenesulfonyl chloride | High | [7] |
| Benzenesulfonic acid | Thionyl chloride | 90 °C, 2.5 hours | Benzenesulfonyl chloride | >95 | [6] |
From Anilines via the Sandmeyer Reaction
Aryl sulfonyl chlorides can be synthesized from anilines through a Sandmeyer-type reaction. This involves the diazotization of the aniline, followed by reaction with sulfur dioxide in the presence of a copper catalyst.[8] A modern variation of this method utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable SO₂ surrogate.[2][9][10]
Table 2: Synthesis of Aryl Sulfonyl Chlorides and Sulfonamides from Anilines via Sandmeyer Reaction
| Aniline Derivative | Reagents | Product | Yield (%) | Reference(s) |
| Various anilines | DABSO, HCl, Cu catalyst, tert-butyl nitrite | Corresponding sulfonyl chloride | 50-95 | [9][10] |
| 2-Chloroaniline | DABSO, HCl, CuCl₂, t-BuONO, then morpholine | N-(2-chlorophenyl)sulfonylmorpholine | 52 | [11] |
| 4-Fluoroaniline | DABSO, HCl, CuCl₂, t-BuONO, then morpholine | N-(4-fluorophenyl)sulfonylmorpholine | 75 | [11] |
| 4-Bromoaniline | DABSO, HCl, CuCl₂, t-BuONO, then morpholine | N-(4-bromophenyl)sulfonylmorpholine | 67 | [11] |
From Thiols and Disulfides
Alkyl and aryl sulfonyl chlorides can be prepared by the oxidative chlorination of thiols and disulfides. A variety of oxidizing and chlorinating agent combinations have been reported for this transformation.
Key Reactions of Sulfonyl Chlorides
The synthetic utility of sulfonyl chlorides is primarily demonstrated in their reactions with nucleophiles, most notably amines and alcohols.
Formation of Sulfonamides
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7][12]
Table 3: Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
| Sulfonyl Chloride | Amine | Base/Solvent | Product | Yield (%) | Reference(s) |
| Benzenesulfonyl chloride | Aniline | Pyridine, 0-25 °C | N-Phenylbenzenesulfonamide | 100 | [7] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine, 0-25 °C | N-Phenyl-4-nitrobenzenesulfonamide | 100 | [7] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine, 0-25 °C | N,4-Dimethyl-N-(p-tolyl)benzenesulfonamide | 100 | [7] |
| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH (aq) | N,N-Dibutylbenzenesulfonamide | 94 | [13] |
| Benzenesulfonyl chloride | 1-Octylamine | 1.0 M NaOH (aq) | N-(Octyl)benzenesulfonamide | 98 | [13] |
| p-Toluenesulfonyl chloride | Piperidine | Triethylamine/DCM | 1-(Tosyl)piperidine | High | [12] |
The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic substitution reaction at the sulfur atom. The mechanism is generally considered to be a concerted Sₙ2-type process, although an addition-elimination pathway through a pentacoordinate intermediate is also possible, particularly with more reactive nucleophiles.[1][14]
Mechanism of Sulfonamide Formation
Formation of Sulfonate Esters
Sulfonyl chlorides react with alcohols in the presence of a base to form sulfonate esters. This reaction is a crucial method for converting the hydroxyl group of an alcohol into a good leaving group (e.g., tosylate, mesylate), facilitating subsequent nucleophilic substitution or elimination reactions.[4][15] The stereochemistry at the carbon atom bearing the hydroxyl group is retained during this transformation.[4]
Table 4: Synthesis of Sulfonate Esters from Sulfonyl Chlorides and Alcohols/Phenols
| Sulfonyl Chloride | Alcohol/Phenol | Base/Solvent | Product | Yield (%) | Reference(s) |
| p-Toluenesulfonyl chloride | Dodecanol | Pyridine | n-Dodecyl p-toluenesulfonate | 88-90 | [16] |
| Methanesulfonyl chloride | Benzyl alcohol | Triethylamine/DCM | Benzyl mesylate | >95 | [17] |
| p-Toluenesulfonyl chloride | o-Nitrobenzyl alcohol | Dicyclohexylamine/Acetone | o-Nitrobenzyl tosylate | 84 | [18] |
| Benzenesulfonyl chloride | Phenol | Pyridine/DCM | Phenyl benzenesulfonate | 92 | [13] |
| p-Toluenesulfonyl chloride | 3,5-Dimethylphenol | Pyridine/DCM | 3,5-Dimethylphenyl p-toluenesulfonate | 90 | [13] |
| Methanesulfonyl chloride | 3,5-Dimethylphenol | Pyridine/DCM | 3,5-Dimethylphenyl methanesulfonate | 64 | [13] |
Similar to sulfonamide formation, the reaction of a sulfonyl chloride with an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom. This is followed by the elimination of the chloride ion and deprotonation of the resulting oxonium ion by a base.[4][19]
Mechanism of Sulfonate Ester Formation
Applications in Drug Development
The sulfonamide functional group is a privileged scaffold in medicinal chemistry due to its ability to mimic the transition state of amide hydrolysis and its favorable physicochemical properties.[8] Sulfonamides are found in a wide range of FDA-approved drugs.
Sulfonamides as Therapeutic Agents
-
Antibacterials: The discovery of sulfonamide-based antibiotics (sulfa drugs) was a landmark in medicine. They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
-
Carbonic Anhydrase Inhibitors: Sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This has led to the development of diuretics (e.g., acetazolamide) and antiglaucoma agents (e.g., dorzolamide).
-
Anti-inflammatory Agents: Selective COX-2 inhibitors, such as celecoxib, are a major class of anti-inflammatory drugs that contain a sulfonamide moiety.[20]
-
Anticancer and Antiviral Agents: A growing number of sulfonamide-containing compounds are being investigated and approved for the treatment of cancer and viral infections.[3]
Signaling Pathway: COX-2 Inhibition by Celecoxib
Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically targets the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[21][22][23] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in maintaining the gastric mucosa and platelet function.[16][20]
COX-2 Signaling Pathway and Inhibition by Celecoxib
Experimental Protocols
Synthesis of Benzenesulfonyl Chloride from Sodium Benzenesulfonate
Method: Phosphorus Pentachloride Method[5]
Materials:
-
Sodium benzenesulfonate (dried at 140 °C for 3 hours)
-
Phosphorus pentachloride (finely divided)
-
Ice
-
Water
Procedure:
-
In a 2-L round-bottomed flask, place a mixture of 450 g (2.5 moles) of sodium benzenesulfonate and 250 g (1.2 moles) of phosphorus pentachloride.
-
Attach a reflux condenser and heat the mixture in an oil bath at 170–180 °C for 15 hours.
-
After heating, cool the mixture to room temperature.
-
Carefully add 1 L of water and 1 kg of cracked ice to the reaction mixture. The benzenesulfonyl chloride will sink to the bottom.
-
Separate the lower layer of benzenesulfonyl chloride and wash it once with water.
-
Filter the product if necessary and purify by vacuum distillation, collecting the fraction boiling at 145–150 °C / 45 mmHg.
-
The expected yield is 195–230 g (74–87%).
Synthesis of N-Phenylbenzenesulfonamide from Benzenesulfonyl Chloride and Aniline
Method: Based on a general procedure for sulfonylation of anilines.[7]
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottomed flask, dissolve aniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq).
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-phenylbenzenesulfonamide. The expected yield is typically high (>90%).
Synthesis of n-Dodecyl p-Toluenesulfonate from Dodecanol and p-Toluenesulfonyl Chloride
Method: Tosylation of an alcohol.[16]
Materials:
-
Dodecanol
-
Pyridine
-
p-Toluenesulfonyl chloride
-
Hydrochloric acid (concentrated)
-
Ice
-
Petroleum ether
Procedure:
-
In a 1-L three-necked flask fitted with a stirrer and thermometer, place 93 g (0.5 mole) of dodecanol and 158 g (2 moles) of pyridine.
-
Cool the mixture to 10 °C in a water bath.
-
Add 105 g (0.55 mole) of p-toluenesulfonyl chloride in portions over 20-30 minutes, maintaining the temperature below 20 °C.
-
Stir the mixture for 3 hours at a temperature below 20 °C.
-
Pour the reaction mixture into a solution of 300 ml of concentrated hydrochloric acid in 1 L of ice water.
-
The sulfonate ester will separate as an oil. Separate the oil and wash it with water.
-
The crude product can be purified by recrystallization from petroleum ether. The expected yield is 152–156 g (88–90%).
Conclusion
Sulfonyl chlorides are undeniably pivotal reagents in the landscape of organic synthesis. Their accessibility through various synthetic routes and their predictable reactivity with a wide range of nucleophiles have cemented their importance in both academic research and industrial applications. The synthesis of sulfonamides and sulfonate esters, facilitated by sulfonyl chlorides, provides access to a vast chemical space of biologically active molecules and versatile synthetic intermediates. For researchers in drug development, a thorough understanding of the chemistry of sulfonyl chlorides is essential for the design and synthesis of novel therapeutic agents. The methodologies and data presented in this guide aim to serve as a valuable resource for the effective application of sulfonyl chlorides in the pursuit of new scientific discoveries.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 3. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]
- 7. cbijournal.com [cbijournal.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurjchem.com [eurjchem.com]
- 16. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. COX 2 pathway: Significance and symbolism [wisdomlib.org]
Theoretical Examination of 4-Pentylbenzene-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive theoretical and practical overview of 4-Pentylbenzene-1-sulfonyl chloride, a key intermediate in organic synthesis. The document details the compound's physicochemical properties, predicted spectroscopic data, and established synthesis protocols. Furthermore, it explores the theoretical underpinnings of its reactivity and potential applications in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers engaged in the study and utilization of this versatile molecule.
Introduction
This compound, with the molecular formula C₁₁H₁₅ClO₂S, is an aromatic sulfonyl chloride characterized by a pentyl group substituent on the benzene ring.[1][2] This structural feature imparts specific solubility and reactivity properties that are of interest in the synthesis of novel organic compounds. Sulfonyl chlorides are a critical class of reagents in organic chemistry, widely employed for the formation of sulfonamides and sulfonate esters. The long alkyl chain of this compound makes it a valuable building block for creating molecules with increased lipophilicity, a property often sought in drug development to enhance membrane permeability and target engagement.
This document summarizes the known physical and chemical properties of this compound, provides detailed experimental protocols for its synthesis based on established methods for analogous compounds, and presents predicted spectroscopic data to aid in its characterization. A theoretical analysis of its molecular structure and reactivity is also presented to provide a deeper understanding of its chemical behavior.
Physicochemical and Spectroscopic Data
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 73948-18-2 | [1][2] |
| Molecular Formula | C₁₁H₁₅ClO₂S | [1][2] |
| Molecular Weight | 246.75 g/mol | [1] |
| Appearance | Off-white to faint yellow crystalline solid (predicted) | [3] |
| Melting Point | <30 °C | [3] |
| Boiling Point | 163 °C at 6.4 Torr | [3] |
| Density | 1.183 ± 0.06 g/cm³ (predicted) | [3] |
| Sensitivity | Moisture Sensitive | [3] |
Predicted Spectroscopic Data
The following tables outline the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of similar structures, such as 4-ethylbenzene-1-sulfonyl chloride and n-pentylbenzene.
Table 2.2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.90 | d, J=8.4 Hz | 2H | Aromatic (ortho to -SO₂Cl) |
| 7.40 | d, J=8.4 Hz | 2H | Aromatic (ortho to pentyl) |
| 2.70 | t, J=7.6 Hz | 2H | -CH₂-Ar |
| 1.65 | quint, J=7.6 Hz | 2H | -CH₂-CH₂-Ar |
| 1.35 | m | 4H | -(CH₂)₂-CH₃ |
| 0.90 | t, J=7.2 Hz | 3H | -CH₃ |
Table 2.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 152.0 | Aromatic (C-SO₂Cl) |
| 142.0 | Aromatic (C-pentyl) |
| 129.5 | Aromatic (CH ortho to -SO₂Cl) |
| 127.0 | Aromatic (CH ortho to pentyl) |
| 36.0 | -CH₂-Ar |
| 31.5 | -CH₂-CH₂-Ar |
| 31.0 | -CH₂-CH₂-CH₃ |
| 22.5 | -CH₂-CH₃ |
| 14.0 | -CH₃ |
Table 2.2.3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2955, 2870 | Strong | Aliphatic C-H stretch |
| 1595, 1490 | Medium | Aromatic C=C stretch |
| 1375 | Strong | S=O asymmetric stretch |
| 1180 | Strong | S=O symmetric stretch |
| 570 | Strong | S-Cl stretch |
Table 2.2.4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 246/248 | M⁺/M⁺+2 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |
| 189 | [M - C₄H₉]⁺ | |
| 147 | [M - SO₂Cl]⁺ | |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Synthesis Protocols
The synthesis of this compound is typically achieved through the chlorosulfonation of n-pentylbenzene. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating and chlorinating agent. The following protocol is adapted from established procedures for the synthesis of similar alkylbenzenesulfonyl chlorides.
Chlorosulfonation of n-Pentylbenzene
Materials:
-
n-Pentylbenzene
-
Chlorosulfonic acid
-
Anhydrous sodium sulfate (optional, as a catalyst)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add n-pentylbenzene.
-
If using a catalyst, add a catalytic amount of anhydrous sodium sulfate.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (2-3 molar equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product, an oily layer, will separate. Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Theoretical Considerations and Reactivity
Molecular Structure and Electronic Effects
The molecular structure of this compound is characterized by a benzene ring substituted with a strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) and an electron-donating pentyl group (-C₅H₁₁) in a para relationship.
The sulfonyl chloride group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions due to its strong inductive and resonance electron-withdrawing effects. Conversely, the pentyl group is a weak activating group and an ortho-, para-director due to its inductive electron-donating effect. The para-substitution pattern of these two groups results in a molecule with a defined electronic distribution, influencing its reactivity.
Reactivity of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for the most common applications of this compound, namely the formation of sulfonamides and sulfonate esters.
-
Reaction with Amines (Sulfonamide Formation): this compound reacts readily with primary and secondary amines, typically in the presence of a base to neutralize the HCl byproduct, to form the corresponding sulfonamides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, such as pyridine, it reacts with alcohols to yield sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions.
The general reactivity of arylsulfonyl chlorides allows for a wide range of chemical transformations, making them versatile intermediates in organic synthesis.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reactivity Pathway
Caption: Key reactivity pathways of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate. While detailed theoretical studies on this specific molecule are limited, its properties and reactivity can be confidently predicted from well-established chemical principles and data from analogous compounds. The synthetic protocols are robust, and its reactivity as a sulfonylating agent opens up numerous possibilities for the synthesis of complex organic molecules. This guide provides a foundational understanding for researchers and professionals working with this compound, facilitating its effective use in drug discovery and materials science applications. Further experimental and computational studies are encouraged to fully elucidate the nuanced properties of this important molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Pentylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a lipophilic alkyl chain, such as a pentyl group, on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide. The long alkyl chain can enhance the molecule's ability to cross cellular membranes by increasing its lipophilicity, a critical factor for reaching intracellular targets.[1] This document provides detailed protocols for the synthesis of 4-Pentylbenzene-1-sulfonyl chloride and its subsequent conversion to a diverse library of N-substituted 4-pentylbenzenesulfonamides.
Synthesis of this compound
The preparation of this compound is a crucial first step. A common method for the synthesis of alkylbenzenesulfonyl chlorides is the chlorosulfonation of the corresponding alkylbenzene.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
Materials:
-
Pentylbenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a fume hood, add pentylbenzene (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
General Protocol for the Synthesis of N-Substituted 4-Pentylbenzenesulfonamides
The reaction of this compound with a primary or secondary amine in the presence of a base is a standard and efficient method for the synthesis of sulfonamides.[3]
Reaction Scheme:
Caption: General synthesis of N-substituted 4-pentylbenzenesulfonamides.
Experimental Protocol:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1 equivalent) and pyridine (1.2 equivalents) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 equivalents) in DCM dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
Data Presentation: Representative Synthesis of a 4-Pentylbenzenesulfonamide Library
The following table summarizes representative, hypothetical data for the synthesis of a small library of sulfonamides from this compound and various amines. These values are intended to be illustrative of typical outcomes for such reactions.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Aniline | N-phenyl-4-pentylbenzenesulfonamide | 6 | 85 | 110-112 |
| 2 | Benzylamine | N-benzyl-4-pentylbenzenesulfonamide | 4 | 92 | 95-97 |
| 3 | Piperidine | 1-(4-pentylphenylsulfonyl)piperidine | 5 | 88 | 78-80 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-4-pentylbenzenesulfonamide | 8 | 82 | 121-123 |
| 5 | Morpholine | 4-(4-pentylphenylsulfonyl)morpholine | 6 | 90 | 105-107 |
Potential Applications and Signaling Pathways
Sulfonamides are known to interact with a variety of biological targets. The introduction of a long alkyl chain can modulate these interactions and the overall properties of the molecule.
Workflow for Biological Evaluation:
Caption: Workflow for the biological evaluation of synthesized sulfonamides.
Potential Signaling Pathways:
Sulfonamides are well-known inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition is the basis of their antibacterial activity. The long alkyl chain of 4-pentylbenzenesulfonamides may enhance their ability to penetrate bacterial cell walls and interact with the enzyme's active site.
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
Furthermore, certain sulfonamide derivatives have shown activity as inhibitors of carbonic anhydrases, which are involved in various physiological processes, and as modulators of other signaling pathways implicated in cancer and inflammation.[4] The lipophilic nature of the 4-pentyl group may favor interactions with hydrophobic pockets in these target proteins.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of novel sulfonamides derived from this compound. The inclusion of a long alkyl chain offers a strategic approach to modulate the physicochemical and biological properties of these compounds, making them promising candidates for further investigation in drug discovery and development programs. Researchers are encouraged to adapt and optimize these methods for their specific research needs.
References
Application Notes and Protocols: Synthesis and Utility of N-Substituted 4-Pentylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1] The versatility of the sulfonamide functional group allows for its incorporation into molecules targeting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral applications.[2] The reaction of 4-pentylbenzene-1-sulfonyl chloride with primary and secondary amines provides a direct and efficient route to novel N-substituted sulfonamides. The 4-pentyl group imparts significant lipophilicity to the resulting molecules, a property that can be strategically utilized to modulate pharmacokinetic and pharmacodynamic profiles, such as membrane permeability and interaction with hydrophobic binding pockets of target proteins.
These application notes provide a comprehensive guide to the synthesis of N-substituted 4-pentylbenzenesulfonamides, offering detailed experimental protocols, data on expected reactivity, and insights into their potential applications in drug discovery.
Reaction Overview and Mechanism
The synthesis of N-substituted 4-pentylbenzenesulfonamides proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This is followed by the departure of the chloride leaving group. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[3]
Primary amines react to form secondary sulfonamides, which still possess an acidic proton on the nitrogen atom. Secondary amines, on the other hand, yield tertiary sulfonamides, which lack this acidic proton. This difference in reactivity and product structure forms the basis of the classical Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[4][5]
Data Presentation: Expected Reaction Outcomes
While specific quantitative data for the reaction of this compound with a wide range of amines is not extensively documented in publicly available literature, the following tables provide representative yields and reaction times based on the known reactivity of structurally similar aryl sulfonyl chlorides.[6][7] These values should serve as a practical guide for experimental planning.
Table 1: Reaction of this compound with Primary Amines
| Primary Amine | Product | Expected Yield (%) | Expected Reaction Time (h) | Notes |
| Aniline | N-phenyl-4-pentylbenzenesulfonamide | 90-98 | 2-4 | Electron-rich anilines tend to react faster. |
| Benzylamine | N-benzyl-4-pentylbenzenesulfonamide | 85-95 | 3-6 | A common and generally high-yielding reaction. |
| Cyclohexylamine | N-cyclohexyl-4-pentylbenzenesulfonamide | 80-90 | 4-8 | Steric hindrance may slightly reduce the reaction rate. |
| n-Butylamine | N-(n-butyl)-4-pentylbenzenesulfonamide | 88-96 | 2-5 | Aliphatic amines are generally good nucleophiles. |
Table 2: Reaction of this compound with Secondary Amines
| Secondary Amine | Product | Expected Yield (%) | Expected Reaction Time (h) | Notes |
| Diethylamine | N,N-diethyl-4-pentylbenzenesulfonamide | 75-85 | 6-12 | Increased steric hindrance compared to primary amines. |
| Piperidine | 1-[(4-pentylphenyl)sulfonyl]piperidine | 85-95 | 4-8 | Cyclic secondary amines are often highly reactive. |
| Morpholine | 4-[(4-pentylphenyl)sulfonyl]morpholine | 80-90 | 5-10 | A common building block in medicinal chemistry. |
| N-Methylaniline | N-methyl-N-phenyl-4-pentylbenzenesulfonamide | 70-80 | 8-16 | Aromatic secondary amines can be less nucleophilic. |
Experimental Protocols
The following are detailed protocols for the synthesis of N-substituted 4-pentylbenzenesulfonamides.
Protocol 1: Standard Synthesis of N-Aryl/Alkyl-4-pentylbenzenesulfonamides
This protocol is a general and robust method suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-substituted 4-pentylbenzenesulfonamide.
Protocol 2: Microwave-Assisted Synthesis
This method offers a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, add this compound (1.0 eq) and the amine (1.0 eq). If the amine is a solid, it can be added directly. Liquid amines can act as both reactant and solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) and power for a short period (e.g., 5-20 minutes). The optimal conditions should be determined for each specific reaction.
-
Workup: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., DCM or Ethyl Acetate). Wash the solution with 1M HCl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-substituted 4-pentylbenzenesulfonamides.
Caption: Potential signaling pathway modulation by 4-pentylbenzene sulfonamide derivatives as MMP inhibitors.
Applications in Drug Discovery
N-substituted sulfonamides are a privileged scaffold in drug discovery due to their ability to engage in key hydrogen bonding interactions with biological targets and their favorable physicochemical properties. The introduction of a 4-pentyl group can enhance the lipophilicity of the molecule, which may lead to improved cell permeability and stronger binding to hydrophobic pockets within target proteins.
Potential therapeutic areas for N-substituted 4-pentylbenzenesulfonamides include:
-
Anticancer Agents: Many sulfonamide derivatives have been developed as anticancer agents. They can act as inhibitors of various enzymes crucial for cancer progression, such as carbonic anhydrases, which are overexpressed in many tumors, and matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.[1][8]
-
Anti-inflammatory Agents: Certain sulfonamides are known to exhibit anti-inflammatory properties, for instance, by inhibiting cyclooxygenase-2 (COX-2).[9]
-
Antimicrobial Agents: The foundational application of sulfonamides is in antibacterial therapy, where they act as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway.[1]
-
Modulators of Signaling Pathways: Recent research has shown that sulfonamide-containing molecules can selectively activate apoptotic pathways in the unfolded protein response (UPR), such as the CHOP pathway, presenting a novel approach to cancer therapy.[10]
The synthesis of a library of N-substituted 4-pentylbenzenesulfonamides using the protocols described herein can be a valuable strategy in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Sulfonamidebenzamides as Selective Apoptotic CHOP Pathway Activators of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Amine Derivatization with 4-Pentylbenzene-1-sulfonyl chloride
Application Note
Introduction
The derivatization of primary and secondary amines with sulfonyl chlorides is a fundamental and widely utilized transformation in organic synthesis and medicinal chemistry. This reaction forms stable sulfonamides, which are present in a wide array of pharmaceuticals and agrochemicals. 4-Pentylbenzene-1-sulfonyl chloride is a versatile reagent for introducing a lipophilic 4-pentylphenylsulfonyl moiety onto a primary or secondary amine. The resulting sulfonamides often exhibit modified physicochemical properties, such as increased lipophilicity, which can be advantageous in drug discovery and development for enhancing membrane permeability and modulating pharmacokinetic profiles. This document provides a detailed protocol for the derivatization of primary and secondary amines with this compound, including reaction conditions, work-up, purification, and characterization of the resulting N-substituted-4-pentylbenzenesulfonamides.
Target Audience: Researchers, scientists, and drug development professionals.
Chemical Reaction and Mechanism
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction.
Caption: General reaction scheme for the derivatization of a primary amine with this compound.
Experimental Protocols
Materials and Equipment
-
This compound (CAS: 73948-18-2)
-
Primary or secondary amine
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]
-
Pyridine and triethylamine are flammable and toxic. Handle in a fume hood.
-
Dichloromethane is a suspected carcinogen. Handle in a fume hood.
Protocol 1: Derivatization of a Primary Amine
This protocol describes a general procedure for the reaction of a primary amine with this compound.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.5 eq) dropwise with stirring.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-4-pentylbenzenesulfonamide.
Protocol 2: Derivatization of a Secondary Amine
The procedure is similar to that for primary amines.
-
Reaction Setup: Dissolve the secondary amine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Addition of Base: Add anhydrous triethylamine (1.5 eq) to the solution.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of N-substituted-4-pentylbenzenesulfonamides.
Data Presentation
The following table summarizes expected quantitative data for the derivatization of representative primary and secondary amines with this compound. Note: As specific literature data for this compound derivatives is limited, the following data is based on typical yields and spectral characteristics of analogous sulfonamides.
| Amine Substrate | Product Name | Expected Yield (%) | Expected ¹H NMR (δ, ppm) | Expected IR (cm⁻¹) | Expected MS (m/z) |
| Aniline | N-phenyl-4-pentylbenzenesulfonamide | 85-95 | 7.8-7.1 (m, Ar-H), 2.6 (t, Ar-CH₂), 1.6-1.3 (m, -(CH₂)₃-), 0.9 (t, -CH₃) | 3250 (N-H), 1330, 1160 (S=O) | [M+H]⁺ |
| Benzylamine | N-benzyl-4-pentylbenzenesulfonamide | 80-90 | 7.7-7.2 (m, Ar-H), 4.2 (d, N-CH₂), 2.6 (t, Ar-CH₂), 1.6-1.3 (m, -(CH₂)₃-), 0.9 (t, -CH₃) | 3270 (N-H), 1325, 1155 (S=O) | [M+H]⁺ |
| Diethylamine | N,N-diethyl-4-pentylbenzenesulfonamide | 75-85 | 7.7 (d, Ar-H), 7.3 (d, Ar-H), 3.3 (q, N-CH₂), 2.6 (t, Ar-CH₂), 1.6-1.3 (m, -(CH₂)₃-), 1.1 (t, N-CH₂CH₃), 0.9 (t, -CH₃) | 1340, 1150 (S=O) | [M+H]⁺ |
Characterization of Products
The synthesized N-substituted-4-pentylbenzenesulfonamides can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will confirm the presence of the 4-pentylphenyl group and the substituent from the amine. The integration of the signals will correspond to the number of protons in the structure. ¹³C NMR will show the expected number of carbon signals.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl group (S=O) stretching vibrations, typically around 1350-1320 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). For derivatives of primary amines, a characteristic N-H stretching band will be observed around 3300-3200 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method, and the protonated molecule [M+H]⁺ is typically observed.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive sulfonyl chloride (hydrolyzed) | Use fresh or properly stored this compound. |
| Insufficient base | Ensure at least 1.5 equivalents of base are used. | |
| Low reactivity of the amine | Increase reaction time and/or temperature. | |
| Formation of multiple products | Di-sulfonylation of primary amine | Use a 1:1 stoichiometry of amine to sulfonyl chloride. |
| Side reactions | Ensure anhydrous conditions and an inert atmosphere. | |
| Difficult purification | Co-elution of product and impurities | Optimize the solvent system for column chromatography; consider recrystallization. |
References
Application Notes and Protocols: 4-Pentylbenzene-1-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentylbenzene-1-sulfonyl chloride is a chemical intermediate of significant interest in medicinal chemistry. As a member of the sulfonyl chloride family, it serves as a crucial building block for the synthesis of a diverse range of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents with biological activities including antibacterial, anticancer, and anti-inflammatory properties. The 4-pentyl substituent on the benzene ring provides a lipophilic character to the molecule, which can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide drug candidates. While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the known activities of structurally similar 4-alkylbenzenesulfonamides suggest its potential as a valuable scaffold in drug discovery.
These application notes provide an overview of the potential therapeutic applications, a general synthetic protocol for the preparation of 4-pentylbenzenesulfonamide derivatives, and standard experimental methodologies for their biological evaluation based on data from closely related compounds.
Potential Therapeutic Applications
Derivatives of this compound are promising candidates for investigation in various therapeutic areas, primarily in oncology. The lipophilic pentyl group can enhance membrane permeability and interaction with hydrophobic pockets of target proteins. Based on the activities of analogous benzenesulfonamides, potential applications include:
-
Anticancer Agents:
-
Enzyme Inhibition: Sulfonamides are known to inhibit a variety of enzymes implicated in cancer progression. For instance, they are a prominent class of inhibitors for carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1] By inhibiting these enzymes, sulfonamides can disrupt the pH regulation of the tumor microenvironment, leading to reduced tumor growth and survival. The 4-pentyl group could potentially enhance binding to the hydrophobic regions of the active site of these enzymes.
-
Kinase Inhibition: Many benzenesulfonamide derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.
-
Tubulin Polymerization Inhibition: Some benzenesulfonamide derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated mechanism for anticancer drugs. This leads to cell cycle arrest and apoptosis.[2]
-
-
Antimicrobial Agents: The foundational application of sulfonamides is as antibacterial agents. New derivatives incorporating the 4-pentylbenzene-1-sulfonyl moiety could be explored for their efficacy against various bacterial and fungal pathogens.
Data from Structurally Related Benzenesulfonamide Derivatives
To illustrate the potential potency of compounds derived from 4-substituted benzenesulfonyl chlorides, the following tables summarize the in vitro anticancer activity of representative benzenesulfonamide derivatives from the literature. It is important to note that this data is for analogous compounds and not for derivatives of this compound itself.
Table 1: Anticancer Activity of Representative Benzenesulfonamide Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4e | MDA-MB-231 (Breast Cancer) | 3.58 | Not specified in search results |
| MCF-7 (Breast Cancer) | 4.58 | Not specified in search results | |
| Compound 4g | MDA-MB-231 (Breast Cancer) | 5.54 | Not specified in search results |
| MCF-7 (Breast Cancer) | 2.55 | Not specified in search results | |
| Compound 5i | SK-N-MC (Neuroblastoma) | 25.2 | Not specified in search results |
| T-47D (Breast Cancer) | 19.7 | Not specified in search results | |
| BA-3b | Various Cancer Cell Lines | 0.007 - 0.036 | [2] |
Table 2: Enzyme Inhibitory Activity of Representative Benzenesulfonamide Derivatives
| Compound ID | Target Enzyme | IC50 / Ki (nM) | Reference |
| Compound 4e | Carbonic Anhydrase IX | 10.93 (IC50) | Not specified in search results |
| Compound 4g | Carbonic Anhydrase IX | 25.06 (IC50) | Not specified in search results |
| Compound 4h | Carbonic Anhydrase IX | 15.77 (IC50) | Not specified in search results |
| Compound 12i | Carbonic Anhydrase IX | 38.8 (Ki) | Not specified in search results |
Experimental Protocols
Protocol 1: General Synthesis of N-substituted-4-pentylbenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine or pyridine (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-pentylbenzenesulfonamide.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of newly synthesized 4-pentylbenzenesulfonamide derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized 4-pentylbenzenesulfonamide compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: General reaction scheme for the synthesis of N-substituted-4-pentylbenzenesulfonamides.
Caption: A typical workflow for the discovery and development of new anticancer drug candidates.
Caption: A simplified representation of a kinase signaling pathway often targeted by small molecule inhibitors in cancer therapy.
References
4-Pentylbenzene-1-sulfonyl Chloride: A Versatile Building Block for Drug Discovery
Introduction
4-Pentylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound that serves as a key building block in medicinal chemistry for the discovery of novel therapeutic agents. Its structure, featuring a lipophilic pentyl chain and a reactive sulfonyl chloride group, allows for its incorporation into a diverse range of molecular scaffolds to generate new chemical entities with potential pharmacological activities. The sulfonamide moiety, readily formed by the reaction of sulfonyl chlorides with amines, is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide array of biological effects including antimicrobial, anticancer, and anti-inflammatory properties. This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for the synthesis of its derivatives and representative biological data of analogous compounds.
Application Notes
The primary application of this compound in drug discovery lies in its use as a synthon for the preparation of novel sulfonamide derivatives. The pentyl group can enhance the lipophilicity of the resulting molecules, potentially improving their membrane permeability and oral bioavailability. This makes it an attractive building block for targeting a variety of biological targets.
Potential Therapeutic Areas:
-
Anticancer Agents: Sulfonamide derivatives have been explored as inhibitors of various enzymes implicated in cancer progression, such as carbonic anhydrases and protein kinases. The incorporation of the 4-pentylbenzenesulfonyl group can lead to compounds with potent and selective anticancer activity.
-
Antibacterial Agents: The sulfonamide functional group is the basis for sulfa drugs, the first class of synthetic antibiotics. Novel derivatives incorporating the 4-pentylphenyl moiety could exhibit activity against drug-resistant bacterial strains.
-
Enzyme Inhibitors: The sulfonyl chloride can be reacted with various nucleophiles to create inhibitors of enzymes such as lipoxygenases and transient receptor potential vanilloid 4 (TRPV4) channels, which are involved in inflammation and pain pathways.
Quantitative Data of Analogous Compounds
The following table summarizes the in vitro inhibitory potency of benzenesulfonamide derivatives analogous to those that could be synthesized from this compound. This data is presented to illustrate the potential for discovering potent drug candidates through modification of the benzenesulfonamide scaffold.
| Compound ID | Target | IC50 (µM) | Reference |
| RN-9893 Analog 1b | TRPV4 | 0.71 ± 0.21 | [1] |
| RN-9893 Analog 1f | TRPV4 | 0.46 ± 0.08 | [1] |
| RN-9893 | TRPV4 | 2.07 ± 0.90 | [1] |
Experimental Protocols
1. General Protocol for the Synthesis of 4-Pentylbenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in dichloromethane.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in dichloromethane.
-
Add the solution of this compound dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and ethyl acetate to afford the desired 4-pentylbenzenesulfonamide.
2. Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from pentylbenzene.
Materials:
-
Pentylbenzene
-
Chlorosulfonic acid
-
Thionyl chloride (optional, for improved yields)
-
Ice
-
Dichloromethane or other suitable solvent for extraction
Procedure:
-
In a flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (excess, e.g., 4 equivalents) to 0 °C in an ice-salt bath.
-
Add pentylbenzene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved and should be scrubbed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
(Optional) To improve the yield, thionyl chloride (e.g., 1.5 equivalents) can be added, and the mixture heated to 50-70 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The product will separate as an oil or solid. Extract the product with dichloromethane.
-
Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation or recrystallization.
Visualizations
Caption: Workflow for the synthesis of 4-pentylbenzenesulfonamides.
Caption: Potential inhibition of the TRPV4 signaling pathway.
References
Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules with 4-Pentylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that enables the modification of complex molecules at a late point in their synthesis.[1] This approach allows for the rapid generation of analogs from a common advanced intermediate, which can significantly accelerate the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[1][2] Sulfonamides are a privileged functional group in drug discovery, present in a wide range of therapeutic agents due to their ability to act as bioisosteres for amides and their favorable physicochemical properties.[3][4]
While specific documented examples of late-stage functionalization utilizing 4-pentylbenzene-1-sulfonyl chloride on complex drug candidates are not extensively reported in peer-reviewed literature, this document provides a generalized protocol and application notes based on the well-established reactivity of sulfonyl chlorides with amines. The introduction of the 4-pentylbenzenesulfonyl group can modulate lipophilicity and introduce new interactions with biological targets.
General Principles and Applications
The primary application of this compound in LSF is the sulfonylation of primary and secondary amines within a complex molecule to form the corresponding sulfonamides. This transformation is typically robust and high-yielding.[5]
Key advantages of this approach include:
-
Modulation of Physicochemical Properties: The pentyl chain can increase lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles.
-
SAR Exploration: Rapidly creates a series of analogs from an amine-containing lead compound to probe for new binding interactions.[6][7]
-
Metabolic Stability: Sulfonamides are generally more resistant to hydrolysis compared to amides.[8]
Experimental Protocols
The following is a general protocol for the sulfonylation of a complex, amine-containing molecule. Optimization of reaction conditions (e.g., base, solvent, temperature) may be necessary for specific substrates.
General Protocol for the Synthesis of N-(Complex Molecule)-4-pentylbenzenesulfonamide
Materials:
-
Amine-containing complex molecule (Substrate)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the amine-containing complex molecule (1.0 eq) in anhydrous DCM.
-
Add the tertiary amine base (1.5 - 2.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate vial, dissolve this compound (1.1 - 1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Data Presentation: Representative Examples
The following table summarizes hypothetical results for the late-stage functionalization of various complex amine-containing scaffolds with this compound, based on typical outcomes for such reactions.
| Substrate (Complex Amine) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Notes |
| 4-(piperidin-4-yl)aniline derivative | 4 | 85 | >98 | Clean reaction, straightforward purification. |
| (S)-amphetamine derivative | 6 | 78 | >97 | Slight steric hindrance observed. |
| 7-amino-4-methylcoumarin | 3 | 92 | >99 | Highly reactive aromatic amine. |
| Gabapentin analog (primary amine) | 12 | 65 | >95 | Longer reaction time required for the aliphatic amine. |
Visualizations
Caption: Experimental workflow for late-stage sulfonamide synthesis.
Caption: Role of LSF in generating analogs for SAR studies.
Safety and Handling
Sulfonyl chlorides are reactive compounds that are sensitive to moisture and should be handled with care.
-
Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Work Environment: Conduct all manipulations in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with water, alcohols, and strong bases, as it can hydrolyze to the corresponding sulfonic acid, releasing HCl gas.
-
Storage: Store in a cool, dry place under an inert atmosphere.
By following these guidelines, researchers can effectively utilize this compound for the late-stage functionalization of complex molecules, enabling the efficient diversification of lead compounds in drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Application of 4-Pentylbenzene-1-sulfonyl chloride in Agrochemical Synthesis: A Review of Potential Applications
Introduction
General Synthetic Pathway and Potential Applications
The primary application of 4-Pentylbenzene-1-sulfonyl chloride in agrochemical synthesis would involve its reaction with a suitable amine or alcohol to form a sulfonamide or sulfonate ester, respectively. The long pentyl chain could impart increased lipophilicity to the resulting molecule, potentially influencing its uptake, translocation, and interaction with biological targets within the pest or weed.
1. Synthesis of Sulfonamide Derivatives:
The most probable application of this compound is in the synthesis of N-substituted 4-pentylbenzenesulfonamides. This is achieved through a nucleophilic substitution reaction with a primary or secondary amine.
-
Herbicides: Many commercial herbicides, particularly those in the sulfonylurea and sulfonamide classes, feature a sulfonamide linkage. By reacting this compound with various heterocyclic amines (e.g., aminopyrimidines, aminotriazines), it is conceivable to generate novel herbicidal candidates. The 4-pentyl group could enhance the compound's ability to penetrate the waxy cuticle of plant leaves.
-
Fungicides: Sulfonamide derivatives have also been explored as antifungal agents. The reaction of this compound with amines bearing fungicidal pharmacophores could lead to new compounds for controlling plant pathogens.
-
Insecticides: While less common, some insecticides also incorporate a sulfonamide moiety. The lipophilic pentyl group might enhance the penetration of the insect cuticle, a critical step for contact insecticides.
2. Synthesis of Sulfonate Ester Derivatives:
This compound can also react with alcohols or phenols to form sulfonate esters. Although less prevalent than sulfonamides in agrochemicals, sulfonate esters have been investigated for their biological activities.
Experimental Protocols: A Generalized Approach
As no specific agrochemical derived from this compound has been identified in the literature, a detailed, validated experimental protocol cannot be provided. However, a general procedure for the synthesis of a hypothetical N-aryl-4-pentylbenzenesulfonamide, a common structural motif in bioactive molecules, is outlined below. This protocol is illustrative and would require optimization for any specific target molecule.
Protocol: General Synthesis of N-Aryl-4-pentylbenzenesulfonamide
Materials:
-
This compound
-
Substituted aniline (or other amine of interest)
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of dichloromethane and add it dropwise to the cooled amine solution over a period of 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system, typically a mixture of hexane and ethyl acetate, should be determined by TLC analysis.
-
Collect the fractions containing the desired product and concentrate the solvent to yield the purified N-aryl-4-pentylbenzenesulfonamide.
-
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
Since no specific agrochemical synthesis using this compound has been documented, a table of quantitative data cannot be generated. For a hypothetical synthesis, the following data would be crucial to collect and present:
| Parameter | Description | Example Data (Hypothetical) |
| Reactant A | Name and quantity of the amine starting material. | Aniline, 1.0 g |
| Reactant B | Name and quantity of this compound. | 2.5 g |
| Solvent | Type and volume of the reaction solvent. | Dichloromethane, 50 mL |
| Base | Name and quantity of the base used. | Pyridine, 1.2 mL |
| Reaction Time | Duration of the reaction. | 8 hours |
| Reaction Temperature | Temperature at which the reaction was conducted. | Room Temperature |
| Yield (Crude) | Mass and percentage yield of the product before purification. | 3.2 g, 95% |
| Yield (Purified) | Mass and percentage yield of the product after purification. | 2.8 g, 83% |
| Purity | Purity of the final product, typically determined by HPLC or NMR. | >98% |
| Biological Activity | A measure of the agrochemical efficacy (e.g., EC₅₀ for fungicides, LD₅₀ for insecticides, GR₅₀ for herbicides). | Not Applicable |
Visualization of Synthetic Pathway
The following diagram illustrates the general synthetic workflow for producing a sulfonamide derivative from this compound.
Caption: General workflow for the synthesis of a 4-pentylphenyl sulfonamide agrochemical candidate.
While the direct application of this compound in the synthesis of currently registered agrochemicals is not evident from available literature, its chemical properties make it a plausible building block for the discovery of new active ingredients. The presence of the 4-pentyl group offers a handle to modulate the lipophilicity and, consequently, the biological activity and pharmacokinetic properties of potential sulfonamide-based herbicides, fungicides, and insecticides. The generalized synthetic protocol and workflow provided here serve as a foundational guide for researchers aiming to explore the potential of this compound in the development of novel agrochemical solutions. Further research and screening are necessary to identify specific target molecules and validate their efficacy.
Application Notes and Protocols: 4-Pentylbenzene-1-sulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the protection of amine functionalities is a critical step to prevent unwanted side reactions. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. Arenesulfonyl chlorides are a well-established class of reagents for amine protection, forming stable sulfonamides. This document provides detailed application notes and protocols for the use of 4-pentylbenzene-1-sulfonyl chloride as a protecting group for primary and secondary amines. The lipophilic pentyl group can enhance solubility in organic solvents and may be advantageous in specific synthetic strategies.
Overview of Amine Protection
The reaction of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable N-(4-pentylphenylsulfonyl) amine, also known as a 4-pentylbenzenesulfonamide. This reaction is analogous to the classical Hinsberg test for distinguishing primary, secondary, and tertiary amines.
dot
Caption: General workflow for amine protection and deprotection.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the protection of amines with this compound and the subsequent deprotection of the resulting sulfonamides. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Amine Protection with this compound
| Amine Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | Pyridine | Dichloromethane (DCM) | 0 to 25 | 2 - 6 | 85 - 95 |
| Primary Aromatic | Triethylamine | Tetrahydrofuran (THF) | 25 | 4 - 12 | 80 - 90 |
| Secondary Aliphatic | Pyridine | Dichloromethane (DCM) | 25 | 12 - 24 | 75 - 90 |
| Secondary Aromatic | Triethylamine | N,N-Dimethylformamide (DMF) | 50 | 24 - 48 | 70 - 85 |
Table 2: Deprotection of 4-Pentylphenylsulfonamides
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Reductive Cleavage (Dissolving Metal) | Sodium in liquid ammonia | Anhydrous THF | -78 | 1 - 3 | 70 - 90 |
| Reductive Cleavage (Mg/MeOH) | Magnesium turnings, Methanol | Methanol | 25 - 65 | 2 - 8 | 65 - 85 |
| Acidic Hydrolysis (Harsh) | Concentrated HBr, Phenol | Acetic Acid | 100 - 120 | 12 - 24 | 50 - 70 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes a general method for the protection of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the stirred solution.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-pentylphenylsulfonamide.
dot
Caption: Step-by-step workflow for amine protection.
Protocol 2: General Procedure for the Deprotection of a 4-Pentylphenylsulfonamide via Reductive Cleavage
This protocol outlines a common method for the removal of the 4-pentylphenylsulfonyl group using a dissolving metal reduction.
Materials:
-
N-(4-pentylphenylsulfonyl) amine (1.0 eq)
-
Sodium metal (10-20 eq)
-
Liquid ammonia
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (solid)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dry ice/acetone condenser
-
Magnetic stirrer
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas under an inert atmosphere.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense ammonia gas into the flask.
-
Add small pieces of sodium metal to the liquid ammonia with vigorous stirring until a persistent blue color is observed.
-
Slowly add a solution of the N-(4-pentylphenylsulfonyl) amine in anhydrous THF to the reaction mixture.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate.
-
Add deionized water and ethyl acetate to the residue.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude amine by an appropriate method (e.g., column chromatography, distillation, or salt formation).
One-Pot Synthesis of Sulfonamides from 4-Pentylbenzene-1-sulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of a diverse range of sulfonamides derived from 4-Pentylbenzene-1-sulfonyl chloride. The methodologies outlined are designed for ease of use, scalability, and high yield, making them suitable for applications in medicinal chemistry, chemical biology, and drug discovery.
Introduction
Sulfonamides are a cornerstone of modern pharmacology, exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The synthesis of novel sulfonamide derivatives is therefore of significant interest in the development of new therapeutic agents. This application note describes a robust and streamlined one-pot procedure for the synthesis of N-substituted 4-pentylbenzenesulfonamides starting from the readily available this compound and a variety of primary and secondary amines. This method obviates the need for isolation of intermediates, thereby reducing reaction time and improving overall efficiency.
The general reaction scheme involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond with the concomitant release of hydrochloric acid, which is neutralized by a base.
Key Applications
-
Drug Discovery: Rapid synthesis of sulfonamide libraries for high-throughput screening and lead optimization.
-
Medicinal Chemistry: Efficient preparation of target sulfonamide-containing molecules for structure-activity relationship (SAR) studies.
-
Chemical Biology: Synthesis of sulfonamide-based probes for studying biological pathways.
Experimental Protocols
General Protocol for the One-Pot Synthesis of N-Aryl/Alkyl-4-pentylbenzenesulfonamides
This protocol describes the general procedure for the reaction of this compound with a representative primary amine (aniline) and a secondary amine (morpholine).
Materials:
-
This compound
-
Aniline
-
Morpholine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) in a round-bottom flask, add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.
Data Presentation
The following tables summarize the representative yields for the synthesis of various sulfonamides from this compound using the general protocol described above.
Table 1: Synthesis of N-Aryl-4-pentylbenzenesulfonamides
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-4-pentylbenzenesulfonamide | 2 | 95 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-pentylbenzenesulfonamide | 2.5 | 92 |
| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-4-pentylbenzenesulfonamide | 3 | 90 |
| 4 | 2-Aminopyridine | N-(Pyridin-2-yl)-4-pentylbenzenesulfonamide | 4 | 85 |
Table 2: Synthesis of N-Alkyl/Cycloalkyl-4-pentylbenzenesulfonamides
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-pentylbenzenesulfonamide | 2 | 96 |
| 2 | Cyclohexylamine | N-Cyclohexyl-4-pentylbenzenesulfonamide | 2.5 | 94 |
| 3 | Morpholine | 4-(4-Pentylphenylsulfonyl)morpholine | 2 | 98 |
| 4 | Piperidine | 1-(4-Pentylphenylsulfonyl)piperidine | 2 | 97 |
Visualizations
The following diagrams illustrate the experimental workflow and the general reaction mechanism.
Application Notes and Protocols for Microwave-Assisted Synthesis with 4-Pentylbenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-pentylbenzene-1-sulfonyl chloride in microwave-assisted synthesis. This reagent is a valuable building block in medicinal chemistry for the preparation of novel sulfonamides and sulfonate esters, which are prevalent in many therapeutic agents. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction purity.[1]
Introduction to this compound in Drug Discovery
The sulfonyl group is a critical pharmacophore in a wide range of clinically used drugs, including antibiotics, diuretics, and anticancer agents.[2][3] The incorporation of a pentyl chain on the benzene ring of the sulfonyl chloride imparts lipophilicity, which can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This compound serves as a key intermediate for the synthesis of diverse compound libraries for screening in drug discovery programs.[4] Sulfonyl chlorides are highly reactive electrophiles that readily react with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[4]
The application of microwave irradiation to these reactions accelerates the rate of synthesis, enabling rapid lead optimization and the exploration of structure-activity relationships (SAR).[1][5][6]
Key Applications
-
Lead Optimization: Rapidly synthesize analogs of lead compounds to improve potency, selectivity, and pharmacokinetic profiles. The pentyl group can probe hydrophobic pockets in target proteins.
-
Prodrug Synthesis: The formation of sulfonate esters can be employed as a prodrug strategy to enhance the bioavailability of a parent drug molecule.
-
Fragment-Based Drug Discovery: Utilize the 4-pentylphenylsulfonyl moiety as a fragment for screening against biological targets.
Experimental Protocols
The following protocols are generalized for the use of this compound in microwave-assisted reactions. Researchers should optimize the conditions for their specific substrates.
Protocol 1: Microwave-Assisted Synthesis of N-Substituted 4-Pentylbenzenesulfonamides
This protocol details the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.
Reaction Scheme:
References
- 1. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of N-aryl Sulfonamides using 4-Pentylbenzene-1-sulfonyl chloride
Introduction
N-aryl sulfonamides are a prominent class of compounds in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of these molecules is therefore of significant interest to researchers in the pharmaceutical sciences. A common and effective method for the preparation of N-aryl sulfonamides is the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.
This document provides detailed application notes and experimental protocols for the synthesis of a series of N-aryl sulfonamides utilizing 4-Pentylbenzene-1-sulfonyl chloride as a key reagent. The inclusion of the pentyl group allows for modulation of the lipophilicity of the resulting sulfonamides, a critical parameter in drug design influencing pharmacokinetic and pharmacodynamic properties. These protocols are intended for researchers, scientists, and drug development professionals.
General Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of an aniline on the electrophilic sulfur atom of this compound, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction for N-aryl sulfonamide synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the starting sulfonyl chloride from pentylbenzene.
Materials:
-
Pentylbenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, add pentylbenzene (1 equivalent).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a crude oil, which can be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of N-aryl-4-pentylbenzenesulfonamides
This protocol outlines the general method for the coupling of this compound with various anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methylaniline, 4-methoxyaniline, 4-chloroaniline)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in the chosen solvent (DCM or THF) and add the base (pyridine or triethylamine, 1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add a solution of this compound (1.1 equivalents) in the same solvent dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure N-aryl-4-pentylbenzenesulfonamide.
Experimental Workflow
Caption: Workflow for N-aryl sulfonamide synthesis.
Data Presentation
The following table summarizes the synthesized N-aryl-4-pentylbenzenesulfonamides and their characterization data.
| Entry | Aniline Derivative | Product Name | Yield (%) | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 1 | Aniline | N-phenyl-4-pentylbenzenesulfonamide | 88 | 98-100 | 7.75 (d, 2H), 7.20-7.35 (m, 5H), 7.15 (s, 1H, NH), 2.60 (t, 2H), 1.55-1.65 (m, 2H), 1.25-1.35 (m, 4H), 0.88 (t, 3H) |
| 2 | 4-Methylaniline | N-(4-methylphenyl)-4-pentylbenzenesulfonamide | 92 | 112-114 | 7.70 (d, 2H), 7.15 (d, 2H), 7.05 (d, 2H), 7.00 (s, 1H, NH), 2.60 (t, 2H), 2.30 (s, 3H), 1.55-1.65 (m, 2H), 1.25-1.35 (m, 4H), 0.88 (t, 3H) |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-4-pentylbenzenesulfonamide | 90 | 105-107 | 7.70 (d, 2H), 7.15 (d, 2H), 7.00 (d, 2H), 6.80 (d, 2H), 6.95 (s, 1H, NH), 3.78 (s, 3H), 2.60 (t, 2H), 1.55-1.65 (m, 2H), 1.25-1.35 (m, 4H), 0.88 (t, 3H) |
| 4 | 4-Chloroaniline | N-(4-chlorophenyl)-4-pentylbenzenesulfonamide | 85 | 121-123 | 7.75 (d, 2H), 7.25 (d, 2H), 7.10 (d, 2H), 7.18 (s, 1H, NH), 2.60 (t, 2H), 1.55-1.65 (m, 2H), 1.25-1.35 (m, 4H), 0.88 (t, 3H) |
Applications and Significance
The sulfonamide functional group is a key component in a multitude of FDA-approved drugs.[1] The methodologies presented here provide a reliable route to novel N-aryl sulfonamides bearing a pentyl chain. This alkyl substituent can enhance membrane permeability and interaction with hydrophobic pockets of biological targets. Researchers can utilize these protocols to generate libraries of compounds for screening in various disease models, including cancer, infectious diseases, and inflammatory conditions. The synthesized compounds can serve as valuable tools for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for drug development.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time, ensure anhydrous conditions, or use a stronger, non-nucleophilic base. |
| Product loss during workup | Ensure proper pH adjustments during extraction. Minimize the number of transfer steps. | |
| Difficult Purification | Presence of unreacted starting materials | Optimize stoichiometry. Use column chromatography for purification. |
| Formation of side products | Control reaction temperature carefully, especially during the addition of the sulfonyl chloride. | |
| Oily Product | Product may have a low melting point or be impure | Attempt to induce crystallization by scratching the flask or seeding. If unsuccessful, purify by column chromatography. |
Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate personal protective equipment should be worn at all times. All chemical waste should be disposed of in accordance with institutional and local regulations.
References
Experimental setup for reactions involving 4-Pentylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and common reactions of 4-Pentylbenzene-1-sulfonyl chloride, a versatile reagent in organic synthesis. The procedures outlined are based on established methods for analogous aryl sulfonyl chlorides and are intended to serve as a comprehensive guide for laboratory applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of pentylbenzene using chlorosulfonic acid. This method is widely applicable for the preparation of various arylsulfonyl chlorides.
Experimental Protocol:
Materials:
-
Pentylbenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a stirrer and dropping funnel
-
Ice bath
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add pentylbenzene (1 equivalent) to the flask and dissolve it in dichloromethane (approx. 2 mL per mmol of pentylbenzene).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[1] Hydrogen chloride gas will be evolved during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water and saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Safety Precautions:
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction evolves HCl gas, which is corrosive and toxic. Ensure proper ventilation and consider using a gas trap.
Expected Results:
| Product | Physical State | Yield (%) | Purity (%) |
| This compound | Pale yellow oil or low melting solid | 75-85 | >95 |
Note: Yields and purity are representative and may vary depending on the reaction scale and purification method.
Reactions of this compound
This compound is a key intermediate for the synthesis of sulfonamides and sulfonate esters, which are important motifs in medicinal chemistry and material science.
Sulfonamide Formation
The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (1 equivalent) and pyridine (1.5 equivalents) in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound (1.1 equivalents) in DCM dropwise to the cooled amine solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization.
| Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-phenyl-4-pentylbenzenesulfonamide | 3 | 92 |
| Benzylamine | N-benzyl-4-pentylbenzenesulfonamide | 2.5 | 95 |
| Morpholine | 4-(4-pentylphenylsulfonyl)morpholine | 2 | 97 |
Note: Reaction times and yields are illustrative and can be optimized.
Sulfonate Ester Formation
The reaction with alcohols in the presence of a base provides sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.[2]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol (1 equivalent) and pyridine (1.5 equivalents) in DCM in a round-bottom flask.
-
Cool the solution to 0°C.
-
Slowly add a solution of this compound (1.1 equivalents) in DCM.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Work-up the reaction as described for sulfonamide formation (Section 2.1, steps 6-7).
-
Purify the crude sulfonate ester by column chromatography on silica gel.
| Alcohol | Product | Reaction Time (h) | Yield (%) |
| Methanol | Methyl 4-pentylbenzenesulfonate | 4 | 88 |
| Ethanol | Ethyl 4-pentylbenzenesulfonate | 4.5 | 85 |
| Phenol | Phenyl 4-pentylbenzenesulfonate | 5 | 82 |
Note: Reaction times and yields are illustrative and can be optimized.
Visualized Experimental Workflows
The following diagrams illustrate the general synthetic pathways described in these application notes.
Caption: Synthesis of this compound.
Caption: Reactions of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Pentylbenzene-1-sulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 4-Pentylbenzene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the electrophilic aromatic substitution of 4-pentylbenzene using an excess of chlorosulfonic acid (ClSO₃H) as both the solvent and the sulfonating agent. The reaction is typically performed at low temperatures to control its exothermic nature and minimize side reactions.
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The main impurities to anticipate are:
-
4-Pentylbenzenesulfonic acid: This results from the hydrolysis of the desired sulfonyl chloride product during the reaction or aqueous workup.[1][2]
-
Bis(4-pentylphenyl) sulfone: This can form from the reaction of the product with the starting material. Using an excess of chlorosulfonic acid can help suppress its formation.[1][3]
-
Isomers: While the pentyl group is an ortho-, para- director, the para-isomer is heavily favored due to steric hindrance from the bulky alkyl group.[4] Minor amounts of the ortho-isomer may still be present.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the 4-pentylbenzene starting material and the appearance of a new spot corresponding to the sulfonyl chloride.
Q4: My this compound product is an oil. How can I best purify it?
A4: Since the product is likely an oil, purification is typically achieved through an aqueous workup followed by extraction and then removal of the solvent. If the product is thermally stable, vacuum distillation can be an effective final purification step to separate it from non-volatile impurities like the corresponding sulfonic acid or sulfone.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
A common challenge in this synthesis is a lower-than-expected yield. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-5 equivalents). Monitor the reaction by TLC until the starting material is consumed. Allow for adequate reaction time, which may require several hours at a controlled temperature. |
| Hydrolysis of Product | The sulfonyl chloride is highly susceptible to hydrolysis.[2] Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). During workup, pour the reaction mixture onto crushed ice and separate the product as quickly as possible.[3] Wash with cold brine and dry the organic extract thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). |
| Incorrect Reaction Temperature | The reaction is highly exothermic. Add the 4-pentylbenzene dropwise to the chlorosulfonic acid at a low temperature (e.g., 0-5 °C) to control the reaction rate.[5] After the initial addition, the reaction may need to be gently warmed to room temperature to proceed to completion. |
| Poor Quality Starting Materials | Use freshly distilled or high-purity 4-pentylbenzene. Ensure the chlorosulfonic acid has not decomposed; it should be a clear, colorless liquid. |
Issue 2: Presence of Significant Impurities
The presence of impurities can complicate downstream applications. The table below provides guidance on identifying and mitigating common impurities.
| Impurity Detected | Identification Method | Solution |
| 4-Pentylbenzenesulfonic acid | Appears as a baseline or very polar spot on TLC. Can be confirmed by its solubility in aqueous base. | Minimize exposure to water during workup. Wash the organic extract with cold, dilute aqueous HCl to remove any sulfonic acid.[1] |
| Bis(4-pentylphenyl) sulfone | Appears as a less polar spot than the sulfonic acid on TLC, but often has a similar polarity to the desired product. | Use a larger excess of chlorosulfonic acid to minimize its formation.[3] If present, it may be difficult to remove by extraction and may require column chromatography for separation. |
| Ortho-isomer | May co-elute with the para-product on TLC. Can be identified and quantified by GC-MS or NMR. | The formation of the ortho-isomer is generally minimal due to steric hindrance. Purification by column chromatography may be necessary if a high-purity para-isomer is required. |
Experimental Protocols
Synthesis of this compound
-
Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (4 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Reaction: Add 4-pentylbenzene (1 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water, 5% aqueous sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common issues in sulfonyl chloride synthesis.
References
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during sulfonamide synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sulfonamide reaction is resulting in a low yield. What are the most common initial checks I should perform?
When troubleshooting a low-yield sulfonamide synthesis, a systematic approach starting with the fundamentals of your reaction setup and reagents is crucial.[1][2] Here is a checklist of initial points to verify:
-
Reagent Quality:
-
Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.
-
Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions. It is advisable to use a freshly opened bottle or purify the sulfonyl chloride before use.
-
Solvent: Use anhydrous (dry) solvents. The presence of water can lead to the hydrolysis of the sulfonyl chloride.
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.
-
-
Reaction Conditions:
-
Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).
-
Temperature: The reaction is often performed at 0 °C to room temperature. If the reaction is sluggish, gentle heating may be necessary. However, excessive heat can promote side reactions and decomposition.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents by atmospheric moisture and oxygen.
-
Q2: I've confirmed my reagents and setup are correct, but my yield is still low. What are the next steps in troubleshooting?
If the initial checks do not resolve the issue, a more in-depth investigation into the reaction parameters and potential side reactions is warranted. The following flowchart outlines a systematic approach to troubleshooting low yields.
Q3: How does the choice of solvent affect the yield of my sulfonamide synthesis?
The choice of solvent can significantly impact the reaction rate and yield by influencing the solubility of reactants and intermediates. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.
| Solvent | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | Good to Excellent | A common and effective solvent for many sulfonamide syntheses. |
| Tetrahydrofuran (THF) | Good to Excellent | Another widely used aprotic solvent. |
| Acetonitrile (MeCN) | Good | Can be a good alternative to chlorinated solvents. |
| Pyridine | Variable | Can act as both a solvent and a base, but its basicity may lead to side reactions. |
| Water | 57-82% | Can be used in some modern, eco-friendly protocols, often with a co-solvent.[3] |
| Ethanol (EtOH) | up to 93% | Effective in certain sustainable synthesis protocols.[3] |
| Glycerol (Gly) | up to 83% | A green solvent that can be effective, particularly with substituted thiophenols.[3] |
Q4: What is the role of the base in sulfonamide synthesis, and how does its choice impact the reaction?
A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction between an amine and a sulfonyl chloride. The choice of base can influence the reaction rate and the formation of side products. While specific quantitative comparisons are highly substrate-dependent, the following provides general guidance:
-
Pyridine: Often used as both a base and a solvent. It is effective but can sometimes lead to the formation of a sulfonylpyridinium salt, which can complicate the reaction.
-
Triethylamine (TEA): A common, non-nucleophilic base that is effective in scavenging HCl. It is crucial to use dry TEA to avoid hydrolysis of the sulfonyl chloride.
-
Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that can be useful when dealing with sensitive substrates.
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): Inorganic bases can be used in some protocols, particularly in biphasic systems or with less reactive amines.
Q5: What are common side products in sulfonamide synthesis and how can I minimize them?
Several side reactions can lead to a decrease in the yield of the desired sulfonamide.
-
Over-sulfonylation: Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product. This can often be minimized by the slow, dropwise addition of the sulfonyl chloride to the amine solution at a controlled temperature (e.g., 0 °C).
-
Diarylsulfone Formation: This side product can arise, particularly in reactions involving arylsulfonyl chlorides. The proposed mechanism often involves the reaction of the arylsulfonyl chloride with the arenesulfinate formed in situ.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine in reacting with the sulfonyl chloride, leading to the formation of a sulfonate ester. Using an inert, aprotic solvent is the best way to avoid this.
The following diagram illustrates the desired reaction pathway versus a common side reaction.
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
This protocol provides a general procedure for the synthesis of sulfonamides. Optimal conditions may vary depending on the specific substrates used.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) (1.5-2.0 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the amine (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.5-2.0 eq) to the cooled amine solution.
-
In a separate flask, dissolve the sulfonyl chloride (1.0-1.2 eq) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[4]
Protocol for Purification of Sulfonamides by Recrystallization
Recrystallization is a common method for purifying solid sulfonamide products.
Materials:
-
Crude sulfonamide product
-
A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude sulfonamide in the minimum amount of the hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize the recovery of the crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
References
Common side reactions with 4-Pentylbenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pentylbenzene-1-sulfonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Low Yield of Desired Product in Sulfonamide Synthesis
| Observation | Potential Cause | Troubleshooting Steps |
| Low conversion of starting amine/alcohol. | 1. Insufficient reactivity of the nucleophile: Sterically hindered or electron-deficient amines/alcohols may react slowly. 2. Degradation of this compound: The sulfonyl chloride may have hydrolyzed due to moisture.[1] 3. Reaction temperature is too low. | 1. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. 2. Use a Catalyst: For less reactive nucleophiles, consider adding a catalyst such as 4-dimethylaminopyridine (DMAP). 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[1] Handle this compound under an inert atmosphere (e.g., nitrogen or argon). |
| Significant amount of 4-pentylbenzenesulfonic acid detected. | Hydrolysis of the sulfonyl chloride: This is a common side reaction in the presence of water.[1][2][3] | Strict Moisture Control: Use freshly distilled anhydrous solvents. If an aqueous workup is necessary, perform it quickly at a low temperature.[1] |
| Formation of a di-sulfonated byproduct with primary amines. | Di-sulfonylation of the primary amine: This can occur when the newly formed sulfonamide is deprotonated and reacts with another molecule of the sulfonyl chloride.[4] | 1. Control Stoichiometry: Use a 1:1 or slight excess of the amine to the sulfonyl chloride. 2. Slow Addition: Add the this compound solution dropwise to the amine solution to avoid high local concentrations. 3. Lower Reaction Temperature: Conduct the reaction at a lower temperature to reduce the rate of the second sulfonylation. |
Issue: Formation of Colored Impurities or Tar-like Substances
| Observation | Potential Cause | Troubleshooting Steps |
| Reaction mixture turns dark, and purification is difficult. | 1. High reaction temperature: Can lead to decomposition of starting materials or products.[5] 2. Excess sulfonylating agent: Can promote side reactions and polymerization.[5] 3. Presence of impurities in starting materials. | 1. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Optimize Stoichiometry: Use a minimal excess of this compound. 3. Purify Starting Materials: Ensure the purity of your amine/alcohol and solvent before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most common side reactions include:
-
Hydrolysis: Reaction with water to form 4-pentylbenzenesulfonic acid. This is often the primary competing reaction.[1][2][3]
-
Reaction with other nucleophiles: If other nucleophilic species are present in the reaction mixture (e.g., impurities in the solvent or starting materials), they can compete with the intended nucleophile.[6][7]
-
Di-sulfonylation: With primary amines, the formation of a di-sulfonamide can be a significant byproduct.[4]
-
Formation of colored impurities: Decomposition at elevated temperatures can lead to the formation of tars.[5]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous conditions. This includes:
-
Thoroughly drying all glassware in an oven before use.
-
Using anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon.
-
If an aqueous workup is required, it should be performed quickly and at a low temperature to reduce the contact time and rate of hydrolysis.[1]
Q3: My primary amine is undergoing di-sulfonylation. How can I prevent this?
A3: To prevent the formation of the di-sulfonamide byproduct:
-
Use a 1:1 molar ratio of the amine to this compound, or a slight excess of the amine.
-
Slowly add the sulfonyl chloride to the reaction mixture to avoid high local concentrations.
-
Conduct the reaction at a lower temperature.
-
Consider using a protecting group strategy for the amine if other methods are unsuccessful.[4]
Q4: I am observing an unknown byproduct in my reaction. How can I identify it?
A4: The first step is to characterize the byproduct using analytical techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Common byproducts to consider are the corresponding sulfonic acid (from hydrolysis), the di-sulfonated product (with primary amines), or products resulting from reactions with solvent or impurities.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) to a concentration of 0.1-0.5 M.
-
Addition of Base: If the amine is used as its hydrochloride salt, add a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution and stir for 10-15 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Common reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. old.iupac.org [old.iupac.org]
Technical Support Center: Purification of Products from 4-Pentylbenzene-1-sulfonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pentylbenzene-1-sulfonyl chloride and its reaction products. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, the corresponding 4-pentylbenzenesulfonic acid (from hydrolysis), unreacted amine starting material, and potential side-products from the reaction of the sulfonyl chloride with the solvent or other nucleophiles present.
Q2: How does the pentyl group on the benzene ring affect the purification process?
A2: The C5H11 alkyl chain (pentyl group) significantly increases the lipophilicity (non-polar nature) of the resulting sulfonamide products. This generally leads to better solubility in organic solvents and decreased solubility in aqueous solutions, which can be advantageous for extraction-based purifications. However, it may also make the products more prone to "oiling out" during crystallization if an inappropriate solvent system is used.
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1] Exposure to atmospheric moisture will lead to hydrolysis, forming the unreactive 4-pentylbenzenesulfonic acid.
Q4: Can I use an aqueous workup for reactions with this compound?
A4: Yes, an aqueous workup is a common procedure. However, due to the susceptibility of sulfonyl chlorides to hydrolysis, the aqueous workup should be performed efficiently and preferably at a low temperature to minimize the formation of 4-pentylbenzenesulfonic acid.[2][3] The low solubility of the sulfonyl chloride in water can offer some protection against rapid hydrolysis.[2]
Q5: How can I remove the unreacted amine starting material from my product?
A5: Unreacted amine can typically be removed by washing the organic extract with a dilute acidic solution, such as 1M HCl.[4] The amine will form a water-soluble salt that will partition into the aqueous layer. This method is suitable for products that are stable in acidic conditions.
Troubleshooting Guides
Issue 1: Low yield of the desired sulfonamide product.
-
Question: I am getting a very low yield in my sulfonamide synthesis. What could be the cause and how can I improve it?
-
Answer: Low yields can result from several factors:
-
Poor reactivity of the amine: Sterically hindered or electron-deficient amines react more slowly. Increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP) can improve the reaction rate.
-
Hydrolysis of the sulfonyl chloride: Ensure all glassware is dry and use anhydrous solvents. If possible, perform the reaction under an inert atmosphere.[2][5]
-
Incorrect stoichiometry: A 1:1 molar ratio of the amine to the sulfonyl chloride with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) is a good starting point.[5]
-
Issue 2: The crude product is an oil and does not solidify.
-
Question: After the workup, my product is a persistent oil. How can I induce crystallization?
-
Answer: "Oiling out" is common for lipophilic compounds. Here are some strategies to promote crystallization:
-
Solvent selection: The choice of crystallization solvent is critical. Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, petroleum ether) until turbidity persists.[6][7]
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product, add a seed crystal to the supersaturated solution.
-
Patience and slow cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.[8]
-
Issue 3: The product is contaminated with 4-pentylbenzenesulfonic acid.
-
Question: My purified product still contains the sulfonic acid byproduct. How can I remove it?
-
Answer: 4-pentylbenzenesulfonic acid is acidic and can be removed with a basic wash during the workup.
-
Aqueous basic wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The sulfonic acid will be deprotonated to form a water-soluble salt that will be extracted into the aqueous phase.[4]
-
Chromatography: If the basic wash is not completely effective, flash column chromatography can be used. The sulfonic acid is very polar and will typically remain at the baseline of the silica gel column when using a non-polar eluent system.
-
Issue 4: Difficulty in separating the product from unreacted this compound.
-
Question: The sulfonyl chloride is co-eluting with my product during column chromatography. How can I improve the separation?
-
Answer:
-
Quenching: Before chromatography, quench the reaction mixture with a small amount of a primary or secondary amine (that will form a more polar sulfonamide) or with water to convert the unreacted sulfonyl chloride into the more polar sulfonic acid.
-
Solvent system optimization: Carefully optimize the solvent system for your flash chromatography. A less polar solvent system will generally result in a greater separation between the less polar sulfonyl chloride and the more polar sulfonamide product. Running a gradient elution can also be effective.[2][5]
-
Data Presentation
Table 1: General Purification Parameters for Sulfonamides
| Purification Method | Parameter | Typical Values for General Sulfonamides | Considerations for 4-Pentylbenzene Derivatives |
| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel is appropriate. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (e.g., 9:1 to 1:1)[5][9] | Due to increased lipophilicity, a less polar eluent system (e.g., higher ratio of hexanes) may be required. | |
| Dichloromethane/Methanol (for more polar compounds)[9][10] | Likely less necessary unless the amine portion is very polar. | ||
| Recrystallization | Single Solvent | Ethanol, Isopropanol[7][8] | Good starting points. |
| Solvent Pair | Ethanol/Water[6][7] | The high lipophilicity may lead to oiling out; a non-aqueous pair might be better. | |
| Dichloromethane/Hexanes[6] | A good alternative to consider. | ||
| Toluene/Hexanes[6] | Another suitable option for non-polar compounds. | ||
| Liquid-Liquid Extraction | Organic Phase | Ethyl Acetate, Dichloromethane | These are good choices. |
| Aqueous Wash (Acidic) | 1M HCl (to remove basic impurities)[4] | Effective for removing unreacted amines. | |
| Aqueous Wash (Basic) | Saturated NaHCO₃ (to remove acidic impurities) | Effective for removing 4-pentylbenzenesulfonic acid. |
Note: The presence of the C5H11 pentyl group increases the non-polar character of the target molecules. Therefore, when compared to sulfonamides derived from smaller aromatic sulfonyl chlorides, you may need to use less polar solvent systems for chromatography and may find that the products are more soluble in non-polar solvents and less soluble in polar solvents like water.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
If a non-polar organic solvent was used for the reaction, proceed to the next step. If a polar aprotic solvent like DMF or DMSO was used, dilute the reaction mixture with a larger volume of ethyl acetate or dichloromethane and wash with water several times to remove the high-boiling solvent.[4]
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted amine).
-
Water.
-
Saturated aqueous NaHCO₃ (to remove 4-pentylbenzenesulfonic acid).
-
Brine (saturated aqueous NaCl, to aid in drying).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Select the Eluent: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired product an Rf value of approximately 0.2-0.3.[5][10]
-
Pack the Column: Pack a glass column with silica gel as a slurry in the chosen eluent or by dry packing followed by careful solvent addition.[5]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.[10]
-
Elute the Column: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.[10]
-
Collect Fractions: Collect fractions and monitor the elution of your product by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Choose a Solvent System: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.[11] For a two-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble.[12]
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
Induce Crystallization:
-
Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: While the solution in the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution. Allow to cool as described above.[12]
-
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Visualizations
References
- 1. 4-(Pentyloxy)benzene-1-sulfonyl chloride|CAS 58076-33-8 [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. researchgate.net [researchgate.net]
- 12. ocw.mit.edu [ocw.mit.edu]
How to prevent hydrolysis of 4-Pentylbenzene-1-sulfonyl chloride during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-Pentylbenzene-1-sulfonyl chloride during experimental workup.
Troubleshooting Guide
Issue: Significant loss of product yield and presence of 4-pentylbenzenesulfonic acid impurity after workup.
This common issue arises from the hydrolysis of the sulfonyl chloride. The following troubleshooting steps can help minimize this undesired side reaction.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Presence of Water | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents for the reaction and extraction steps. | Reduced formation of the sulfonic acid byproduct, leading to a cleaner reaction mixture and higher yield of the desired sulfonyl chloride. |
| High Temperature during Quenching and Workup | Perform the quenching of the reaction mixture by pouring it onto crushed ice or into ice-cold water with vigorous stirring. Maintain a low temperature (0-5 °C) throughout the aqueous workup by using an ice bath. | The rate of hydrolysis is significantly decreased at lower temperatures, preserving the sulfonyl chloride. |
| Prolonged Contact with Aqueous Phase | Minimize the time the sulfonyl chloride is in contact with the aqueous phase. Separate the organic and aqueous layers as quickly as possible after extraction. | Less opportunity for hydrolysis to occur, resulting in a higher recovery of the unreacted sulfonyl chloride. |
| Incorrect pH of Aqueous Wash | Use a mildly acidic aqueous wash (e.g., cold, dilute HCl) to remove any remaining base from the reaction. Avoid basic washes (e.g., sodium bicarbonate), as this can accelerate hydrolysis. | A mildly acidic environment can suppress the rate of hydrolysis compared to neutral or basic conditions. |
| Inefficient Extraction | Use a non-polar organic solvent in which this compound is highly soluble but water has low solubility (e.g., diethyl ether, dichloromethane). Perform multiple extractions with smaller volumes of solvent for better efficiency. | Efficiently partitions the sulfonyl chloride into the organic phase, away from the aqueous environment where hydrolysis occurs. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis?
A1: Sulfonyl chlorides are reactive electrophiles. The sulfur atom is susceptible to nucleophilic attack by water, leading to the displacement of the chloride and the formation of the corresponding sulfonic acid. The presence of the electron-donating pentyl group can slightly modulate this reactivity compared to simpler arenesulfonyl chlorides.
Q2: Can I use a basic wash to neutralize my reaction mixture?
A2: It is generally not recommended to use a basic wash (e.g., sodium bicarbonate or sodium hydroxide solution) during the workup of sulfonyl chlorides. The hydroxide ions in a basic solution are strong nucleophiles and will significantly accelerate the rate of hydrolysis of the sulfonyl chloride to the corresponding sulfonate salt. If neutralization is necessary, it is better to perform it at a very low temperature with rapid extraction.
Q3: How does the long pentyl chain affect the workup procedure?
A3: The C5 alkyl chain increases the lipophilicity of the molecule. This has two important consequences for the workup:
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Lower Water Solubility: this compound is expected to have very low solubility in water. This is advantageous as it can cause the product to precipitate or partition more effectively into an organic solvent during an aqueous workup, thus protecting it from hydrolysis.
-
Good Organic Solvent Solubility: The compound should be readily soluble in a wide range of organic solvents, facilitating efficient extraction from the aqueous phase.
Q4: What is the best way to monitor the extent of hydrolysis during my workup?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method. The sulfonic acid is significantly more polar than the sulfonyl chloride and will have a much lower Rf value. By taking a small sample of your organic layer and spotting it on a TLC plate, you can visualize the presence of the sulfonic acid impurity near the baseline.
Q5: How should I store this compound to prevent hydrolysis?
A5: Store it in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon). It should be kept in a cool, dry place away from moisture.
Experimental Protocol: Recommended Workup Procedure to Minimize Hydrolysis
This protocol outlines a standard procedure for the aqueous workup of a reaction mixture containing this compound.
Caption: Recommended workflow for the workup of this compound.
Methodology:
-
Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. The temperature of the mixture should be maintained between 0 and 5 °C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a cold, anhydrous, non-polar organic solvent such as diethyl ether or dichloromethane. Repeat the extraction two to three times to ensure complete recovery of the product.
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Washing: Combine the organic extracts and wash sequentially with:
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Cold, dilute hydrochloric acid (e.g., 1 M HCl) to remove any basic impurities.
-
Cold brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by chromatography or distillation if necessary.
Logical Relationship of Factors Affecting Hydrolysis
The following diagram illustrates the key factors that influence the rate of hydrolysis and how they can be controlled to favor the preservation of the sulfonyl chloride.
Caption: Key factors influencing the hydrolysis of this compound.
Technical Support Center: Improving Selectivity in 4-Pentylbenzene-1-sulfonyl Chloride Reactions
Welcome to the technical support center for 4-Pentylbenzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a key building block used for the synthesis of sulfonamides and sulfonate esters. Sulfonamides are a critical functional group in a wide array of pharmaceuticals, including antibacterial and diuretic drugs. Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions.
Q2: I am observing low yields in my sulfonamide synthesis. What are the common causes and how can I improve the outcome?
Low yields in sulfonamide synthesis can arise from several factors:
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Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, especially in the presence of moisture and a base. This competitive reaction consumes the starting material. To mitigate this, ensure all glassware is thoroughly dried and use anhydrous solvents. If an aqueous workup is necessary, it should be performed quickly and at a low temperature.[1]
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Poor Reactivity of the Amine: Sterically hindered or electron-deficient amines are less nucleophilic and react more slowly.[1] To improve the reaction rate, consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial as it forms a more reactive intermediate with the sulfonyl chloride.[1]
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Sub-optimal Reaction Conditions: The choice of base and solvent can significantly impact the reaction. Non-nucleophilic, sterically hindered bases like triethylamine or diisopropylethylamine are commonly used to scavenge the HCl byproduct. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.
Q3: My reaction with a primary amine is producing a significant amount of a di-sulfonated byproduct. How can I improve the selectivity for the mono-sulfonamide?
The formation of a di-sulfonamide is a common side reaction with primary amines.[2] To favor the formation of the mono-sulfonamide, the following strategies can be employed:
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Control Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride, or a slight excess of the amine.
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Slow Addition: Add the this compound solution dropwise to the reaction mixture to avoid localized high concentrations of the sulfonyl chloride.
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Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the second sulfonylation.
Q4: How does the n-pentyl group on the benzene ring affect the reactivity and selectivity of the sulfonyl chloride?
The n-pentyl group is an electron-donating group (EDG) through an inductive effect. This slightly increases the electron density on the benzene ring and the sulfonyl group, which can subtly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. However, this electronic effect is generally modest.
The long alkyl chain primarily influences the physical properties of the molecule and its derivatives, such as increasing hydrophobicity and altering solubility in organic solvents.[3] This can be advantageous for purification by facilitating extraction into nonpolar solvents and potentially allowing for crystallization from specific solvent systems. In terms of steric hindrance, the para-position of the pentyl group means it does not significantly hinder the approach of nucleophiles to the sulfonyl chloride group.
Q5: I am trying to perform a Friedel-Crafts sulfonylation with this compound but am getting poor regioselectivity. What factors control the isomer distribution?
In Friedel-Crafts reactions, the regioselectivity is governed by a combination of steric and electronic factors, and can be influenced by whether the reaction is under kinetic or thermodynamic control.[4][5]
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Kinetic vs. Thermodynamic Control: At lower temperatures and shorter reaction times (kinetic control), the product that is formed fastest will predominate. This is often the ortho or para isomer depending on the directing group on the substrate. At higher temperatures and longer reaction times (thermodynamic control), the most stable product will be the major isomer.[4][6][7][8]
-
Catalyst Choice: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can influence the regioselectivity.[9]
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Substrate Effects: The electronic nature of the substituents on the aromatic substrate will direct the incoming sulfonyl group. Electron-donating groups are ortho, para-directing, while electron-withdrawing groups are meta-directing.
Troubleshooting Guides
Low Yield or Incomplete Reaction
| Symptom | Possible Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Sulfonyl Chloride: Hydrolysis due to improper storage or moisture. 2. Low Amine/Alcohol Reactivity: Sterically hindered or electron-deficient nucleophile.[1] 3. Incorrect Stoichiometry. | 1. Use fresh or newly purified this compound. Ensure dry glassware and anhydrous solvents. 2. Increase reaction temperature, use a more forcing solvent, or add a catalyst (e.g., DMAP).[1] 3. Carefully check the molar ratios of your reactants. |
| Significant Amount of Starting Material Remaining | 1. Insufficient Reaction Time or Temperature. 2. Poor Mixing. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary. 2. Ensure efficient stirring, especially in heterogeneous mixtures. |
Poor Selectivity
| Symptom | Possible Cause | Recommended Solution |
| Formation of Di-sulfonamide (with primary amines) | 1. Excess Sulfonyl Chloride. 2. High Reaction Temperature. 3. Prolonged Reaction Time. | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction closely and quench it once the mono-sulfonamide is formed. |
| Formation of Sulfonate Ester Byproduct (in sulfonamide synthesis) | 1. Alcohol as Solvent or Impurity. | 1. Use aprotic solvents (DCM, THF, acetonitrile). If an alcohol solvent is unavoidable, use a large excess of the amine and a non-nucleophilic base.[2] |
| Undesired Isomer Ratio (in Friedel-Crafts reactions) | 1. Reaction under Thermodynamic instead of Kinetic Control (or vice-versa). [4][6][7][8] 2. Incorrect Catalyst or Temperature. | 1. For the kinetic product, use lower temperatures and shorter reaction times. For the thermodynamic product, use higher temperatures and longer reaction times to allow for equilibration.[4][6][7][8] 2. Screen different Lewis acid catalysts and optimize the reaction temperature. |
Purification Challenges
| Symptom | Possible Cause | Recommended Solution |
| Oily Product Instead of a Solid | 1. Residual Solvent. 2. Presence of Greasy Byproducts. | 1. Ensure complete removal of the solvent under high vacuum. 2. Purify by column chromatography. The increased lipophilicity from the pentyl group may require a less polar eluent system. Trituration with a non-polar solvent like hexane or pentane may induce crystallization. |
| Difficulty in Removing Excess Amine/Base | 1. Amine/Base is Soluble in the Organic Layer. | 1. Perform an acidic wash (e.g., dilute HCl) to protonate the amine/base and extract it into the aqueous layer. |
| Streaking on TLC Plate | 1. Acidic or Basic Nature of the Compound. | 1. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the spot shape. |
Experimental Protocols
General Protocol for the Synthesis of a 4-Pentylbenzenesulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. If using a water-immiscible solvent, separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Protocol for the Synthesis of a 4-Pentylbenzenesulfonate Ester
This protocol provides a general method for the conversion of an alcohol to a sulfonate ester.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Workup and Purification: Dilute the reaction mixture with the organic solvent and wash with water, dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for sulfonamide/sulfonate ester synthesis.
Caption: A logical workflow for troubleshooting common reaction issues.
Caption: Factors influencing kinetic versus thermodynamic product distribution.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Removal of unreacted 4-Pentylbenzene-1-sulfonyl chloride from a reaction mixture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted 4-pentylbenzene-1-sulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Unreacted this compound can lead to several complications in subsequent experimental steps and final product analysis. Its reactive nature can cause unwanted side reactions, and its similar polarity to many organic products can make purification by chromatography challenging.[1] For the integrity of your research and the purity of your final compound, complete removal is essential.
Q2: What is the most common impurity I should expect if the sulfonyl chloride is not properly removed?
A2: The most prevalent impurity is 4-pentylbenzenesulfonic acid, which forms from the hydrolysis of the sulfonyl chloride in the presence of water.[2][3] This acidic impurity can interfere with reactions and complicate the isolation of your desired product.
Q3: What are the primary methods for removing excess this compound?
A3: The most effective strategies involve "quenching" the unreacted sulfonyl chloride to convert it into a more easily separable substance. Common methods include:
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Aqueous Workup: Reacting the excess sulfonyl chloride with water or a basic solution to form the water-soluble sulfonic acid.[2][4]
-
Scavenger Resins: Using solid-supported amines that react with the sulfonyl chloride, allowing for its removal by simple filtration.[2][5][6]
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Chromatography: Direct purification of the reaction mixture using techniques like flash column chromatography.[2][7]
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective method for purification.[8]
Q4: How can I monitor the removal of this compound during the workup process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the disappearance of the sulfonyl chloride.[1] By spotting the crude reaction mixture and the reaction mixture after each workup step, you can visually track the removal of the starting material.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent oily residue after initial aqueous workup. | The oily residue is likely unreacted this compound, which is insoluble in cold water and hydrolyzes slowly.[5] | Solution 1: Amine Quench. Add a water-soluble amine (e.g., aqueous ammonia) to the reaction mixture to form the more water-soluble 4-pentylbenzenesulfonamide. Solution 2: Base-Promoted Hydrolysis. Wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) to facilitate the hydrolysis to the water-soluble 4-pentylbenzenesulfonic acid salt.[4][5] |
| Product is contaminated with 4-pentylbenzenesulfonic acid after workup. | The sulfonic acid, while more water-soluble, may have some solubility in the organic solvent. | Solution 1: Additional Basic Washes. Perform one or two additional washes of the organic layer with a saturated aqueous NaHCO₃ solution.[4][5] Solution 2: Brine Wash. After the basic washes, wash the organic layer with brine (saturated aqueous NaCl) to help remove residual water and dissolved sulfonic acid.[5] |
| Product co-elutes with unreacted sulfonyl chloride during column chromatography. | The polarity of your product is very similar to that of this compound. | Solution 1: Quench Before Chromatography. Before performing chromatography, quench the excess sulfonyl chloride with an amine to form the more polar sulfonamide, which will have a different retention factor (Rf).[1] Solution 2: Use a Scavenger Resin. Treat the crude reaction mixture with a scavenger resin to remove the sulfonyl chloride before chromatography.[1] |
| Low product yield after using a scavenger resin. | The scavenger resin may be binding to your desired product, or the reaction time with the resin was too long, leading to product degradation. | Solution 1: Select a Highly Selective Resin. Choose a scavenger resin with high selectivity for sulfonyl chlorides. Solution 2: Optimize Reaction Time. Monitor the reaction with the scavenger resin by TLC and stop the reaction as soon as the sulfonyl chloride is consumed. |
| The quenching reaction is slow or incomplete. | Insufficient amount of quenching agent, low temperature, or poor mixing. | Solution 1: Increase Excess of Quenching Agent. Use a larger molar excess of the amine or base.[1] Solution 2: Allow for Longer Reaction Time or Gentle Warming. If the reaction is sluggish at low temperatures, allow it to warm to room temperature and stir for a longer period. Solution 3: Ensure Vigorous Stirring. Good mixing is critical, especially in two-phase systems, to ensure the reactants are in contact.[1] |
Data Presentation: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Key Efficiency Metrics to Measure |
| Aqueous Workup (Base Wash) | Hydrolysis of the sulfonyl chloride to its water-soluble sulfonic acid salt.[2][6] | Cost-effective, simple, and scalable.[2][6] | Not suitable for base-sensitive products; can form emulsions.[5] | Purity of the final product by NMR/LC-MS; % removal of sulfonyl chloride and sulfonic acid. |
| Scavenger Resins | Covalent binding of the sulfonyl chloride to a solid-supported nucleophile, followed by filtration.[2][5] | High product purity; avoids aqueous workup, making it ideal for water-sensitive or water-soluble products.[2][6] | Resins can be expensive; potential for non-specific binding of the desired product.[2] | Purity of the crude product before further purification; yield of the final product. |
| Flash Column Chromatography | Separation based on the differential adsorption of compounds onto a stationary phase.[2][7] | Can provide very high purity in a single step.[2] | Can be time-consuming and requires large volumes of solvent; the sulfonyl chloride may react with the silica gel or protic eluents.[2] | Purity of isolated fractions by TLC/LC-MS; recovery of the desired product. |
| Recrystallization | Purification of a solid product based on differences in solubility between the product and impurities in a given solvent.[8] | Can be highly effective for achieving high purity of solid compounds; can be scaled up. | Only applicable to solid products; requires finding a suitable solvent system. | Purity of the recrystallized product by melting point and NMR/LC-MS; yield of the recrystallized product. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Sodium Bicarbonate
This protocol is a general method for quenching excess this compound and removing the resulting sulfonic acid.
-
Cool the Reaction Mixture: After confirming the reaction is complete by TLC, cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the quench.
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Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture.[4] Continue stirring vigorously at 0 °C for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water if needed to ensure good separation.
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Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal Using a Polymer-Bound Amine Scavenger
This protocol is suitable for reactions where the product is sensitive to aqueous conditions or is water-soluble.
-
Resin Selection: Choose a suitable scavenger resin, such as aminomethyl polystyrene or a commercially available sulfonyl chloride scavenger.
-
Addition of Resin: To the crude reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess this compound).[1]
-
Stirring: Stir the resulting suspension at room temperature. The required time can range from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride by TLC.[1]
-
Filtration: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the scavenger resin.
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Flash Column Chromatography
This protocol is for the purification of the crude product after an initial workup.
-
Develop a Solvent System: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your desired product and any impurities. The sulfonyl chloride will typically have a high Rf value.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh). The amount of silica should be about 50-100 times the weight of the crude sample.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.[9]
-
Elution: Elute the column with the optimized solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[9]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[9]
Visualizations
Caption: Decision tree for selecting a suitable removal method.
Caption: Transformation of sulfonyl chloride during quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. benchchem.com [benchchem.com]
Identifying byproducts in 4-Pentylbenzene-1-sulfonyl chloride reactions by NMR
This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts in the synthesis of 4-pentylbenzene-1-sulfonyl chloride using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the synthesis of this compound?
A1: The synthesis, typically achieved through chlorosulfonation of 4-pentylbenzene, can lead to several common byproducts. These include:
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Isomeric Products: Ortho- and meta-pentylbenzene-1-sulfonyl chloride isomers can be formed, although the para-substituted product is generally favored.[1]
-
4-Pentylbenzenesulfonic Acid: This byproduct results from the hydrolysis of the sulfonyl chloride product, which can occur if moisture is present during the reaction or workup.[2]
-
Bis(4-pentylphenyl) Sulfone: This can form when the sulfonyl chloride reacts with another molecule of 4-pentylbenzene. Using a large excess of the chlorosulfonating agent can sometimes increase the formation of sulfone byproducts.[2]
-
Unreacted Starting Material: Incomplete reactions will leave residual 4-pentylbenzene.
Q2: How can I use ¹H NMR to quickly check for the presence of 4-pentylbenzenesulfonic acid?
A2: 4-Pentylbenzenesulfonic acid contains an acidic proton (-SO₃H) which typically appears as a broad singlet in the ¹H NMR spectrum, often far downfield (>10 ppm). A definitive test is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum (an experiment known as a "D₂O shake"). The acidic proton will exchange with deuterium, causing the broad singlet to disappear or significantly decrease in intensity.
Q3: The aromatic region of my ¹H NMR spectrum looks more complex than the expected pair of doublets. What does this indicate?
A3: A simple AA'BB' system (two doublets) is expected for the para-substituted this compound. More complex splitting patterns in the aromatic region (typically between 7.0 and 8.5 ppm) strongly suggest the presence of ortho- or meta-isomers.[1] Each isomer will have a unique set of aromatic proton signals, leading to overlapping multiplets. Bis(4-pentylphenyl) sulfone, being a symmetrical para-substituted molecule, will also show a simple two-doublet pattern, but with chemical shifts that differ from the sulfonyl chloride.[3]
Q4: How can I minimize the formation of these byproducts?
A4: To improve the purity of the final product, consider the following:
-
Control Reaction Temperature: Chlorosulfonation reactions are often temperature-sensitive. Maintaining a low temperature (e.g., 0-25°C) can help control the reaction rate and reduce the formation of unwanted isomers and sulfones.[4][5]
-
Use Anhydrous Conditions: Rigorously exclude moisture from all glassware, solvents, and reagents to prevent the hydrolysis of the sulfonyl chloride product into the corresponding sulfonic acid.[2]
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Control Stoichiometry: The molar ratio of chlorosulfonic acid to the alkylbenzene is critical. While an excess of chlorosulfonic acid is needed to drive the reaction, a very large excess can promote the formation of sulfones.[2] A two-step addition of chlorosulfonic acid has been proposed to improve yield and reduce byproducts.[4]
-
Use of Catalysts: Certain inorganic salts, such as sodium sulfate, can be used as catalysts to suppress side reactions and improve the yield of the desired p-substituted product.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & NMR Identification |
| Unexpected peaks in the aromatic region (7.0-8.5 ppm) that are not simple doublets. | Presence of ortho- or meta-isomers. | Carefully analyze the splitting patterns. Isomers will disrupt the clean para-substitution pattern. Compare the spectrum to literature values for similar substituted benzenes if available. |
| A broad singlet, often downfield (>10 ppm), is present in the ¹H NMR spectrum. | 4-Pentylbenzenesulfonic acid byproduct. | Perform a D₂O shake. If the peak disappears, it confirms the presence of an exchangeable acidic proton from the sulfonic acid. |
| The integration of the aromatic protons relative to the alkyl chain protons is incorrect. | Presence of bis(4-pentylphenyl) sulfone or unreacted starting material. | Sulfone: Look for a second set of AA'BB' doublets in the aromatic region with chemical shifts slightly different from the product. The alkyl-to-aromatic proton ratio will be higher than for the sulfonyl chloride. Starting Material: Look for the characteristic signals of 4-pentylbenzene, particularly the aromatic protons which will be further upfield (closer to 7.2 ppm) than those of the sulfonylated products. |
| Oily product that is difficult to crystallize or purify. | Mixture of product, isomers, and sulfone. | Purification via column chromatography may be necessary to separate the components. The sulfone is typically less polar than the sulfonyl chloride. Recrystallization may also be effective if a suitable solvent system is found. |
Data Presentation: Predicted NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts in CDCl₃. Note that exact values can vary based on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Alkyl Protons (CH₃, -CH₂-) | Aromatic Protons | Other |
| This compound (Product) | 0.9 (t), 1.3-1.4 (m), 1.6-1.7 (m), 2.7 (t) | ~7.9-8.0 (d), ~7.4-7.5 (d) | - |
| 4-Pentylbenzenesulfonic Acid | 0.9 (t), 1.3-1.4 (m), 1.6-1.7 (m), 2.7 (t) | ~7.8-7.9 (d), ~7.3-7.4 (d) | >10.0 (br s, -SO₃H) |
| Bis(4-pentylphenyl) Sulfone | 0.9 (t), 1.3-1.4 (m), 1.6-1.7 (m), 2.7 (t) | ~7.9 (d), ~7.3 (d) | - |
| 4-Pentylbenzene (Starting Material) | 0.9 (t), 1.3-1.4 (m), 1.6 (m), 2.6 (t) | ~7.1-7.2 (m) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Alkyl Carbons | Aromatic Carbons |
| This compound (Product) | ~14, 22, 31, 31.5, 36 | ~127, 129, 145, 152 |
| 4-Pentylbenzenesulfonic Acid | ~14, 22, 31, 31.5, 36 | ~126, 129, 144, 151 |
| Bis(4-pentylphenyl) Sulfone | ~14, 22, 31, 31.5, 36 | ~128, 129, 140, 148 |
| 4-Pentylbenzene (Starting Material) | ~14, 22, 31, 31.5, 36 | ~128.5, 129, 143 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This reaction involves corrosive and hazardous materials. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl gas evolved. Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
Reaction:
-
To the flask, add chlorosulfonic acid (approx. 3-4 molar equivalents).
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add 4-pentylbenzene (1 molar equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential.[2]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until HCl evolution ceases.
-
-
Workup:
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid or oil.
-
Separate the organic layer. If the product is a solid, it can be collected by vacuum filtration and washed with cold water. If it is an oil, extract it with a suitable solvent like dichloromethane or diethyl ether.
-
Wash the collected product/organic extract with cold water until the washings are neutral to pH paper. This removes residual acids.
-
Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation.
Protocol 2: NMR Sample Preparation
-
Weigh approximately 10-20 mg of the dried, purified product.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube and acquire the spectrum.
-
For D₂O Shake: After the initial ¹H NMR is acquired, remove the tube, add 1-2 drops of D₂O, cap, and shake gently to mix. Re-acquire the ¹H NMR spectrum to check for exchangeable protons.
Visualizations
Reaction Scheme and Byproduct Formation
Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.
Logical Workflow for Byproduct Identification by NMR
Caption: A logical workflow for troubleshooting and identifying byproducts from NMR spectral data.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 4-Pentylbenzene-1-sulfonyl chloride Mediated Coupling
Welcome to the technical support center for catalyst selection and troubleshooting in coupling reactions involving 4-pentylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these transformations, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for this compound?
A1: this compound is a versatile electrophile primarily used in cross-coupling reactions to form carbon-sulfur (C-S), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds. The most common applications include:
-
Sulfonamide Formation: Reaction with primary or secondary amines to form N-substituted sulfonamides, a crucial functional group in many pharmaceutical compounds.[1][2]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids. While less common for C-C bond formation directly from the sulfonyl chloride (which often acts as a leaving group), related palladium-catalyzed processes can convert arylboronic acids into sulfonyl chlorides.[3][4]
-
Negishi Coupling: Palladium or Nickel-catalyzed reaction with organozinc reagents to form C-C bonds.[5]
-
Sulfone Formation: Copper-catalyzed reaction with organozinc reagents or other organometallics to yield sulfones.[5]
Q2: Should I use a Palladium (Pd), Nickel (Ni), or Copper (Cu) catalyst?
A2: The choice of metal catalyst is critical and depends on the desired transformation and coupling partner.
-
Palladium (Pd): Generally the first choice for its broad functional group tolerance and high reactivity, especially in forming sulfonamides and in Suzuki-Miyaura type couplings.[4][6] Modern Pd-precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are highly effective.[4]
-
Nickel (Ni): A more cost-effective alternative to palladium.[6] Nickel catalysts can exhibit unique reactivity and are particularly effective for C-C bond formation with Grignard reagents and for reactions involving more challenging substrates.[7][8]
-
Copper (Cu): Often used for C-S bond formation to create sulfones from sulfonyl chlorides and organozinc reagents.[5] Copper-catalyzed reactions can be efficient and proceed under mild conditions.
Q3: My this compound starting material appears degraded. How does this affect the reaction?
A3: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive 4-pentylbenzenesulfonic acid.[1] This is a primary cause of low yields. Using a freshly opened bottle or purifying the sulfonyl chloride before use is recommended. The presence of impurities from its synthesis, such as thionyl chloride or DMF, can also interfere with the catalyst.[9]
Q4: What role does the base play in these coupling reactions?
A4: The base is crucial for neutralizing the HCl generated during sulfonamide formation and for activating the nucleophile or facilitating the catalytic cycle in C-C couplings. The choice of base can significantly impact the reaction outcome. Common bases include organic amines (e.g., triethylamine, pyridine) for sulfonamide synthesis and inorganic bases (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) for metal-catalyzed cross-coupling reactions.[3][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive Catalyst: The active catalytic species (e.g., Pd(0)) has not formed or has been deactivated by oxygen. | Use a precatalyst for reliable generation of the active species. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (N₂ or Ar).[8][10] |
| Hydrolysis of Sulfonyl Chloride: Starting material has degraded due to moisture.[1] | Use anhydrous solvents and reagents. Dry all glassware thoroughly. If possible, run the reaction in a glovebox.[1] | |
| Poor Amine Nucleophilicity: The amine coupling partner is sterically hindered or electron-deficient.[1] | Increase the reaction temperature. Consider adding a catalyst like 4-dimethylaminopyridine (DMAP) to form a more reactive intermediate.[1] | |
| Formation of Side Products | Homocoupling of Coupling Partner: Often caused by the presence of oxygen. | Ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[10] |
| Desulfonylation: The sulfonyl chloride group is cleaved, especially in high-temperature palladium-catalyzed reactions, leading to arene byproducts. | Use milder reaction conditions (lower temperature). Screen different ligands or consider a nickel or copper catalyst, which may favor the desired pathway. | |
| Hydrolysis Byproduct: Formation of 4-pentylbenzenesulfonic acid. | This indicates the presence of water. See "Hydrolysis of Sulfonyl Chloride" above. | |
| Reaction is Sluggish / Stalls | Inappropriate Solvent: The solvent may not be optimal for solubility or for the catalytic cycle. | Screen different solvents. For Pd-catalyzed couplings, polar aprotic solvents like dioxane, THF, or toluene are common.[6] |
| Ligand Poisoning: Impurities in the starting materials or reagents are binding to the metal center and inhibiting catalysis. | Purify all starting materials. Use high-purity solvents and reagents. |
Catalyst System Performance
The following table summarizes representative catalyst systems for coupling reactions with aryl sulfonyl chlorides. The choice of ligand is often as critical as the choice of metal.
| Catalyst System | Coupling Reaction | Coupling Partner | Typical Solvents | Key Advantages | Potential Issues |
| Pd(OAc)₂ / Phosphine Ligand | Sulfonamide Formation, Suzuki, Negishi | Amines, Boronic Acids, Organozincs | Toluene, Dioxane, Acetone | High functional group tolerance, extensive literature.[4] | Catalyst deactivation, potential for desulfonylation at high temperatures. |
| Palladacycle Precatalysts (e.g., P5) | Chlorosulfonylation / Sulfonamide Formation | Arylboronic Acids | Acetone | High efficiency at lower temperatures, air-stable.[3] | Higher cost compared to simple Pd salts. |
| NiCl₂ / Phosphine Ligand (e.g., dppp) | C-C Coupling (Kumada) | Grignard Reagents | THF, Ether | Cost-effective, unique reactivity for C-Cl activation.[8] | Sensitive to air and moisture, less functional group tolerance. |
| CuI | Sulfone Formation | Organozinc Reagents | THF | Efficient for C-S bond formation, mild conditions.[5] | Scope may be more limited than Pd or Ni systems. |
Visual Guides and Workflows
Catalyst Selection Logic
Caption: Decision tree for initial catalyst selection based on the desired bond.
General Experimental Workflow
Caption: Standard workflow for a metal-catalyzed cross-coupling experiment.
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Sulfonamide Formation
This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., SPhos, XPhos)
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Flame-dried Schlenk flask or reaction vial with stir bar
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and K₃PO₄ (2.0 equiv.) to the Schlenk flask.
-
Add the amine (1.2 equiv.).
-
Add this compound (1.0 equiv.).
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Sulfone Formation with an Organozinc Reagent
This protocol is based on the CuI-catalyzed sulfonylation of organozinc reagents.[5]
Materials:
-
Copper(I) Iodide (CuI)
-
Organozinc reagent (e.g., Phenylzinc bromide, prepared in situ or from a commercial source)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried Schlenk flask with stir bar
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuI (5 mol%).
-
Add a solution of the organozinc reagent (1.2 equiv.) in anhydrous THF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2-6 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Exothermic Reactions of 4-Pentylbenzene-1-sulfonyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving 4-Pentylbenzene-1-sulfonyl chloride. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: The primary hazard is the exothermic nature of the reaction, particularly when reacting with amines to form sulfonamides. This can lead to a rapid increase in temperature, and if not controlled, a runaway reaction. A runaway reaction is a thermally unstable situation where the rate of heat generation exceeds the rate of heat removal, potentially leading to a dangerous increase in pressure, boiling of solvents, and release of hazardous materials.[1] Additionally, this compound is corrosive and can cause severe skin and eye burns.
Q2: What factors influence the intensity of the exotherm?
A2: Several factors can influence the intensity of the exothermic reaction:
-
Rate of addition: Rapid addition of the sulfonyl chloride to the amine solution is a common cause of uncontrolled exotherms.
-
Concentration of reactants: Higher concentrations of reactants will lead to a faster reaction rate and greater heat generation.
-
Type of amine: The reactivity of the amine (primary vs. secondary, steric hindrance) can affect the reaction rate and thus the exotherm.
-
Solvent: The heat capacity and boiling point of the solvent play a crucial role in absorbing and dissipating the heat generated.
-
Scale of the reaction: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
Q3: What are the signs of a potential runaway reaction?
A3: Be vigilant for the following signs, which may indicate an impending runaway reaction:
-
A sudden, sharp, and unexpected increase in the internal reaction temperature that does not stabilize with cooling.
-
A rapid increase in pressure within the reaction vessel.
-
Vigorous and uncontrolled boiling or refluxing of the solvent.
-
Noticeable changes in the viscosity or color of the reaction mixture.
-
Gas evolution from the reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Solution |
| Sudden, uncontrolled temperature spike (Runaway Reaction) | - Addition of sulfonyl chloride was too fast.- Inadequate cooling.- Poor mixing leading to localized hot spots. | Immediate Actions: 1. Stop the addition of this compound immediately.[1]2. Increase cooling by adding more ice/salt to the bath or lowering the chiller setpoint.[1]3. Increase stirring speed to improve heat transfer.[1]4. If the temperature continues to rise, execute a pre-planned emergency quench by adding a cold, inert solvent. |
| Reaction temperature is difficult to control | - Cooling bath is not at a low enough temperature.- The rate of addition is still too high for the current cooling capacity. | - Lower the temperature of the cooling bath.- Reduce the rate of addition of the sulfonyl chloride. Use a syringe pump for precise control.[1] |
| Low yield of the desired sulfonamide product | - Reaction temperature was too low, leading to an incomplete reaction.- Side reactions occurring due to localized high temperatures. | - Ensure the reaction is allowed to warm to the appropriate temperature after the addition is complete and stirred for a sufficient time.- Maintain strict temperature control throughout the addition to minimize side product formation.[1] |
| Formation of dark-colored impurities | - The reaction temperature was too high, causing decomposition of reactants or products. | - Maintain a lower reaction temperature during the addition and throughout the reaction.[1] |
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Initial Reaction Temperature | 0 - 5 °C | To control the initial rate of reaction and allow for effective heat removal. |
| Rate of Addition | Slow, dropwise addition over a prolonged period (e.g., 1-2 hours) | To ensure the rate of heat generation does not exceed the cooling capacity. |
| Stirring Speed | Vigorous stirring | To ensure homogenous mixing and efficient heat transfer to the cooling bath. |
| Concentration | Use a sufficient amount of solvent | To help absorb the heat generated during the reaction. |
Experimental Protocols
The following is a general protocol for the synthesis of a sulfonamide from this compound and a primary amine. This should be adapted and optimized for your specific amine and scale.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine)
-
Ice-salt bath or cryocooler
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel or syringe pump
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the primary amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Slow Addition: Dissolve this compound (1.05 equivalents) in the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 10 °C. A syringe pump is highly recommended for controlled addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Safe Sulfonamide Synthesis
Caption: Workflow for the safe synthesis of sulfonamides.
Troubleshooting Logic for Exotherm Control
Caption: Troubleshooting logic for managing reaction exotherms.
References
Solvent effects on the reactivity of 4-Pentylbenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pentylbenzene-1-sulfonyl chloride. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of this compound?
The reactivity of this compound is primarily governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group and the nature of the nucleophile. The choice of solvent plays a critical role in mediating this reactivity by influencing the solubility of reactants, stabilizing transition states, and in some cases, participating directly in the reaction (solvolysis). Reactions of arenesulfonyl chlorides, such as this compound, with nucleophiles generally proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
Q2: How does the pentyl group affect the solubility and reactivity compared to other benzenesulfonyl chlorides?
The 4-pentyl group is a non-polar, electron-donating alkyl group. Its presence has two main consequences:
-
Solubility: The long alkyl chain increases the lipophilicity of the molecule, leading to better solubility in non-polar organic solvents (e.g., hexanes, toluene) and reduced solubility in polar solvents, especially water. This is an important consideration when selecting a solvent for a reaction or work-up.
-
Reactivity: As an electron-donating group, the pentyl substituent slightly reduces the electrophilicity of the sulfonyl sulfur atom compared to unsubstituted benzenesulfonyl chloride. However, this electronic effect is generally modest.
Q3: Which solvents are recommended for reactions with this compound?
The choice of solvent is highly dependent on the specific reaction being performed.
-
For sulfonamide synthesis with amines: Aprotic solvents are generally preferred to avoid solvolysis of the sulfonyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and acetonitrile. Pyridine can be used as both a solvent and a base.
-
For solvolysis studies: Protic solvents such as water, alcohols (methanol, ethanol), or aqueous mixtures with organic co-solvents (e.g., acetone-water, ethanol-water) are used. The rate of solvolysis is sensitive to the solvent's nucleophilicity and ionizing power.
Q4: What are the common side reactions observed with this compound and how can they be minimized?
The most common side reaction is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid by water. This can be a significant issue, leading to lower yields of the desired product.
Mitigation Strategies:
-
Use anhydrous (dry) solvents and reagents.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all glassware is thoroughly dried before use.
-
During work-up, minimize contact with aqueous phases, especially if the desired product is the unreacted sulfonyl chloride.
Another potential side reaction, particularly in chlorosulfonation synthesis of the starting material, is the formation of a diaryl sulfone. Using a sufficient excess of the chlorosulfonating agent can help to minimize this.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Hydrolysis of this compound. 2. Low reactivity of the nucleophile. 3. Poor solubility of reactants. | 1. Ensure strictly anhydrous conditions. Use dry solvents and an inert atmosphere. 2. Increase the reaction temperature or use a more nucleophilic reagent if possible. 3. Choose a solvent in which all reactants are soluble. A co-solvent system may be beneficial. |
| Formation of a white precipitate (suspected sulfonic acid) | The sulfonyl chloride has hydrolyzed due to the presence of water. | Review the experimental setup to eliminate sources of moisture. Purify solvents and reagents if necessary. |
| Reaction is very slow | 1. The solvent is not optimal for the reaction mechanism. 2. The reaction temperature is too low. 3. The base used is not strong enough (for sulfonamide synthesis). | 1. For SN2 reactions with amines, consider switching to a polar aprotic solvent. 2. Gently heat the reaction mixture and monitor progress. 3. Use a stronger, non-nucleophilic base if appropriate for the reaction. |
| Difficulty in product purification | The product has similar polarity to the starting materials or byproducts. | Optimize the chromatographic separation conditions (e.g., solvent gradient for column chromatography) or consider recrystallization from a suitable solvent system. |
Quantitative Data on Solvent Effects
Table 1: Relative Rates of Solvolysis of Benzenesulfonyl Chloride in Various Solvents
| Solvent | Relative Rate Constant (krel) |
| 50% Acetone / 50% Water (v/v) | 1.00 |
| 47.5% Ethanol / 52.5% Water | ~1.38 |
Data extrapolated from a 1927 study on the solvolysis of benzenesulfonyl chloride and its derivatives, providing a historical perspective on early kinetic studies.[2] It was noted that electron-donating groups like methyl (and by extension, pentyl) slightly decrease the rate of solvolysis compared to the unsubstituted benzenesulfonyl chloride.[2]
Table 2: Solvent Effects on the Yield of Sulfonamide Synthesis
| Sulfonyl Chloride | Amine | Solvent | Base | Yield (%) |
| Benzenesulfonyl chloride | Aniline | THF | Triethylamine | 86 |
| Benzenesulfonyl chloride | Aniline | Diethyl Ether | - | 85 |
| Benzenesulfonyl chloride | Aniline | Pyridine (neat) | Pyridine | 90 |
| p-Toluenesulfonyl chloride | Aniline | - | Pyridine | Quantitative |
This table compiles data from various studies on the synthesis of N-phenylbenzenesulfonamide and its analogs, demonstrating the high yields achievable in common aprotic solvents.
Experimental Protocols
The following are general experimental protocols for common reactions involving arenesulfonyl chlorides. These should be adapted and optimized for this compound, particularly concerning the choice of solvent to ensure solubility.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol is based on standard procedures for the reaction of an arenesulfonyl chloride with an amine.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, THF, or diethyl ether).
-
Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Solvolysis Kinetics Measurement
This protocol is based on methods used to study the kinetics of solvolysis of sulfonyl chlorides.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable non-hydroxylic solvent (e.g., acetone).
-
Reaction Initiation: In a thermostated reaction vessel, place the desired hydroxylic solvent (e.g., a specific water/ethanol mixture). To initiate the reaction, inject a small aliquot of the sulfonyl chloride stock solution into the vigorously stirred solvent.
-
Monitoring: The progress of the reaction can be followed by monitoring the increase in conductivity of the solution due to the formation of HCl and sulfonic acid. Alternatively, aliquots can be withdrawn at specific time intervals, quenched, and the amount of acid produced determined by titration.
-
Data Analysis: The rate constants are calculated from the change in concentration (or a property proportional to it) over time.
Visualizations
Caption: Experimental workflow for the synthesis of sulfonamides.
Caption: Logical relationship of solvent effects on reactivity.
References
Technical Support Center: Work-up Procedure for 4-Pentylbenzene-1-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of quenching 4-Pentylbenzene-1-sulfonyl chloride. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is a specific work-up procedure necessary after a reaction with this compound?
A1: A specific work-up procedure is crucial to quench any unreacted this compound and to remove byproducts, such as hydrochloric acid (HCl) or pyridine, which are often used as a base in reactions involving sulfonyl chlorides.[1] The sulfonyl chloride is reactive and can interfere with subsequent steps or contaminate the final product if not removed.[2] Proper work-up ensures the isolation of a pure product.
Q2: What are the primary methods for quenching unreacted this compound?
A2: The most common methods involve converting the sulfonyl chloride into a more water-soluble species that can be easily removed through aqueous extraction. These methods include:
-
Aqueous Hydrolysis: Quenching with water or an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[2][3]
-
Amine Quenching: Reacting the sulfonyl chloride with a simple, water-soluble amine (e.g., aqueous ammonia) to form a water-soluble sulfonamide.[3]
Q3: Is this compound stable in water?
A3: Aryl sulfonyl chlorides, like this compound, can hydrolyze in water, but the rate of hydrolysis can be slow, especially in cold water.[4][5] However, prolonged contact with water, especially at higher temperatures or under basic conditions, will lead to hydrolysis.[5][6] For this reason, it is recommended to perform aqueous work-ups quickly and at low temperatures.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oily, yellow substance obtained after aqueous work-up. | Incomplete quenching of the sulfonyl chloride or presence of chlorinated solvent residues.[7] | - Ensure thorough mixing during the quenching step, possibly by stirring vigorously over ice.[7][8] - A wash with a saturated sodium bicarbonate solution can help remove any remaining acidic impurities.[7] - If chlorinated solvents were used, ensure their complete removal under vacuum, as they can be difficult to remove and result in an oily product.[7] |
| Product co-elutes with unreacted sulfonyl chloride during column chromatography. | The polarity of the product is very similar to that of this compound.[2] | - Before chromatography, quench the excess sulfonyl chloride to convert it into a more polar compound (sulfonic acid or sulfonamide) which will have a different retention factor (Rf).[2] |
| Low yield of the desired product. | Hydrolysis of the sulfonyl chloride during the work-up procedure.[4] | - Perform the aqueous work-up at a low temperature (0-5 °C) to minimize hydrolysis.[4] - Separate the organic layer from the aqueous layer as quickly as possible.[5] |
| Formation of an inseparable emulsion during extraction. | This can occur due to the presence of sulfonic acids or other surfactants. | - Addition of brine (saturated aqueous NaCl solution) can help to break up emulsions.[3] - If the issue persists, filtration through a pad of Celite may be necessary. |
| The quenching reaction is slow or incomplete. | Insufficient amount of quenching agent, low temperature, or poor mixing.[2] | - Use a sufficient excess of the quenching agent (e.g., aqueous base or amine).[2] - Ensure vigorous stirring, especially in biphasic mixtures, to facilitate contact between reactants.[2] |
Experimental Protocol: General Quenching and Extraction
This protocol outlines a general procedure for quenching and working up a reaction mixture containing this compound.
-
Cooling: After the primary reaction is complete, cool the reaction mixture to 0-5 °C using an ice bath. This helps to control the exotherm of the quenching process.
-
Quenching: Slowly add a quenching solution to the stirred reaction mixture. The choice of quenching agent will depend on the stability of the desired product.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-immiscible organic solvent, add water and separate the layers.
-
If a water-miscible solvent was used, add an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane) and water.
-
-
Washing the Organic Layer:
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be further purified by techniques such as flash column chromatography or recrystallization.
-
Workflow Diagram
Caption: Workflow for the quenching and work-up of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
Comparative Guide to the Characterization of 4-Pentylbenzene-1-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of derivatives of 4-pentylbenzene-1-sulfonyl chloride. Due to a lack of publicly available research specifically detailing a broad range of derivatives from this particular sulfonyl chloride, this document outlines the general methodologies and expected characterization data based on analogous benzenesulfonamide compounds. The experimental data presented is illustrative and derived from studies on similar sulfonamide derivatives to provide a practical framework for researchers.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of various organic compounds, particularly sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel derivatives from this compound and their subsequent characterization and biological evaluation are crucial steps in the discovery of new potential drug candidates.
Synthesis of this compound Derivatives
The most common method for the synthesis of sulfonamide derivatives involves the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general synthetic scheme is as follows:
Caption: General reaction scheme for the synthesis of 4-pentylbenzenesulfonamide derivatives.
Comparative Data of Benzenesulfonamide Derivatives
The following tables summarize typical characterization data for benzenesulfonamide derivatives. This data is compiled from studies on analogous compounds and serves as a reference for what can be expected for derivatives of this compound.
Table 1: Physicochemical and Spectroscopic Data of Representative Benzenesulfonamide Derivatives
| Compound ID | Derivative Type | Molecular Formula | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (ν cm-1) |
| A | N-Aryl | C17H18N2O4S | 102-104 | 7.8-7.0 (Ar-H), 3.8 (CH3), 2.4 (Ar-CH3) | 168.1, 159.2, 146.5, 129-114 (Ar-C), 55.6 (O-CH3), 21.5 (Ar-CH3) | 3250 (N-H), 1700 (C=O), 1340, 1160 (SO2) |
| B | N-Alkyl | C14H20ClNO2S | 114-116 | 7.9-7.5 (Ar-H), 3.4 (N-CH2), 1.8-1.1 (Alkyl-H) | 143.0, 137.8, 130.0, 127.3 (Ar-C), 49.5 (N-CH2), 32.8, 25.9, 24.8, 13.9 (Alkyl-C) | 3290 (N-H), 2930 (C-H), 1330, 1150 (SO2) |
| C | N-Heterocyclyl | C16H15N3O2S | 218-220 | 8.5-7.2 (Ar/Het-H), 3.3 (N-H) | 160-110 (Ar/Het-C) | 3298 (N-H), 3182 (N-H), 1597 (C=C), 1319, 1172 (SO2) |
Note: The spectral data are generalized from various sources and may not correspond to a single specific molecule.
Table 2: Biological Activity of Representative Benzenesulfonamide Derivatives
| Compound ID | Target | Assay Type | IC50 / MIC | Reference |
| D | Carbonic Anhydrase II | Enzyme Inhibition | 33.5 nM (KI) | [1] |
| E | S. aureus | Antibacterial | 6.63 µg/mL (MIC) | [2] |
| F | MCF-7 (Breast Cancer) | Antiproliferative | 1.3 µM (IC50) | |
| G | Phospholipase A2 | Enzyme Inhibition | 0.009 µM (IC30) | [3] |
Experimental Protocols
General Synthesis of N-substituted-4-pentylbenzenesulfonamides
To a solution of the appropriate amine (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (20 mL), this compound (1.1 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is washed with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[1][4]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl3 or DMSO-d6 as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
-
Melting Point (Mp): Melting points are determined using an open capillary melting point apparatus and are uncorrected.
Biological Assays
The minimum inhibitory concentration (MIC) is determined by the broth microdilution method. A serial dilution of the test compounds is prepared in a 96-well microtiter plate with Mueller-Hinton broth. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[2]
Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis and evaluation of derivatives.
Caption: Potential mechanism of action via signaling pathway inhibition.
Conclusion
References
- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Pentylbenzene-1-sulfonyl Chloride and Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
Both 4-Pentylbenzene-1-sulfonyl chloride and tosyl chloride are arylsulfonyl chlorides, a class of organic compounds widely used in the synthesis of sulfonamides and sulfonate esters. Their reactivity is primarily dictated by the electrophilicity of the sulfur atom in the sulfonyl chloride group, which is susceptible to nucleophilic attack. The substituents on the aromatic ring, a pentyl group versus a methyl group, are the key structural difference influencing their reactivity.
Chemical Structures:
-
This compound:
-
Molecular Formula: C₁₁H₁₅ClO₂S
-
Molecular Weight: 246.75 g/mol
-
CAS Number: 73948-18-2
-
-
Tosyl chloride (4-Methylbenzene-1-sulfonyl chloride): [1]
Theoretical Comparison of Reactivity
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is influenced by both electronic and steric effects of the substituents on the benzene ring.
Electronic Effects:
Alkyl groups, such as methyl and pentyl, are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the benzene ring, which in turn can slightly reduce the electrophilicity of the sulfonyl sulfur atom. A less electrophilic sulfur center will react more slowly with nucleophiles.
The Hammett equation, which describes the effect of substituents on the reactivity of aromatic compounds, indicates that for the alkaline hydrolysis of aromatic sulfonyl chlorides, the reaction constant (ρ) is positive. This signifies that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.
Both the methyl group of tosyl chloride and the pentyl group of this compound are electron-donating. The inductive effect of alkyl groups generally increases with the size of the alkyl chain. Therefore, the pentyl group is expected to be slightly more electron-donating than the methyl group. This would suggest that This compound may be slightly less reactive than tosyl chloride due to electronic effects.
Steric Effects:
The substituents are located in the para position relative to the sulfonyl chloride group in both molecules. In this position, they are unlikely to cause significant steric hindrance at the reaction center. Therefore, steric effects are not expected to be a major differentiating factor in the reactivity of these two compounds.
Experimental Data and Analysis
While a direct kinetic comparison between this compound and tosyl chloride is not available in the reviewed literature, data for the solvolysis of tosyl chloride and other substituted benzenesulfonyl chlorides can provide a basis for understanding their relative reactivity.
Table 1: Solvolysis Rate Constants for Substituted Benzenesulfonyl Chlorides in 50% Acetone/50% Water (v/v) at 25.0 °C
| Substituent (para) | Rate Constant (min⁻¹) | Reference |
| Methyl (Tosyl chloride) | 0.0106 | [4] |
| Hydrogen (Benzenesulfonyl chloride) | 0.0146 | [4] |
As the data in Table 1 indicates, the presence of an electron-donating methyl group in the para position (tosyl chloride) decreases the rate of solvolysis compared to the unsubstituted benzenesulfonyl chloride, which is consistent with the theoretical electronic effects discussed earlier. It is reasonable to extrapolate that the more electron-donating pentyl group would result in a slightly slower reaction rate than that of tosyl chloride under similar conditions.
Experimental Protocols for Comparative Reactivity Analysis
To definitively determine the relative reactivity of this compound and tosyl chloride, a direct comparative kinetic study is necessary. Below are detailed protocols for two common methods: aminolysis monitored by HPLC and hydrolysis monitored by titration.
Comparative Aminolysis with Benzylamine Monitored by HPLC
This method follows the rate of formation of the corresponding N-benzylsulfonamide.
Materials:
-
This compound
-
Tosyl chloride
-
Benzylamine
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
Reaction vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound (0.1 M), tosyl chloride (0.1 M), and benzylamine (0.2 M) in acetonitrile.
-
Prepare a stock solution of the internal standard in acetonitrile (e.g., 0.05 M naphthalene).
-
-
Reaction Setup:
-
In a series of reaction vials thermostated at 25 °C, add the appropriate volume of the sulfonyl chloride stock solution and the internal standard stock solution.
-
Initiate the reaction by adding the benzylamine stock solution. The final concentrations should be, for example, 0.05 M sulfonyl chloride, 0.1 M benzylamine, and 0.025 M internal standard.
-
-
HPLC Analysis:
-
At timed intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with a large volume of the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Monitor the formation of the N-benzylsulfonamide product and the disappearance of the sulfonyl chloride at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the concentration of the product at each time point by comparing its peak area to that of the internal standard.
-
Plot the concentration of the product versus time and determine the initial reaction rate.
-
Calculate the second-order rate constant for the reaction of each sulfonyl chloride.
-
Comparative Hydrolysis Monitored by Titration
This method follows the production of hydrochloric acid during the hydrolysis of the sulfonyl chloride.
Materials:
-
This compound
-
Tosyl chloride
-
Acetone (reagent grade)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Reaction flask with a stirrer
-
Burette
Procedure:
-
Reaction Setup:
-
Prepare a 50% acetone/water (v/v) solvent mixture.
-
In a thermostated reaction flask at 25 °C, dissolve a known amount of the sulfonyl chloride (e.g., 0.1 mmol) in the solvent mixture.
-
-
Titration:
-
At timed intervals, withdraw an aliquot of the reaction mixture.
-
Immediately add a few drops of phenolphthalein indicator and titrate the liberated HCl with the standardized NaOH solution until a persistent pink color is observed.
-
-
Data Analysis:
-
Calculate the amount of HCl produced at each time point.
-
Plot the concentration of HCl versus time to determine the reaction rate.
-
Calculate the pseudo-first-order rate constant for the hydrolysis of each sulfonyl chloride.
-
Visualizations
Factors Influencing Sulfonyl Chloride Reactivity
Caption: Factors influencing arylsulfonyl chloride reactivity.
Experimental Workflow for Comparative Kinetic Analysis
Caption: Workflow for comparative kinetic analysis.
Conclusion
Based on fundamental principles of physical organic chemistry, This compound is predicted to be slightly less reactive than tosyl chloride towards nucleophiles. This is attributed to the greater electron-donating inductive effect of the pentyl group compared to the methyl group, which reduces the electrophilicity of the sulfonyl sulfur. Steric effects are not anticipated to play a significant role in differentiating the reactivity of these two para-substituted isomers.
For a definitive comparison, direct experimental investigation is required. The provided experimental protocols offer a robust framework for researchers to conduct such a study and obtain quantitative data on the relative reactivity of these two important sulfonylating agents.
References
A Comparative Guide to Analytical Methods for Monitoring 4-Pentylbenzene-1-sulfonyl Chloride Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and in-situ Infrared (IR) spectroscopy for monitoring the reaction kinetics of 4-Pentylbenzene-1-sulfonyl chloride. The selection of an appropriate analytical technique is critical for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality in pharmaceutical and chemical development.
Introduction to this compound and its Reactivity
This compound is a reactive intermediate commonly used in the synthesis of sulfonamides and other sulfur-containing compounds. Its reactivity is primarily dictated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, such as amines and alcohols. A common competing reaction is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid. Understanding the kinetics of these reactions is essential for maximizing the yield of the desired product and minimizing the formation of impurities.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for reaction kinetics monitoring depends on several factors, including the required temporal resolution, specificity, sensitivity, and the nature of the reaction mixture. Below is a detailed comparison of HPLC, qNMR, and in-situ IR spectroscopy for the analysis of this compound reactions.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC with UV Detection | Quantitative NMR (qNMR) | In-situ IR Spectroscopy |
| Principle | Chromatographic separation followed by UV absorbance detection. | Nuclear magnetic resonance signal intensity is directly proportional to the molar concentration of nuclei. | Vibrational transitions of molecules absorb infrared radiation at specific frequencies. |
| Temporal Resolution | Low (minutes per sample) | Medium (seconds to minutes per spectrum) | High (seconds per spectrum) |
| Specificity | High (excellent separation of structurally similar compounds) | High (structurally informative, distinct signals for different molecules) | Medium (overlapping bands can occur, especially in complex mixtures) |
| Sensitivity (LOD/LOQ) | High (typically in the µg/mL to ng/mL range)[1][2][3][4][5] | Low to Medium (typically in the mg/mL range) | Medium (dependent on the molar absorptivity of the vibrational band) |
| Quantitative Accuracy | High (with proper calibration) | Very High (often considered a primary ratio method) | Good (with stable baseline and well-defined peaks) |
| In-situ Capability | No (requires sample extraction and preparation) | Yes (with flow-tube NMR) | Yes (with immersion probes) |
| Sample Preparation | Required (quenching, dilution, filtration) | Minimal (dissolution in a deuterated solvent) | None for in-situ measurements |
| Cost (Instrument) | Moderate | High | Moderate to High |
| Ease of Use | Moderate | Requires specialized expertise | Moderate |
Recommended Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, offering excellent resolution and sensitivity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm. Benzenesulfonyl chloride and benzenesulfonamide have UV absorbance in this region[6][7][8].
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At specific time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold acetonitrile to prevent further reaction.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to this compound, the nucleophile, the sulfonamide product, and the sulfonic acid hydrolysis byproduct.
-
Use a pre-determined calibration curve for each analyte to determine its concentration at each time point.
-
Table 2: Estimated HPLC Parameters for a Reaction of this compound with Aniline
| Compound | Expected Retention Time (min) | Key UV λmax (nm) | Estimated LOD (µg/mL) | Estimated LOQ (µg/mL) |
| Aniline | ~2.5 | 230, 280 | ~0.1 | ~0.3 |
| 4-Pentylbenzenesulfonic acid | ~4.0 | 225 | ~0.5 | ~1.5 |
| N-Phenyl-4-pentylbenzenesulfonamide | ~7.5 | 235 | ~0.2 | ~0.6 |
| This compound | ~8.5 | 230 | ~0.3 | ~1.0 |
Note: Retention times are estimates and will vary based on the specific HPLC system and conditions.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides highly accurate and precise quantitative data without the need for identical reference standards for each analyte, as the signal intensity is directly proportional to the number of protons.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
At each time point, withdraw an aliquot from the reaction and quench it.
-
Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known concentration of an internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (at least 5 times the longest T1 of the protons of interest) to allow for complete relaxation of the nuclei between pulses.
-
-
Data Analysis:
-
Integrate the signals of the reactant, product(s), and the internal standard.
-
Calculate the concentration of each species relative to the known concentration of the internal standard. Distinctive proton signals for the aromatic and alkyl regions of the reactants and products are expected, allowing for straightforward integration[9][10][11][12][13][14].
-
Table 3: Estimated ¹H NMR Chemical Shifts (ppm in CDCl₃) for Key Species
| Compound | Aromatic Protons | Pentyl Chain Protons | Other Diagnostic Protons |
| This compound | 7.5-8.0 (d, 2H), 7.3-7.5 (d, 2H) | 0.9 (t, 3H), 1.3-1.7 (m, 6H), 2.7 (t, 2H) | - |
| N-Phenyl-4-pentylbenzenesulfonamide | 7.0-7.8 (m, 9H) | 0.9 (t, 3H), 1.3-1.7 (m, 6H), 2.6 (t, 2H) | ~7.1 (s, 1H, NH) |
| Aniline | 6.7-7.3 (m, 5H) | - | ~3.8 (br s, 2H, NH₂) |
In-situ Infrared (IR) Spectroscopy
In-situ IR spectroscopy allows for real-time monitoring of a reaction without the need for sampling, providing a continuous stream of data on the concentration of reactants and products.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer equipped with a fiber-optic immersion probe (e.g., ATR probe).
-
Reaction Setup:
-
Insert the immersion probe directly into the reaction vessel.
-
Ensure proper mixing to maintain a homogeneous solution at the probe's surface.
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Continuously collect IR spectra at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the change in absorbance of characteristic IR bands for the sulfonyl chloride and sulfonamide functional groups.
-
Convert absorbance data to concentration using a previously established calibration curve or by using peak-fitting software. The sulfonyl chloride group has strong, characteristic stretching vibrations that are distinct from those of the resulting sulfonamide[15][16][17][18][19][20][21][22][23][24][25].
-
Table 4: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Expected Wavenumber Range |
| Sulfonyl Chloride (R-SO₂Cl) | S=O asymmetric stretch | 1370-1410[15] |
| S=O symmetric stretch | 1166-1204[15] | |
| Sulfonamide (R-SO₂NHR') | S=O asymmetric stretch | 1310-1350[16] |
| S=O symmetric stretch | 1140-1180[16][19] | |
| N-H stretch | 3200-3350[16][18][21] |
Visualizing the Workflow and Reaction
Experimental Workflow
The following diagram illustrates the general workflow for a reaction kinetics study using the three compared analytical methods.
Caption: General experimental workflow for kinetic analysis.
Reaction Pathway
The diagram below shows the primary reaction of this compound with an amine and the competing hydrolysis reaction.
Caption: Reaction pathways for this compound.
Conclusion
The choice of analytical method for monitoring the reaction kinetics of this compound is a trade-off between several factors.
-
HPLC is the method of choice for complex reaction mixtures requiring high specificity and sensitivity, although it has a lower temporal resolution due to the need for sample preparation.
-
qNMR offers unparalleled accuracy for quantification and is structurally very informative, making it ideal for mechanistic studies, though it has lower sensitivity compared to HPLC.
-
In-situ IR spectroscopy provides the best temporal resolution, allowing for real-time monitoring of reactions, which is particularly useful for fast reactions and process optimization. However, its specificity can be limited by overlapping spectral bands.
For a comprehensive understanding of the reaction kinetics, a combination of these techniques is often beneficial. For instance, in-situ IR can be used for rapid screening of reaction conditions, while HPLC and qNMR can provide more detailed and accurate quantitative data for kinetic modeling.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. UV-Vis Spectrum of Benzenesulfonamide | SIELC Technologies [sielc.com]
- 8. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. web.pdx.edu [web.pdx.edu]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. acdlabs.com [acdlabs.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. ripublication.com [ripublication.com]
- 19. znaturforsch.com [znaturforsch.com]
- 20. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. Benzenesulfonyl chloride [webbook.nist.gov]
Mass Spectrometry Analysis of Novel Sulfonamides from 4-Pentylbenzene-1-sulfonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of novel sulfonamides synthesized from 4-Pentylbenzene-1-sulfonyl chloride. It offers a comparison with other sulfonamide alternatives and is supported by established experimental data and predicted fragmentation patterns. Detailed experimental protocols for synthesis and analysis are included to facilitate reproducibility and further research.
Comparison of Mass Spectrometric Performance
The introduction of a 4-pentyl substituent on the phenylsulfonyl moiety of a sulfonamide is expected to produce a distinct fragmentation pattern in mass spectrometry compared to sulfonamides with other common substituents, such as methyl (from p-toluenesulfonyl chloride) or hydrogen (from benzenesulfonyl chloride). The primary analytical technique discussed is Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), which is a powerful tool for the structural elucidation of novel compounds.[1]
Key Differentiators in Mass Spectra:
The mass spectra of sulfonamides derived from this compound are predicted to exhibit characteristic fragmentation pathways of both the sulfonamide core and the alkylbenzene side chain.
-
Common Sulfonamide Fragmentation: Like other sulfonamides, these novel compounds are expected to show fragment ions resulting from the cleavage of the S-N bond and subsequent loss of sulfur dioxide (SO2).[2][3] Common fragment ions for the sulfonamide core include those at m/z 156, 108, and 92.[4]
-
Influence of the 4-Pentyl Group: The long-chain alkyl substituent will likely lead to additional fragmentation pathways, primarily through benzylic cleavage. This process typically results in the formation of a stable tropylium ion.[5] For a pentyl group, this would involve the loss of a butyl radical to form a prominent ion.
The table below summarizes the predicted and known mass spectral data for comparison.
| Sulfonyl Chloride Precursor | Amine Reactant | Predicted/Known Molecular Ion [M+H]+ | Predicted/Known Key Fragment Ions (m/z) | Predicted/Known Relative Intensity of Fragments |
| This compound | Aniline | 319.15 | 262 (loss of C4H9), 220 (loss of pentylbenzene), 156, 108, 92 | High for benzylic cleavage fragment, moderate for sulfonamide core fragments |
| p-Toluenesulfonyl chloride | Aniline | 248.08 | 155 (loss of SO2), 91 (tropylium ion), 156, 108, 92 | High for tropylium ion, moderate for sulfonamide core fragments |
| Benzenesulfonyl chloride | Aniline | 234.06 | 141 (loss of SO2), 77 (phenyl cation), 156, 108, 92 | Moderate for phenyl cation and sulfonamide core fragments |
Experimental Protocols
Synthesis of Novel Sulfonamides from this compound
This protocol describes a general method for the synthesis of N-substituted-4-pentylbenzenesulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL).
-
Add the base (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Mass Spectrometry Analysis
This protocol outlines the analysis of the synthesized sulfonamides using ESI-MS/MS.
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for sulfonamides as they can be readily protonated.[6]
-
Mobile Phase: A mixture of acetonitrile and water, both containing 0.1% formic acid, is a common mobile phase for LC-MS analysis of sulfonamides.
-
Collision Energy: The collision energy for MS/MS experiments should be optimized for each compound to achieve optimal fragmentation. Typical values range from 10 to 40 eV.
Procedure:
-
Prepare a dilute solution of the synthesized sulfonamide (approximately 1-10 µg/mL) in the mobile phase.
-
Infuse the sample directly into the ESI source or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Acquire a full scan mass spectrum (MS1) to determine the protonated molecular ion [M+H]+.
-
Perform a product ion scan (MS/MS) on the [M+H]+ ion to generate a fragmentation spectrum.
-
Identify the characteristic fragment ions and compare them to the predicted fragmentation patterns.
Visualizations
The following diagrams illustrate the synthesis workflow and the predicted mass spectrometry fragmentation pathway.
Caption: General workflow for the synthesis of novel sulfonamides.
Caption: Predicted fragmentation of N-(phenyl)-4-pentylbenzenesulfonamide.
References
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 6. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity screening of 4-Pentylbenzene-1-sulfonyl chloride analogs
A Comparative Guide to the Biological Activity of Benzenesulfonyl Chloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various analogs of benzenesulfonyl chloride, offering insights into their potential as therapeutic agents. Due to the limited publicly available data on the specific biological activity of 4-Pentylbenzene-1-sulfonyl chloride, this document focuses on structurally related compounds to infer potential activities and guide future research. The information presented herein is based on published experimental data for various benzenesulfonyl chloride derivatives.
Comparative Analysis of Biological Activities
The biological activities of benzenesulfonyl chloride analogs are diverse, with significant potential in several therapeutic areas. The primary activities observed include antibacterial, anticancer (cytotoxic), and enzyme inhibition.
Antimicrobial Activity
Benzenesulfonyl chloride derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential enzymes, such as dihydropteroate synthase in bacteria, which is crucial for folic acid synthesis.
Table 1: Antibacterial Activity of Selected Benzenesulfonyl Chloride Analogs
| Compound/Analog | Target Organism(s) | Activity Metric (e.g., MIC, Inhibition Zone) | Reference |
| N-Aryl Sulfonyl Derivatives (H1-H9) | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Inhibition zones ranging from 12 to 47 mm at various concentrations. | [1] |
| 4-Substituted Benzenesulfonamides of Anthranilic Acid (5-8) | Candida albicans ATCC 90028 | 25-50% growth inhibition at 4 µg/mL. | [2] |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | Staphylococcus aureus ATCC 6538 | MIC value of 250 µg/mL. | |
| Benzimidazole-Sulfonyl Derivatives | Gram-positive and Gram-negative bacteria | MIC values ranging from 0.1 to 0.50 mg/mL. | [3] |
Anticancer (Cytotoxic) Activity
Several benzenesulfonyl chloride analogs have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation, such as carbonic anhydrases or protein kinases.
Table 2: Cytotoxic Activity of Selected Benzenesulfonyl Chloride Analogs
| Compound/Analog | Cell Line(s) | Activity Metric (IC50) | Reference |
| N-Aryl Sulfonyl Derivatives (H4, H8) | MCF-7 (Breast Cancer) | H4: 8.66 µg/mL, H8: 52.29 µg/mL | [1] |
| 4-Substituted Benzenesulfonamides of Anthranilic Acid (5, 7, 8) | MOLT-3 (Leukemia) | Compound 5 (X=NO2) exhibited the highest cytotoxicity. | [2] |
| Benzenesulfonyl Chloride-Substituted Evodiamine Derivatives (9, 18, 28) | H460 (Lung Cancer) | 9: 9.1 µM, 18: 10.5 µM, 28: 9.5 µM | [4] |
Enzyme Inhibition
The inhibition of specific enzymes is a key mechanism through which benzenesulfonyl chloride analogs exert their biological effects. This targeted action makes them attractive candidates for drug development.
Table 3: Enzyme Inhibition Activity of Selected Benzenesulfonyl Chloride Analogs
| Compound/Analog | Target Enzyme | Activity Metric (IC50) | Reference |
| Benzenesulfonyl Chloride-Substituted Evodiamine Derivatives (11, 34) | Phosphoglycerate Mutase 1 (PGAM1) | 11: 0.062 µM, 34: 0.059 µM | [4] |
| 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | β-tubulin | Antiproliferative IC50: 0.58 µM | [5] |
| Sulfonamide Derivatives | CDK9 | L18: 3.8 nM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used in the assessment of benzenesulfonyl chloride analogs.
General Synthesis of N-Aryl Sulfonyl Derivatives
A common synthetic route involves the reaction of a substituted benzene sulfonyl chloride with an appropriate aromatic amine in the presence of a base, such as pyridine, which acts as a catalyst and acid scavenger. The reaction mixture is typically refluxed for several hours. After completion, the mixture is poured into cold water to precipitate the product, which is then filtered, washed, and recrystallized.[1]
Caption: General synthesis workflow for N-Aryl Sulfonyl Derivatives.
Antibacterial Activity Screening (Kirby-Bauer Disc Diffusion Method)
-
Preparation of Bacterial Culture: A standardized suspension of the test bacterium is prepared.
-
Inoculation: The surface of an agar plate is uniformly inoculated with the bacterial suspension.
-
Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.[1]
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Pentyloxy)benzene-1-sulfonyl chloride|CAS 58076-33-8 [benchchem.com]
- 5. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 4-Pentylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Pentylbenzene-1-sulfonyl chloride and its alternatives, focusing on their cross-reactivity profiles. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate sulfonylating agent for their specific applications in drug discovery and development.
Introduction to Sulfonyl Chlorides in Drug Development
Sulfonyl chlorides are a critical class of reagents in medicinal chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents, exhibiting antibacterial, anticonvulsant, and diuretic properties, among others. The reactivity of a sulfonyl chloride is paramount to the success of a synthetic route, influencing reaction rates, yields, and impurity profiles. This guide focuses on this compound, a representative long-chain alkyl-substituted benzenesulfonyl chloride, and compares its reactivity with other commonly used analogues.
Factors Influencing the Reactivity of Benzenesulfonyl Chlorides
The reactivity of substituted benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily governed by two key factors:
-
Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl) is modulated by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring.
-
Electron-donating groups (EDGs) , such as alkyl groups (e.g., pentyl, methyl), increase the electron density on the sulfonyl group, thereby reducing the electrophilicity of the sulfur atom and decreasing the reaction rate with nucleophiles.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density on the sulfonyl group, making the sulfur atom more electrophilic and thus more reactive towards nucleophilic attack.
-
-
Steric Hindrance: The size and proximity of substituents to the sulfonyl chloride group can physically impede the approach of a nucleophile. This effect is most pronounced with bulky ortho-substituents.
The interplay of these factors determines the overall reactivity profile of a given sulfonyl chloride.
Figure 1. Factors influencing the reactivity of substituted benzenesulfonyl chlorides.
Comparison of this compound with Alternatives
For a practical comparison, we will evaluate this compound against a selection of commercially available and widely used benzenesulfonyl chloride analogues.
Qualitative Reactivity Comparison
Based on the electronic nature of the para-substituent, a general trend in reactivity can be predicted. The pentyl group in this compound is an electron-donating group, which deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. Conversely, analogues with electron-withdrawing groups are significantly more reactive.
Table 1: Qualitative Reactivity Comparison of Selected Benzenesulfonyl Chlorides
| Compound | Para-Substituent | Electronic Effect | Predicted Reactivity vs. This compound |
| This compound | -C₅H₁₁ | Electron-Donating | - |
| p-Toluenesulfonyl chloride (TsCl) | -CH₃ | Electron-Donating | Similar (slightly more reactive) |
| Benzenesulfonyl chloride | -H | Neutral | More Reactive |
| 4-Nitrobenzenesulfonyl chloride | -NO₂ | Electron-Withdrawing | Significantly More Reactive |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | -CF₃ | Electron-Withdrawing | Significantly More Reactive |
Quantitative Cross-Reactivity Data
While specific kinetic data for this compound is not extensively available, we can infer its reactivity from studies on related compounds. The following table summarizes the yields of sulfonamides from the reaction of benzenesulfonyl chloride with various amines in 1.0 M aqueous sodium hydroxide, highlighting the influence of the amine's structure on the reaction outcome.[1][2]
Table 2: Sulfonamide Yields from the Reaction of Benzenesulfonyl Chloride with Various Amines
| Amine | Product (Sulfonamide) Yield (%) |
| Dibutylamine | 94 |
| 1-Octylamine | 98 |
| Hexamethyleneimine | 97 |
| Bis(2-methoxyethyl)amine | Lower (bell-shaped pH-yield curve) |
Data sourced from King, J. F., et al. (1994).[1][2]
The high yields with hydrophobic amines like dibutylamine and 1-octylamine suggest that the hydrophobic pentyl group in this compound would likely facilitate high conversion rates when reacted with similarly hydrophobic amines.
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
This protocol describes a general method for the reaction of a sulfonyl chloride with a primary or secondary amine.
Figure 2. General experimental workflow for sulfonamide synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 eq.) in the same anhydrous solvent and add it dropwise to the cooled amine solution with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, a dilute base (e.g., saturated NaHCO₃) to remove any unreacted sulfonyl chloride, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Protocol for Determining Reaction Kinetics by HPLC
This method can be used to quantitatively compare the reactivity of different sulfonyl chlorides.
-
Standard Solutions: Prepare stock solutions of the sulfonyl chloride, the nucleophile (e.g., a primary amine), and an internal standard in a suitable solvent (e.g., acetonitrile).
-
Reaction Initiation: In a thermostated vial, mix the nucleophile solution and the internal standard solution. Initiate the reaction by adding the sulfonyl chloride solution.
-
Sampling: At timed intervals, withdraw aliquots from the reaction mixture and quench them by diluting into a vial containing a quenching agent (e.g., a large excess of a highly reactive amine or water).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the sulfonyl chloride peak and the appearance of the sulfonamide product peak relative to the internal standard.
-
Data Analysis: Plot the concentration of the sulfonyl chloride versus time. Determine the initial reaction rate from the slope of this curve. The rate constant can be calculated using the appropriate rate law.
Signaling Pathways and Relevance in Drug Development
The sulfonamide linkage formed from the reaction of sulfonyl chlorides is a key structural motif in many drugs that target specific signaling pathways. For instance, many kinase inhibitors incorporate a sulfonamide group to interact with the hinge region of the kinase domain. The reactivity of the sulfonyl chloride used in the synthesis of these inhibitors is crucial as it can affect the ease of synthesis and the overall yield of the final drug candidate.
Figure 3. Role of sulfonamides in kinase inhibition pathways.
Conclusion
This compound is a moderately reactive sulfonylating agent due to the electron-donating nature of the pentyl group. Its reactivity is expected to be slightly lower than that of p-toluenesulfonyl chloride and benzenesulfonyl chloride, but significantly lower than analogues bearing electron-withdrawing groups. The choice of sulfonyl chloride for a particular synthetic application will depend on a balance of reactivity, selectivity, and the nature of the nucleophile. For reactions with highly nucleophilic amines, a less reactive sulfonyl chloride like this compound may provide better control and a cleaner reaction profile. Conversely, for less reactive nucleophiles, a more activated sulfonyl chloride may be necessary to achieve a reasonable reaction rate. The experimental protocols provided in this guide offer a starting point for the synthesis and comparative evaluation of these important reagents in a drug discovery and development context.
References
Efficacy comparison of different sulfonyl chlorides in sulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development. The choice of the sulfonylating agent is critical as it directly impacts reaction efficiency, substrate scope, and the overall synthetic strategy, particularly when the sulfonyl group is used as a protection moiety. This guide provides an objective comparison of three commonly used sulfonyl chlorides—p-toluenesulfonyl chloride (Ts-Cl), 2-nitrobenzenesulfonyl chloride (Ns-Cl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride)—supported by experimental data and detailed protocols.
Comparative Analysis of Sulfonylating Agents
The efficacy of a sulfonyl chloride in sulfonamide synthesis is determined by its reactivity, the stability of the resulting sulfonamide, and the conditions required for its potential cleavage. The electronic properties of the aromatic ring substituent are the primary determinant of the sulfonyl chloride's reactivity.
-
p-Toluenesulfonyl Chloride (Ts-Cl): As one of the most common and economical sulfonylating agents, Ts-Cl is widely used for the protection of amines. The resulting tosylamides are exceptionally stable, requiring harsh reductive or acidic conditions for cleavage. This stability makes it an excellent permanent protecting group but less suitable for multi-step syntheses requiring mild deprotection. The electron-donating nature of the methyl group makes Ts-Cl less reactive compared to sulfonyl chlorides bearing electron-withdrawing groups.
-
2-Nitrobenzenesulfonyl Chloride (Ns-Cl): The presence of the electron-withdrawing nitro group significantly increases the electrophilicity of the sulfur atom, making nosyl chloride much more reactive than tosyl chloride. This enhanced reactivity allows for the sulfonylation of less nucleophilic or sterically hindered amines. Furthermore, the resulting nosylamides can be cleaved under much milder conditions, typically using a thiol nucleophile like thiophenol in the presence of a base. This orthogonality makes the nosyl group a highly valuable protecting group in complex syntheses.
-
Dansyl Chloride: Primarily known as a fluorescent labeling reagent for primary and secondary amines, dansyl chloride is also an effective sulfonylating agent. The resulting dansylamides are stable and highly fluorescent, which is a unique property that can be exploited for analytical purposes such as protein sequencing or amino acid analysis. Its reactivity is generally robust for primary and secondary aliphatic amines under alkaline conditions.
Quantitative Data Summary
The following table summarizes the performance of different sulfonyl chlorides in the synthesis of sulfonamides with N-silylated amines. While the amine substrate is pre-activated, these results provide a direct comparison of the intrinsic reactivity of the sulfonyl chlorides, demonstrating consistently high yields across various substrates.
| Sulfonyl Chloride | Amine Substrate (N-silylated) | Product | Yield (%) |
| p-Toluenesulfonyl Chloride | N-(trimethylsilyl)aniline | N-Phenyl-4-methylbenzenesulfonamide | 99 |
| p-Toluenesulfonyl Chloride | N-(trimethylsilyl)morpholine | 4-(Tosyl)morpholine | 99 |
| Dansyl Chloride | N-(trimethylsilyl)morpholine | 4-(Dansyl)morpholine | 99 |
| 4-Nitrobenzenesulfonyl Chloride | N-(trimethylsilyl)morpholine | 4-(4-Nitrobenzenesulfonyl)morpholine | 99 |
| 2-Nitrobenzenesulfonyl Chloride | N-(trimethylsilyl)morpholine | 4-(2-Nitrobenzenesulfonyl)morpholine | 99 |
| Benzenesulfonyl Chloride | N-(trimethylsilyl)morpholine | N-Benzenesulfonylmorpholine | 99 |
Experimental Workflow and Methodologies
The synthesis of sulfonamides from amines and sulfonyl chlorides is a robust and well-established procedure. The general workflow involves the reaction of the amine with the sulfonyl chloride in the presence of a base to neutralize the HCl byproduct, followed by an aqueous workup and purification.
Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol is a representative example and can be adapted for various amines and sulfonyl chlorides.
1. Reagent Preparation:
-
Dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a suitable base, such as pyridine (1.5 equivalents) or triethylamine (1.5 equivalents), to the stirred solution.
2. Sulfonylation Reaction:
-
In a separate flask, dissolve the sulfonyl chloride (e.g., Ts-Cl, Ns-Cl, or Dansyl-Cl, 1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
3. Workup and Purification:
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M aqueous HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Logical Comparison of Sulfonyl Groups as Amine Protecting Groups
The choice of sulfonyl chloride is often dictated by its intended use as a protecting group. The key difference lies in the stability of the resulting sulfonamide and the conditions required for its cleavage.
Conclusion
The selection of a sulfonyl chloride for sulfonamide synthesis requires careful consideration of reactivity, desired product stability, and overall synthetic design.
-
Tosyl chloride is a cost-effective choice for creating highly stable sulfonamides, ideal for applications where the sulfonyl group is a permanent feature or when harsh deprotection conditions are tolerable.
-
Nosyl chloride offers superior reactivity and the significant advantage of mild, orthogonal deprotection, making it the preferred reagent for protecting amines in the synthesis of complex, multi-functionalized molecules.
-
Dansyl chloride provides a unique dual function, acting as an effective sulfonylating agent while simultaneously introducing a fluorescent tag for analytical applications.
By understanding the distinct characteristics of each reagent, researchers can optimize their synthetic strategies to achieve their target molecules with greater efficiency and success.
A Comparative Guide to Validating the Purity of Synthesized 4-Pentylbenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 4-Pentylbenzene-1-sulfonyl chloride. The selection of an appropriate analytical technique is critical for ensuring the quality and reliability of this reagent in downstream applications, particularly in drug development where purity is paramount. This document outlines key performance attributes of the most common analytical methods and furnishes detailed experimental protocols to facilitate accurate purity assessment.
Overview of Analytical Techniques
The characterization of this compound necessitates a multi-faceted analytical approach. While spectroscopic techniques are fundamental for structural elucidation and identification, chromatographic methods are indispensable for purity assessment and quantitative analysis.[1] The primary impurity of concern is the corresponding 4-pentylbenzene-1-sulfonic acid, which forms via hydrolysis.[2] Therefore, analytical methods must be capable of separating and quantifying this key impurity.
A summary of the recommended analytical techniques is presented below:
| Technique | Purpose | Information Provided | Key Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation & Purity Estimation | Detailed molecular structure, identification of impurities with distinct NMR signals. | Unambiguous structure confirmation, quantitative NMR (qNMR) for purity determination. | May not differentiate between the sulfonyl chloride and sulfonic acid in ¹H NMR alone.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation & Identification of Volatile Impurities | Separation of components in a mixture, mass-to-charge ratio of fragments for identification. | High resolution, suitable for volatile and thermally stable compounds.[1] | Potential for degradation of the sulfonyl chloride during analysis.[3] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Separation and quantification of the main component and impurities. | Robust for quantifying impurities like sulfonic acid.[4] | Requires method development and validation. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of characteristic S=O and S-Cl stretching vibrations. | Rapid and straightforward identification of the sulfonyl chloride functional group.[1] | Not suitable for quantification or detecting minor impurities. |
| Melting Point Analysis | Preliminary Purity Check | A sharp melting point range indicates high purity. | Simple and quick assessment of purity. | Impurities can cause a decrease and broadening of the melting point.[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
2.1. NMR Spectroscopy (¹H and ¹³C)
-
Objective: To confirm the chemical structure and assess purity.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Procedure:
-
Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).[1]
-
Acquire ¹H and ¹³C NMR spectra.
-
For quantitative NMR (qNMR), add a known amount of a stable, non-reactive internal standard (e.g., maleic anhydride) to the sample.[1]
-
Process the spectra and integrate the relevant peaks. The purity can be calculated by comparing the integral of the product peaks to the integral of the internal standard peaks.
-
-
Expected Results: The ¹H NMR spectrum should show characteristic peaks for the pentyl chain and the aromatic protons. The ¹³C NMR will confirm the number of unique carbon environments. The presence of a significant peak corresponding to the sulfonic acid would indicate hydrolysis.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
Use a suitable temperature program to separate the components on the GC column.
-
The mass spectrometer will provide mass spectra for each eluting peak, allowing for identification based on fragmentation patterns. Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[1]
-
-
Expected Results: The chromatogram should ideally show a single major peak corresponding to this compound. Any additional peaks can be identified by their mass spectra.
2.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity and determine the concentration of non-volatile impurities like the corresponding sulfonic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Procedure:
-
Develop a suitable reversed-phase HPLC method. A C18 column is often used.[5]
-
The mobile phase could consist of a mixture of acetonitrile and water with a suitable buffer.[5]
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the synthesized product.
-
Inject both the standard and sample solutions into the HPLC system.
-
The purity is determined by comparing the peak area of the main component in the sample to the total peak area of all components.
-
-
Expected Results: A chromatogram showing a major peak for the product and potentially a smaller peak for the sulfonic acid impurity.
Visualization of Workflows
The following diagrams illustrate the logical workflow for purity validation and a typical synthesis and purification process.
Caption: Workflow for Purity Validation of Synthesized Product.
Caption: Overview of Synthesis and Purification.
Comparison with Alternatives
While direct synthesis from 4-pentylaniline and chlorosulfonic acid is common, alternative synthetic routes exist for aryl sulfonyl chlorides, such as the modified Sandmeyer reaction.[6] This involves the reaction of a diazonium salt with sulfur dioxide in the presence of copper salts.[6] The impurity profile of a product from an alternative synthesis would likely differ, potentially containing byproducts from the Sandmeyer reaction such as Sandmeyer products or disulfides.[6] Regardless of the synthetic route, the validation methodologies presented in this guide remain applicable and essential for ensuring the final product's purity. The choice of synthesis method may influence which impurities are expected and therefore which analytical techniques are prioritized.
Conclusion
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive purity validation of this compound. NMR and IR spectroscopy are invaluable for structural confirmation, while HPLC and GC-MS provide robust methods for quantifying purity and identifying impurities. By employing the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of their synthesized material, ensuring its suitability for further research and development.
References
Cost-benefit analysis of using 4-Pentylbenzene-1-sulfonyl chloride in large-scale synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision in the synthesis of complex molecules. This guide provides a comparative analysis of 4-Pentylbenzene-1-sulfonyl chloride and its common alternatives in large-scale production, focusing on key performance indicators, economic viability, and practical application.
When considering sulfonylating agents for large-scale synthesis, particularly in the pharmaceutical and agrochemical industries, a thorough cost-benefit analysis is paramount. This compound, a member of the alkylbenzenesulfonyl chloride family, offers specific properties that can be advantageous in certain synthetic pathways. However, its utility must be weighed against more common and often more economical alternatives, such as p-toluenesulfonyl chloride (tosyl chloride, TsCl). This guide delves into a quantitative comparison to inform reagent selection for industrial applications.
Executive Summary
This compound provides a more lipophilic alternative to traditional sulfonylating agents like p-toluenesulfonyl chloride. This increased lipophilicity can be beneficial in synthesizing compounds intended for biological systems where membrane permeability is a key factor. However, this advantage comes at a higher raw material cost. The economic feasibility of using this compound on a large scale is therefore highly dependent on the specific requirements of the target molecule and the overall production budget.
Quantitative Comparison of Sulfonylating Agents
The following tables provide a summary of key data for a comparative analysis of this compound and the widely used alternative, p-toluenesulfonyl chloride.
Table 1: Physicochemical Properties
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) |
| CAS Number | 73948-18-2 | 98-59-9 |
| Molecular Formula | C₁₁H₁₅ClO₂S | C₇H₇ClO₂S |
| Molecular Weight | 246.75 g/mol | 190.65 g/mol |
| Appearance | Colorless to pale yellow liquid | White to gray powdered solid |
| Melting Point | Not readily available | 65-69 °C |
| Boiling Point | Not readily available | 134 °C @ 10 mmHg |
Table 2: Cost Analysis of Starting Materials (per kg)
| Reagent | This compound Synthesis | p-Toluenesulfonyl chloride Synthesis |
| Aromatic Precursor | Pentylbenzene: ~$2000 - $3000 (retail) | Toluene: ~$1 - $2 (bulk) |
| Sulfonylating Agent | Chlorosulfonic Acid: ~$150 - $250 (bulk) | Chlorosulfonic Acid: ~$150 - $250 (bulk) |
| Final Product (for comparison) | This compound: ~$2000 (retail, per kg) | p-Toluenesulfonyl chloride: ~$50 - $100 (bulk) |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume. Retail prices are typically much higher than bulk industrial prices.
Table 3: Theoretical Yield and Process Parameters
| Parameter | This compound Synthesis | p-Toluenesulfonyl chloride Synthesis |
| Reaction Type | Electrophilic Aromatic Substitution (Chlorosulfonation) | Electrophilic Aromatic Substitution (Chlorosulfonation) |
| Typical Molar Ratio (Aromatic:Chlorosulfonic Acid) | 1 : 2-4 | 1 : 2-4 |
| Reported Yields | 70-85% (Estimated based on similar reactions) | 75-90% |
| Reaction Temperature | 0 - 25 °C | 0 - 25 °C |
| Reaction Time | 2 - 6 hours | 2 - 6 hours |
Experimental Protocols
The large-scale synthesis of both this compound and p-toluenesulfonyl chloride is most commonly achieved via electrophilic aromatic substitution using chlorosulfonic acid.
General Procedure for Large-Scale Chlorosulfonation of Alkylbenzenes
Objective: To synthesize the corresponding alkylbenzenesulfonyl chloride from an alkylbenzene and chlorosulfonic acid.
Materials:
-
Alkylbenzene (Pentylbenzene or Toluene)
-
Chlorosulfonic Acid
-
Inert solvent (e.g., dichloromethane, optional)
-
Crushed ice and water
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, charge the alkylbenzene. If a solvent is used, dissolve the alkylbenzene in the solvent.
-
Cool the reactor to 0-5 °C using a suitable cooling system.
-
Slowly add chlorosulfonic acid (2-4 molar equivalents) dropwise to the stirred alkylbenzene solution, maintaining the internal temperature below 25 °C. The reaction is exothermic and generates hydrogen chloride gas, which must be scrubbed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases residual HCl.
-
Separate the organic layer. If a solvent was used, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude alkylbenzenesulfonyl chloride.
-
The crude product can be purified by vacuum distillation if necessary.
Reaction Pathways and Workflows
The synthesis of alkylbenzenesulfonyl chlorides via chlorosulfonation follows a well-established electrophilic aromatic substitution mechanism.
Caption: General reaction pathway for chlorosulfonation.
The experimental workflow for the synthesis and purification of alkylbenzenesulfonyl chlorides is a critical aspect of large-scale production.
Caption: Experimental workflow for large-scale synthesis.
Cost-Benefit Analysis
Cost Factors:
-
Raw Materials: The most significant cost driver is the price of the starting alkylbenzene. Pentylbenzene is considerably more expensive than toluene, making the initial investment for this compound synthesis substantially higher.
-
Reagents and Solvents: While the cost of chlorosulfonic acid is a factor, it is the same for both syntheses. Solvent choice and the cost of drying agents and other workup materials also contribute to the overall cost.
-
Waste Disposal: The generation of acidic waste (sulfuric acid and hydrochloric acid) is a major consideration. The cost of neutralizing and disposing of this waste must be factored into the total production cost.
-
Energy Consumption: Cooling the reactor during the exothermic addition of chlorosulfonic acid and heating for any potential distillation requires significant energy input.
Benefit Factors:
-
Enhanced Lipophilicity: The primary benefit of the pentyl group is the increased lipophilicity it imparts to the final molecule. In drug development, this can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, potentially increasing the efficacy of the active pharmaceutical ingredient (API).
-
Unique Structural Motif: The pentyl chain provides a distinct structural element that can be crucial for specific receptor binding or for tailoring the physical properties of a material.
-
Potentially Higher Value End-Product: If the unique properties of the 4-pentylbenzene moiety lead to a final product with significantly improved performance (e.g., a more effective drug), the higher initial cost of the sulfonyl chloride can be justified by the increased value of the end product.
Conclusion
The decision to use this compound in large-scale synthesis is a trade-off between its higher cost and the potential benefits of its increased lipophilicity. For many standard applications where a simple sulfonylating agent is required, p-toluenesulfonyl chloride remains the more economically viable option due to the low cost of its precursor, toluene.
However, for specialized applications in drug development and materials science where the unique properties conferred by the pentyl group are essential for the desired performance of the final product, the higher investment in this compound can be a strategic and justifiable choice. A thorough evaluation of the structure-activity relationship of the target molecule is crucial to determine if the benefits of the pentyl group outweigh the significantly higher production costs.
A Spectroscopic Comparison of 4-Alkylbenzene-1-sulfonyl Chloride Derivatives
A detailed analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for a series of 4-alkylbenzene-1-sulfonyl chloride derivatives, including methyl, ethyl, propyl, and butyl substituted compounds. This guide provides researchers, scientists, and drug development professionals with objective, data-driven comparisons and detailed experimental protocols.
This publication offers a comprehensive spectroscopic examination of four 4-alkylbenzene-1-sulfonyl chloride derivatives, which are crucial building blocks in medicinal chemistry and organic synthesis. By presenting a side-by-side comparison of their IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, this guide aims to facilitate compound identification, purity assessment, and a deeper understanding of structure-spectra correlations. The information herein is supported by established spectral data and standardized experimental methodologies.
Data Summary Tables
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-methylbenzene-1-sulfonyl chloride, 4-ethylbenzene-1-sulfonyl chloride, 4-propylbenzene-1-sulfonyl chloride, and 4-butylbenzene-1-sulfonyl chloride.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for the sulfonyl chloride group and the aromatic ring are highlighted below.
| Compound | S=O Asymmetric Stretch (cm⁻¹) | S=O Symmetric Stretch (cm⁻¹) | S-Cl Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) |
| 4-Methylbenzene-1-sulfonyl chloride | ~1375 | ~1175 | ~555 | ~1595, ~1495 |
| 4-Ethylbenzene-1-sulfonyl chloride | ~1370 | ~1180 | Not Reported | ~1600, ~1500 |
| 4-Propylbenzene-1-sulfonyl chloride | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-Butylbenzene-1-sulfonyl chloride | Not Reported | Not Reported | Not Reported | Not Reported |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Proton NMR spectroscopy reveals the chemical environment of the hydrogen atoms in a molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Aromatic Protons (δ, ppm) | Alkyl Protons (δ, ppm) |
| 4-Methylbenzene-1-sulfonyl chloride | ~7.8 (d, 2H), ~7.4 (d, 2H) | ~2.5 (s, 3H) |
| 4-Ethylbenzene-1-sulfonyl chloride [1] | ~7.9 (d, 2H), ~7.4 (d, 2H) | ~2.8 (q, 2H), ~1.3 (t, 3H) |
| 4-Propylbenzene-1-sulfonyl chloride | Not Reported | Not Reported |
| 4-Butylbenzene-1-sulfonyl chloride | Not Reported | Not Reported |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Chemical shifts (δ) are reported in ppm.
| Compound | Aromatic Carbons (δ, ppm) | Alkyl Carbons (δ, ppm) |
| 4-Methylbenzene-1-sulfonyl chloride | Not Reported | Not Reported |
| 4-Ethylbenzene-1-sulfonyl chloride [1] | ~152, ~135, ~130, ~127 | ~29, ~15 |
| 4-Propylbenzene-1-sulfonyl chloride | Not Reported | Not Reported |
| 4-Butylbenzene-1-sulfonyl chloride | Not Reported | Not Reported |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, aiding in the determination of the molecular weight and structure.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 4-Methylbenzene-1-sulfonyl chloride | 190 | 155 ([M-Cl]⁺), 91 ([C₇H₇]⁺) |
| 4-Ethylbenzene-1-sulfonyl chloride [1] | 204 | 169 ([M-Cl]⁺), 105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺) |
| 4-Propylbenzene-1-sulfonyl chloride | 218 | Not Reported |
| 4-Butylbenzene-1-sulfonyl chloride | 232 | Not Reported |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Detailed methodologies for each experiment are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the 4-alkylbenzene-1-sulfonyl chloride derivative was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.0 ppm).
-
¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 90° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans were co-added to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Proton-decoupled spectra were acquired with a 45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 512 scans were averaged to achieve a satisfactory signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A small drop of the neat liquid sample (for ethyl, propyl, and butyl derivatives) or a KBr pellet of the solid sample (for the methyl derivative) was used. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition : FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged. A background spectrum of the clean KBr plates or the empty sample compartment was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS). A small amount of the sample was dissolved in a volatile solvent like dichloromethane, and 1 µL of the solution was injected.
-
Ionization : Electron ionization (EI) was used with an electron energy of 70 eV.
-
Mass Analysis : The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 40-500 amu. The ion source temperature was maintained at 230 °C, and the quadrupole temperature was 150 °C.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship between the alkyl substituent and the expected spectroscopic data.
References
Safety Operating Guide
Safe Disposal of 4-Pentylbenzene-1-sulfonyl chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 4-Pentylbenzene-1-sulfonyl chloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.
Immediate Safety and Hazard Information
This compound is a corrosive and reactive compound. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2] Key hazards include:
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[1][2]
-
Reactivity with Water: Contact with water liberates toxic and corrosive hydrogen chloride gas.[1][2]
-
Hazardous Decomposition: Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, chlorine, sulfur oxides, and hydrogen chloride gas.[1][2]
A summary of critical safety information is provided in the table below.
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[2] | Wear protective gloves, clothing, and eye/face protection.[2] |
| Reactivity | Reacts with water to release toxic gas (EUH029).[1] | Handle away from water and moisture. Store in a dry, cool, well-ventilated place.[1] |
| Acute Toxicity | No specific data available, but considered harmful. | Do not breathe dust, mist, vapors, or spray.[1] |
| Hazardous Decomposition | Produces CO, CO2, Chlorine, Sulfur Oxides, HCl gas upon combustion.[1][2] | Avoid heating. In case of fire, use appropriate extinguishing media. |
Experimental Protocols for Disposal
The appropriate disposal method for this compound depends on the quantity of the waste. Bulk amounts should be treated differently from residual amounts, such as those left in emptied containers or from cleaning glassware.
Protocol 1: Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[3]
-
Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste to avoid increased disposal costs.[3]
-
Container and Labeling: Ensure the waste container is compatible, tightly sealed, and clearly labeled. The label should include the full chemical name ("this compound"), associated hazards (e.g., Corrosive, Water-Reactive), and the date of accumulation.[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as bases and strong oxidizing agents.[1]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, regional, and national regulations.[1]
Protocol 2: Neutralization of Small, Residual Quantities
For small, residual amounts (e.g., from rinsing glassware), a carefully controlled neutralization procedure can be performed to render the material less hazardous before final disposal. This procedure should be conducted in a chemical fume hood.
-
Preparation: In a large beaker, prepare a saturated solution of sodium bicarbonate in water. Place the beaker in an ice bath on a stir plate and begin vigorous stirring. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[3]
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[3]
-
CAUTION: This reaction is exothermic and will produce gas (carbon dioxide). The addition rate must be controlled to prevent excessive foaming, a rapid temperature increase, or overflow.[3]
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[3]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it remains acidic, add more sodium bicarbonate solution.[3]
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for your institution.[3]
Spill Management
In the event of a small spill, follow these steps:
-
Evacuate: Clear all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the fume hood is operational to manage vapors.
-
Absorb: Cover the spill with an inert, dry absorbent material such as sand, dry lime, or soda ash.[4] DO NOT USE WATER .[4]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, acetone), collecting all cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
References
Personal protective equipment for handling 4-Pentylbenzene-1-sulfonyl chloride
This guide provides immediate and essential safety protocols for laboratory professionals handling 4-Pentylbenzene-1-sulfonyl chloride. It outlines operational procedures, personal protective equipment (PPE), spill management, and disposal plans to ensure a safe laboratory environment.
Immediate Safety and Hazard Profile
This compound is a corrosive compound that requires careful handling in a controlled laboratory setting. It is crucial to be aware of its primary hazards:
-
Corrosivity : Causes severe skin burns and serious eye damage.[1][2][3]
-
Reactivity : Reacts with water, sometimes violently, which can produce toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[4][5][6]
-
Toxicity : Inhalation of vapors or fumes can be harmful and may cause respiratory irritation.[4][5][7]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield.[5][8] | Protects against splashes of corrosive material that can cause severe eye damage.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | Prevents direct skin contact and chemical burns.[5] |
| Body Protection | A chemical-resistant lab coat or apron.[5] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | All handling and disposal must be performed in a certified chemical fume hood.[4][5][7] | Prevents the inhalation of corrosive vapors and gases.[5][7] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant safety boots.[9] | Protects feet from potential spills. |
Step-by-Step Handling Protocol
Adherence to a strict handling protocol is crucial for minimizing exposure and ensuring safety.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4][10][11]
-
Work exclusively within a certified chemical fume hood.[4][5][7]
-
Keep the container of this compound tightly closed when not in use.[2][4][12]
-
Incompatible materials such as bases, alcohols, and metals should be kept away from the work area.[4]
-
-
Handling :
Spill Management Protocol
In the event of a spill, immediate and correct action is critical.
-
Evacuate : Clear all non-essential personnel from the immediate area.[5][10][13]
-
Ventilate : Ensure the fume hood is operational to manage vapors.[5]
-
Contain :
-
Collect : Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[4][5][10][11]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Inform your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office about the spill.[5]
Disposal Protocol
The disposal of this compound must be handled with care to protect personnel and the environment.
-
Bulk Quantities : Bulk amounts of this compound must be disposed of as hazardous waste without attempting neutralization.[5]
-
Neutralization of Small, Residual Quantities : This procedure is for rendering small amounts of the chemical, such as from cleaning glassware, less hazardous.
-
Preparation : Work in a chemical fume hood.[7] Prepare a large container with a basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide, and place it in an ice bath to manage the exothermic reaction.[7]
-
Slow Addition : Slowly and carefully add the residual sulfonyl chloride to the basic solution with constant stirring.[7] Never add the base to the sulfonyl chloride .[7]
-
Monitoring : Monitor the pH of the solution to ensure it remains basic throughout the addition.[7]
-
Final Disposal : Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations.[7] Contaminated materials and spill residues must be treated as hazardous waste.[7]
-
Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. youtube.com [youtube.com]
- 10. nj.gov [nj.gov]
- 11. nj.gov [nj.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
